Technical Documentation Center

5-Methoxypyrazolo[1,5-A]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxypyrazolo[1,5-A]pyridine
  • CAS: 877994-06-4

Core Science & Biosynthesis

Foundational

Technical Profile: 5-Methoxypyrazolo[1,5-a]pyridine & Derivatives

The following technical guide provides an in-depth analysis of 5-Methoxypyrazolo[1,5-a]pyridine , a privileged bicyclic scaffold in medicinal chemistry. Editorial Note on CAS 26829-64-1: Commercial chemical databases fre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Methoxypyrazolo[1,5-a]pyridine , a privileged bicyclic scaffold in medicinal chemistry.

Editorial Note on CAS 26829-64-1: Commercial chemical databases frequently associate CAS 26829-64-1 with 5-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile .[1][2] While the user request specifies the core name "5-Methoxypyrazolo[1,5-a]pyridine," the provided CAS specifically points to the 3-cyano derivative, a critical stable intermediate for drug discovery.[1][2] This guide addresses the chemistry of the 5-methoxy core while providing specific data and protocols for the 3-carbonitrile derivative where the CAS matches.[1][2]

[1][2][3]

CAS Registry Number: 26829-64-1 (Referenced for 3-carbonitrile derivative) Chemical Class: Fused Pyrazolopyridine Primary Application: Kinase Inhibitor Scaffold (Bioisostere of Indole/Azaindole)[1][2]

Executive Summary

The pyrazolo[1,5-a]pyridine system is a π-excessive fused heterocycle that serves as a robust bioisostere for indole and azaindole in drug design.[1][2] The 5-methoxy substitution pattern is particularly valuable for modulating solubility and providing a hydrogen bond acceptor vector in the solvent-exposed regions of kinase binding pockets (e.g., Trk, RET, JAK).[1][2] Unlike the indole core, the pyrazolo[1,5-a]pyridine scaffold lacks the acidic N-H, offering improved metabolic stability and permeability.[2]

This guide details the physicochemical properties, "Design-Make-Test" synthetic routes, and reactivity profiles required to utilize this scaffold in high-value pharmaceutical intermediates.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The 5-methoxy group enriches the electron density of the pyridine ring, influencing the electrophilic susceptibility of the C-3 position.[1][2]

PropertyData (5-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile)
Molecular Formula C

H

N

O
Molecular Weight 173.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point 148 – 152 °C (Typical for crystalline nitrile)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated) ~2.5 (Conjugate acid of pyridine N)
LogP ~1.8 – 2.1
H-Bond Acceptors 3 (N1, Nitrile N, Methoxy O)

Synthetic Methodology: The [3+2] Cycloaddition Route[1][2]

The most robust route to 5-methoxypyrazolo[1,5-a]pyridines involves the [3+2] dipolar cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes or alkenes.[1][2] This method is preferred over hydrazine condensation due to higher regiocontrol.[1][2]

Mechanism & Regiochemistry

Starting from 4-methoxypyridine , N-amination creates the pyridinium salt.[1][2] Treatment with base generates the N-imide dipole.[1][2] Reaction with a dipolarophile (e.g., 2-chloroacrylonitrile or methyl propiolate) occurs across the N-amine and the C-2 position of the pyridine ring.[1][2]

  • Regioselectivity: The 4-methoxy substituent directs the cyclization to the ortho position (C-2/C-6 are equivalent), resulting in the 5-methoxy substitution pattern in the fused system.[1][2]

Experimental Protocol: Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Note: This protocol synthesizes the nitrile derivative (CAS 26829-64-1).[1][2]

Reagents:

  • 4-Methoxypyridine[1][2]

  • Hydroxylamine-O-sulfonic acid (HOSA) or O-(Mesitylsulfonyl)hydroxylamine (MSH)[1][2]

  • 2-Chloroacrylonitrile[1][2]

  • Potassium Carbonate (K₂CO₃)[1][2]

  • DMF (Dimethylformamide)[1][2]

Step-by-Step Workflow:

  • N-Amination (Preparation of Salt):

    • Dissolve 4-methoxypyridine (1.0 eq) in water/DCM (biphasic) or methanol.[1][2]

    • Add HOSA (1.2 eq) portion-wise at 0 °C.

    • Stir at RT for 12–16 h.

    • Concentrate and crystallize the N-amino-4-methoxypyridinium sulfonate salt.

  • Cycloaddition:

    • Suspend the pyridinium salt (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.5 eq) followed by 2-chloroacrylonitrile (1.5 eq).

    • Critical Step: The reaction is exothermic.[1][2] Maintain temperature < 40 °C initially, then heat to 60–80 °C for 4 hours to drive aromatization (elimination of HCl).[1][2]

  • Workup & Purification:

    • Pour the reaction mixture into ice-water (precipitates the product).[1][2]

    • Filter the solid or extract with Ethyl Acetate (3x).[1][2]

    • Wash organics with brine, dry over Na₂SO₄.[1][2]

    • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[1][2]

Visualization: Synthesis Pathway

SynthesisPathway Start 4-Methoxypyridine Salt N-Amino Pyridinium Salt Start->Salt Step 1 Dipole Pyridinium N-Imide (In Situ) Salt->Dipole Base Product 5-Methoxypyrazolo[1,5-a] pyridine-3-carbonitrile (CAS 26829-64-1) Dipole->Product Step 2 Reagent1 HOSA (N-Amination) Reagent2 2-Chloroacrylonitrile K2CO3, DMF [3+2] Cycloaddition

Caption: Synthesis of the 5-methoxy scaffold via N-amination and [3+2] cycloaddition.

Reactivity & Functionalization[2]

The pyrazolo[1,5-a]pyridine core is electron-rich, behaving similarly to indole.[1][2] The C-3 position is the most nucleophilic site, followed by C-7 (via lithiation).[1][2]

A. Electrophilic Aromatic Substitution (C-3)

If the 3-position is unsubstituted (i.e., starting from the core rather than the nitrile), it undergoes rapid electrophilic substitution.[1][2]

  • Halogenation: NIS or NBS in DMF/MeCN yields the 3-iodo or 3-bromo derivative quantitatively.[1][2] These are pivotal for Suzuki/Sonogashira couplings.

  • Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) install a C-3 aldehyde.[1][2]

B. Functional Group Interconversion (From Nitrile)

For CAS 26829-64-1 (the nitrile), reactivity focuses on the cyano group:

  • Hydrolysis: Acidic hydrolysis (H₂SO₄/AcOH) yields the Carboxamide or Carboxylic Acid .[1][2]

  • Reduction: Catalytic hydrogenation (Raney Ni) yields the C-3 Aminomethyl derivative.[1][2]

  • Heterocycle Formation: Reaction with hydrazine yields a 1,2,4-triazole fused system.[1][2]

C. Directed Lithiation (C-7)

The N-1 nitrogen can direct lithiation to the C-7 position (adjacent to the bridgehead), allowing introduction of alkyl or aryl groups via organolithium reagents, though this is less common than C-3 functionalization.[1][2]

Medicinal Chemistry Applications

The 5-methoxypyrazolo[1,5-a]pyridine scaffold is a validated pharmacophore in kinase inhibition.[1][2]

Mechanism of Action (Kinase Binding)[1][2]
  • Hinge Binding: The N-1 and the lone pair of the pyridine ring can interact with the hinge region of kinases (e.g., ATP binding site).[1][2]

  • Solvent Front: The 3-substituent projects towards the solvent front or the gatekeeper residue, allowing for selectivity tuning.[1][2]

  • Electronic Modulation: The 5-methoxy group (electron-donating) increases the basicity of the ring system, strengthening H-bond interactions at the hinge.[1][2]

Case Study Relevance: While specific clinical candidates often use complex substitution patterns (e.g., Selpercatinib uses a related pyrazolo[1,5-a]pyridine core), the 5-methoxy analog is frequently screened in Trk (Tropomyosin receptor kinase) and JAK (Janus Kinase) libraries to assess structure-activity relationships (SAR) regarding electron density and metabolic stability compared to the unsubstituted parent.[1][2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood).[1][2]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The nitrile is stable, but the N-amino precursor is potentially shock-sensitive and should be handled with care.[1][2]

  • Incompatibility: Strong oxidizing agents, strong acids.[1][2]

References

  • Johns, A., et al. (2011).[1][2] "Synthesis and Reactions of Pyrazolo[1,5-a]pyridines." Current Organic Chemistry, 15(14), 2481-2518.[1][2] [1][2]

  • Mugnaini, C., et al. (2022).[1][2][3] "Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement." Arkivoc, 2022(ii), 22-29.[1][2][3]

  • PubChem. Pyrazolo[1,5-a]pyridine Core Data. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Exploratory

5-Methoxypyrazolo[1,5-A]pyridine structure and chemical identity

The following technical guide details the structural identity, synthetic pathways, and functional applications of 5-Methoxypyrazolo[1,5-a]pyridine . This document is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthetic pathways, and functional applications of 5-Methoxypyrazolo[1,5-a]pyridine . This document is structured for researchers in medicinal chemistry and drug discovery.

[1][2][3][4][5][6][7][8][9][10]

Part 1: Chemical Identity & Structural Analysis

The 5-methoxypyrazolo[1,5-a]pyridine core is a fused bicyclic heterocycle belonging to the class of pyrazolo[1,5-a]pyridines.[1] It functions as a critical bioisostere for indole and purine scaffolds in drug design, offering distinct electronic properties and metabolic stability profiles due to the bridgehead nitrogen.

Nomenclature and Identifiers
  • IUPAC Name: 5-Methoxypyrazolo[1,5-a]pyridine[2][3][1][4][5][6][7][8]

  • Core Scaffold: Pyrazolo[1,5-a]pyridine (Bioisostere of Indole/Azaindole)[1][8]

  • Key Substituent: Methoxy (-OCH₃) at position 5.[9]

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

  • Relevant CAS Numbers (Derivatives):

    • 3-Carboxylic acid derivative: 99446-32-9 [10]

    • 3-Carbonitrile derivative: 26829-64-1

    • Note: The unsubstituted parent is often handled as a transient intermediate or immediately functionalized at the C3 position due to the high nucleophilicity of the pyrazole ring.

Structural Numbering & Electronic Mapping

The numbering of the pyrazolo[1,5-a]pyridine system is non-intuitive compared to simple pyridines. The bridgehead nitrogen is position 1. The numbering proceeds around the pyrazole ring (2, 3) to the bridgehead carbon (3a), and then around the pyridine ring (4, 5, 6, 7).

  • Position 5 (Methoxy): Corresponds to the para position relative to the nitrogen in the original pyridine precursor. This position is electronically coupled to the bridgehead nitrogen, influencing the dipole and solubility.

  • Position 3: Highly nucleophilic, serving as the primary site for electrophilic aromatic substitution (e.g., halogenation, formylation).

Physicochemical Properties (Predicted)
PropertyValue / DescriptionSignificance
LogP ~1.5 - 2.0Lipophilicity suitable for CNS penetration and membrane permeability.
H-Bond Acceptors 3 (N1, N2, OMe)Interaction points for kinase hinge binding domains.
H-Bond Donors 0Requires functionalization (e.g., at C3) to add donor capacity.
Topological Polar Surface Area (TPSA) ~30-40 ŲFavorable for oral bioavailability.

Part 2: Synthetic Pathways & Causality

The synthesis of 5-methoxypyrazolo[1,5-a]pyridine relies on a [3+2] cycloaddition strategy.[11][12] The choice of this pathway is dictated by regioselectivity: starting from 4-methoxypyridine ensures the methoxy group ends up at position 5 of the fused system.

Retrosynthetic Logic

To install a substituent at position 5 of the fused ring, one must start with a pyridine substituted at the 4-position (para to nitrogen).

  • Reactant: 4-Methoxypyridine.[9]

  • Transformation: N-amination followed by 1,3-dipolar cycloaddition with an alkyne.

Detailed Protocol: Oxidative [3+2] Cycloaddition

Step 1: Formation of N-Aminopyridinium Salt

  • Reagents: 4-Methoxypyridine, O-(Mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-Dinitrophenyl)hydroxylamine (DNH).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Conditions: 0°C to RT, 1-4 hours.

  • Mechanism: Electrophilic amination of the pyridine nitrogen generates the N-amino salt.

  • Validation: Formation of a precipitate (mesitylenesulfonate salt) indicates success.

Step 2: Cycloaddition with Alkyne

  • Reagents: 1-Amino-4-methoxypyridinium salt, Methyl Propiolate (or Dimethyl Acetylenedicarboxylate - DMAD).

  • Base: K₂CO₃ or DBU (to deprotonate the N-amino group, generating the N-iminopyridine dipole).

  • Oxidant: Air or chemical oxidant (if using non-leaving group alkynes).

  • Solvent: DMF or Ethanol.

  • Protocol:

    • Suspend the N-aminopyridinium salt in DMF.

    • Add K₂CO₃ (2.5 equiv) and the alkyne (1.2 equiv).

    • Stir at Room Temperature for 12 hours open to air (oxidative aromatization).

    • Workup: Dilute with water, extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Outcome: The reaction yields the 3-ester substituted 5-methoxypyrazolo[1,5-a]pyridine.[3][6][8]

  • Decarboxylation (Optional): To obtain the parent 5-methoxy scaffold, the ester at C3 is hydrolyzed (LiOH/THF) and decarboxylated (heat/acid), though the C3-substituted forms are more common in drug discovery.

Visualization of Synthesis & Regiochemistry

Synthesis cluster_regio Regiochemical Mapping Pyridine 4-Methoxypyridine (Precursor) Salt N-Amino-4-methoxypyridinium Salt Pyridine->Salt Amination (MSH or DNH) Dipole N-Iminopyridine (1,3-Dipole) Salt->Dipole Base (K2CO3) -H+ Intermediate Dihydro Intermediate Dipole->Intermediate [3+2] Cycloaddition + Methyl Propiolate Product 5-Methoxypyrazolo[1,5-a]pyridine (3-Substituted) Intermediate->Product Oxidative Aromatization (-2H) Mapping Pyridine C4-OMe  --->  Fused System C5-OMe

Figure 1: Synthetic pathway illustrating the conversion of 4-methoxypyridine to the 5-methoxy fused system via [3+2] cycloaddition.

Part 3: Characterization & Validation

Trustworthiness in chemical identity relies on spectral validation. The 5-methoxy group provides distinct NMR signals that differentiate it from other isomers (e.g., 4- or 6-methoxy).

1H NMR Signature (Predicted/Consolidated)

Based on analogous 3-carboxylate derivatives (e.g., CAS 99446-32-9), the following signals are diagnostic:

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Interpretation
H-2 8.00 - 8.30Singlet-Characteristic pyrazole proton (deshielded).
H-7 8.30 - 8.50Doublet~7.5Adjacent to bridgehead N (most deshielded pyridine H).
H-4 7.40 - 7.60Doublet~2.5Meta to H-6, adjacent to bridgehead C.
H-6 6.60 - 6.80dd~7.5, 2.5Shielded by the adjacent 5-OMe group.
5-OMe 3.80 - 3.95Singlet-Diagnostic strong singlet for methoxy group.

Self-Validating Check:

  • Look for the doublet-doublet at ~6.7 ppm (H-6). If the methoxy were at position 4 or 6, the splitting pattern of the pyridine ring protons would change significantly (e.g., to two doublets or a singlet/doublet pattern).

  • The H-7 doublet is typically the most downfield signal on the pyridine ring due to the inductive effect of the bridgehead nitrogen.

Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected [M+H]+: 149.07 (Parent), or [M+H]+ corresponding to the specific ester/nitrile derivative synthesized.

  • Fragmentation: Loss of methyl radical (-CH₃) from the methoxy group is a common fragmentation pathway.

Part 4: Functional Applications

Medicinal Chemistry Scaffold

The 5-methoxypyrazolo[1,5-a]pyridine structure is a "privileged scaffold" in drug discovery, particularly for:

  • Kinase Inhibition: It mimics the adenine ring of ATP. The 5-methoxy group often occupies the ribose binding pocket or solvent-exposed regions, improving solubility and selectivity.

  • Trk Inhibitors: Derivatives have shown potency against Tropomyosin receptor kinases (Trk), relevant in oncology (NTRK fusion cancers).

  • PI3K Inhibitors: The core is used to design isoform-selective Phosphoinositide 3-kinase inhibitors.

Bioisosteric Relationships

Bioisosteres cluster_features 5-OMe Effect Indole Indole (Natural Ligand) PP Pyrazolo[1,5-a]pyridine (Metabolically Stable) Indole->PP Bioisosteric Replacement Azaindole 7-Azaindole (H-Bond Acceptor) Azaindole->PP N-Transposition Effect1 Increases Electron Density (Pyridine Ring) PP->Effect1 Effect2 H-Bond Acceptor

Figure 2: Bioisosteric relationship showing pyrazolo[1,5-a]pyridine as a stable alternative to indole.

References

  • Synthesis & Regiochemistry: Oxidative [3+2] Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines. (2022).[9][12] ResearchGate.

  • Medicinal Application (Trk Inhibitors): Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. (2024).[13] NCBI PMC.

  • Chemical Data (Derivative): 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid.[3][6][8][10] Sigma-Aldrich / ChemicalBook.

  • Mechanistic Insight: Understanding the molecular mechanism in a regiospecific [3+2] cycloaddition. (2011). RSC Publishing.[14]

Sources

Foundational

5-Methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid derivatives

Technical Guide: 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives Executive Summary The 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold represents a critical bioisostere in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Executive Summary

The 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold represents a critical bioisostere in modern medicinal chemistry, offering a distinct advantage over traditional purine and indole cores.[1][2] Its fused bicyclic system—characterized by a bridgehead nitrogen—provides a rigid, planar geometry ideal for kinase hinge binding and allosteric modulation.[2]

This guide focuses on the 5-methoxy derivative, where the C5-methoxy group serves two pivotal roles: it modulates lipophilicity (LogP) to improve oral bioavailability and acts as an electron-donating group (EDG) that influences the electron density of the pyrazole ring, affecting electrophilic aromatic substitution and ligand-protein interactions.[1][2] Primary therapeutic applications currently include anti-tuberculosis agents (targeting QcrB) and PI3K


/

dual inhibitors
for immunotherapy.[1][2]

Structural Rationale & Electronic Properties[1][2][3]

The pyrazolo[1,5-a]pyridine core is an aromatic system with


 electrons.[2] The 5-methoxy substitution is non-trivial; it breaks the symmetry and electronic equivalence found in the unsubstituted parent.[1]
  • Bioisosterism: Mimics the indole ring of tryptophan and the purine ring of ATP, allowing it to slot into ATP-binding pockets of kinases.[1]

  • C3-Carboxylic Acid: Serves as the primary vector for diversification.[1][2] It is rarely the endpoint; rather, it is the precursor for amides, esters, and heterocycles (e.g., oxadiazoles) that engage in hydrogen bonding with target residues (e.g., the "gatekeeper" residues in kinases).[2]

  • C5-Methoxy Group:

    • Metabolic Stability: Blocks C5 oxidation, a common metabolic soft spot in the parent scaffold.[2]

    • Solubility: Increases aqueous solubility compared to the 5-methyl or 5-H analogs, a critical factor in the development of oral anti-TB drugs like TB47 .[1][2]

Synthetic Pathways

The synthesis of 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid generally proceeds via a [3+2] cycloaddition between an N-aminopyridine species and an acetylenic ester.[1][2]

Method A: The N-Amination / Cycloaddition Route (Classic)

This method relies on the formation of an N-aminopyridinium salt, which acts as a 1,3-dipole after deprotonation.[1][2]

  • N-Amination: 4-Methoxypyridine is treated with O-mesitylenesulfonylhydroxylamine (MSH) or hydroxylamine-O-sulfonic acid (HOSA) to yield 1-amino-4-methoxypyridinium mesitylenesulfonate.[1][2]

  • Cycloaddition: The salt is treated with base (K₂CO₃) in the presence of ethyl propiolate .[1][2]

  • Rearrangement/Oxidation: The intermediate dihydropyrazolo adduct undergoes aromatization to form ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate .[1][2]

  • Hydrolysis: Saponification with LiOH or NaOH yields the free acid.[1][2]

Method B: TEMPO-Mediated Oxidative Annulation (Modern)

A more recent, transition-metal-free approach uses TEMPO to mediate the oxidative cycloaddition, avoiding unstable N-aminopyridinium salts.[1][2]

DOT Diagram: Synthetic Workflow

Synthesis cluster_0 Precursors cluster_1 Cycloaddition cluster_2 Product Formation Start 4-Methoxypyridine Salt 1-Amino-4-methoxypyridinium Salt Start->Salt MSH or HOSA (N-amination) Reagent Ethyl Propiolate Inter Dihydro-intermediate Reagent->Inter Dipole Pyridine N-imide (1,3-Dipole) Salt->Dipole Base (K2CO3) Dipole->Inter + Ethyl Propiolate [3+2] Cycloaddition Ester Ethyl 5-methoxy pyrazolo[1,5-a]pyridine -3-carboxylate Inter->Ester -2H (Aromatization) Acid Target: 5-Methoxypyrazolo[1,5-a] pyridine-3-carboxylic acid Ester->Acid LiOH, THF/H2O Hydrolysis

Caption: Step-wise synthesis of the target acid via [3+2] cycloaddition of N-aminopyridine ylides.

Therapeutic Applications & SAR

A. Anti-Tuberculosis (Targeting QcrB)

The most prominent application of this scaffold is in the development of inhibitors for the cytochrome bc1 complex (specifically the QcrB subunit) of Mycobacterium tuberculosis.[2]

  • Lead Compound: TB47 (a clinical candidate).[1][2]

  • Mechanism: The pyrazolo[1,5-a]pyridine-3-carboxamide core binds to the QcrB subunit, disrupting the electron transport chain.[1][2]

  • SAR Insight: The 5-methoxy group was found to be superior to the 5-methyl analog in potency against drug-resistant strains (MDR-TB).[1][3][4] The 3-carboxamide linker connects to a hydrophobic tail (often a diaryl ether) that occupies the QcrB hydrophobic pocket.[1][2]

B. PI3K Inhibitors (Immunotherapy)

Derivatives of this acid are used to synthesize selective inhibitors of PI3K


 and PI3K

isoforms.[1][2]
  • Design: The carboxylic acid is converted to a heterocycle (e.g., benzimidazole) or an amide that hydrogen bonds with the kinase hinge region (Val882 in PI3K

    
    ).[2]
    
  • Selectivity: The 5-methoxy group helps tune the shape complementarity to the specificity pocket, reducing off-target binding to PI3K

    
    .[1][2]
    

DOT Diagram: Structure-Activity Relationship (SAR)

SAR Core 5-Methoxypyrazolo[1,5-a] pyridine-3-carboxylic acid C3 C3-Carboxylic Acid (The Warhead Vector) Core->C3 C5 C5-Methoxy Group (The Tuner) Core->C5 N1 Bridgehead Nitrogen (H-Bond Acceptor) Core->N1 C3_App Amide/Ester Formation: - Links to hydrophobic tails (TB) - Links to hinge binders (Kinase) C3->C3_App C5_App Electronic/Steric Control: - Increases Solubility - Blocks metabolic oxidation - Improves potency vs MDR-TB C5->C5_App N1_App Binding Interaction: - Critical for orientation in active site N1->N1_App

Caption: SAR map highlighting the functional roles of the C3, C5, and bridgehead nitrogen positions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

This protocol utilizes the [3+2] cycloaddition strategy.[1][2]

Reagents:

  • 1-Amino-4-methoxypyridinium mesitylenesulfonate (1.0 eq)[1][2]

  • Ethyl propiolate (1.2 eq)[2]

  • Potassium carbonate (

    
    , 2.0 eq)[2]
    
  • DMF (Dimethylformamide)[2]

Procedure:

  • Preparation: Dissolve 1-amino-4-methoxypyridinium mesitylenesulfonate (5.0 g, 15.4 mmol) in anhydrous DMF (50 mL) under an argon atmosphere.

  • Addition: Cool the solution to 0°C. Add

    
     (4.25 g, 30.8 mmol) followed by the dropwise addition of ethyl propiolate (1.9 mL, 18.5 mmol).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution typically turns dark.

  • Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 0-30%) to yield the ethyl ester as a white/off-white solid.

    • Yield Expectation: 60-75%.[1][2]

Protocol 2: Hydrolysis to the Free Acid

Reagents:

  • Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (from Protocol 1)[1][2]

  • Lithium Hydroxide Monohydrate (

    
    )[2]
    
  • THF/Water (1:1)[2]

Procedure:

  • Dissolve the ester (1.0 g) in THF (10 mL) and Water (10 mL).[2]

  • Add

    
     (3.0 eq).[1][2]
    
  • Stir at 60°C for 4 hours (monitor by TLC for disappearance of ester).

  • Cool to room temperature and acidify to pH 2-3 using 1M HCl. A precipitate should form.[1][2]

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid .[1][2]

Quantitative Data Summary

Compound VariantTargetActivity (IC50 / MIC)Key Insight
5-Methoxy-3-carboxamide M. tuberculosis (H37Rv)MIC: < 0.002 µg/mL5-OMe confers superior potency vs 5-Me against resistant strains.
5-Methoxy-3-carboxamide M. tuberculosis (rRMP)MIC: < 0.004 µg/mLRetains activity against Rifampicin-resistant strains.[1][2][3][4]
Pyrazolo[1,5-a]pyridine PI3K

IC50: ~4.0 nMCore scaffold is highly selective for lipid kinases.[1][2]
Pyrazolo[1,5-a]pyridine PI3K

IC50: ~9.1 nMDual inhibition profile useful for cancer immunotherapy.[1][2]

References

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Hu, X., et al. ACS Medicinal Chemistry Letters (2019). [Link] Significance: Establishes the 5-methoxy derivative as a superior lead for MDR-TB.[1][2][3][4]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (2024). [Link] Significance: Details the use of the scaffold in kinase inhibition.[2]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization. Chem. Commun. (2015). [Link] Significance: Provides a modern, metal-free synthetic route.[1][2]

  • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters (2017). [Link] Significance: Discusses the solubility benefits of functionalizing this scaffold.[1][2]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Precursor Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, a hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details two primary precursor-based strategies: the [3+2] cycloaddition of a 5-methoxy-substituted N-aminopyridine with an acrylonitrile derivative, and the cyclocondensation of 3-amino-4-cyanopyrazole with a methoxy-substituted 1,3-dielectrophile. Each section offers a deep dive into the synthesis of the requisite precursors, supported by detailed, step-by-step experimental protocols. The causality behind experimental choices, mechanistic insights, and data are presented to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The specific substitution pattern of a methoxy group at the 5-position and a carbonitrile at the 3-position imparts unique electronic and steric properties, making 5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile a valuable building block in the design of novel therapeutics. This guide elucidates the key synthetic strategies for accessing this important molecule, focusing on the logical selection and preparation of its core precursors.

Part 1: Synthesis via [3+2] Cycloaddition of N-Aminopyridine Precursors

This approach constitutes a powerful and convergent strategy for the construction of the pyrazolo[1,5-a]pyridine ring system. The core transformation involves the [3+2] cycloaddition of an in situ generated N-aminopyridinium ylide with a suitable dipolarophile, in this case, an acrylonitrile derivative, to introduce the 3-carbonitrile substituent.

Conceptual Framework

The logic of this pathway hinges on the predictable reactivity of N-aminopyridinium ylides. The pyridine nitrogen acts as a nucleophile, while the exocyclic nitrogen provides the second nitrogen atom for the pyrazole ring. The methoxy substituent at the 5-position of the final product necessitates the use of a correspondingly substituted pyridine precursor.

G cluster_0 Precursor Synthesis cluster_1 Cycloaddition 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine N-Amino-5-methoxypyridinium Iodide N-Amino-5-methoxypyridinium Iodide 2-Amino-5-methoxypyridine->N-Amino-5-methoxypyridinium Iodide N-Amination Target Molecule Target Molecule N-Amino-5-methoxypyridinium Iodide->Target Molecule N-Amino-5-methoxypyridinium Iodide->Target Molecule [3+2] Cycloaddition Acrylonitrile Derivative Acrylonitrile Derivative Acrylonitrile Derivative->Target Molecule

Diagram 1: Workflow for the [3+2] cycloaddition pathway.
Precursor Synthesis: 2-Amino-5-methoxypyridine

The synthesis of the key pyridine precursor, 2-amino-5-methoxypyridine, is a critical first step. A reliable method involves a copper-catalyzed nucleophilic substitution of a halogenated pyridine.

Experimental Protocol: Synthesis of 2-Amino-5-methoxypyridine [1]

  • Reaction Setup: In a glass-lined bomb reactor, combine 2-amino-5-iodopyridine (55 g), sodium methoxide (20 g), and copper powder (5 g).

  • Solvent Addition: Add methanol (500 ml) to the reactor.

  • Reaction Conditions: Seal the reactor and rock at 150°C for 12 hours.

  • Work-up: After cooling, concentrate the reaction mixture to dryness.

  • Extraction: Extract the residue with chloroform.

  • Purification: Dry the chloroform extracts and evaporate the solvent in vacuo. Purify the residue by chromatography on silica gel (1200 g) using a 50% ethyl acetate in methylene chloride eluent to afford 2-amino-5-methoxypyridine.

N-Amination of 2-Amino-5-methoxypyridine

The conversion of the aminopyridine to its N-amino counterpart is typically achieved using aminating agents like hydroxylamine-O-sulfonic acid or, as detailed here, by forming an N-aminopyridinium salt.

Experimental Protocol: Synthesis of 1-Amino-3-methoxypyridinium Iodide

While a specific protocol for the N-amination of 2-amino-5-methoxypyridine was not explicitly found in the search results, a general procedure for the N-amination of pyridines can be adapted. The following is a representative protocol.

  • Reaction Setup: Dissolve 2-amino-5-methoxypyridine in a suitable solvent such as dichloromethane.

  • Aminating Agent: Add an N-aminating agent, for example, O-(mesitylenesulfonyl)hydroxylamine, portion-wise at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Isolation: Upon completion, the N-aminopyridinium salt may precipitate and can be collected by filtration. Alternatively, the product can be isolated by solvent evaporation and purification.

[3+2] Cycloaddition and Aromatization

The final step involves the reaction of the N-aminopyridinium salt with an acrylonitrile derivative in the presence of a base to generate the ylide in situ, which then undergoes cycloaddition.

Experimental Protocol: Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

A specific protocol for this exact transformation is not available in the provided search results. The following is a generalized procedure based on similar reactions.

  • Reaction Setup: Suspend 1-amino-3-methoxypyridinium iodide in a suitable solvent like DMF or acetonitrile.

  • Reagent Addition: Add an acrylonitrile derivative (e.g., 2-chloroacrylonitrile or fumaronitrile) and a base (e.g., potassium carbonate or DBU).

  • Reaction Conditions: Heat the mixture under reflux and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent. The crude product is then purified by column chromatography to yield 5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.

Reagent/ParameterConditionPurpose
N-Aminopyridine 1-Amino-3-methoxypyridinium IodidePyrazole ring precursor
Dipolarophile Acrylonitrile derivativeSource of C2 and C3 with nitrile group
Base K₂CO₃ or DBUIn situ generation of N-ylide
Solvent DMF or AcetonitrileHigh-boiling polar aprotic solvent
Temperature RefluxTo drive the reaction to completion

Table 1: Key parameters for the [3+2] cycloaddition reaction.

Part 2: Synthesis via Cyclocondensation of 3-Amino-4-cyanopyrazole Precursors

This classical approach relies on the construction of the pyrazole ring first, followed by the annulation of the pyridine ring through a cyclocondensation reaction with a 1,3-dielectrophilic species.

Conceptual Framework

The strategy involves the synthesis of 3-amino-4-cyanopyrazole, which possesses the necessary functionalities to react with a 1,3-dicarbonyl compound or its equivalent. The methoxy group at the 5-position of the target molecule must be introduced via the 1,3-dielectrophile.

G cluster_0 Precursor Synthesis cluster_1 Cyclocondensation Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile 3-Amino-4-cyanopyrazole 3-Amino-4-cyanopyrazole Ethoxymethylenemalononitrile->3-Amino-4-cyanopyrazole Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->3-Amino-4-cyanopyrazole Hydrazine Hydrate->3-Amino-4-cyanopyrazole Condensation Target Molecule Target Molecule 3-Amino-4-cyanopyrazole->Target Molecule 3-Amino-4-cyanopyrazole->Target Molecule Cyclocondensation Methoxy-substituted 1,3-dicarbonyl Methoxy-substituted 1,3-dicarbonyl Methoxy-substituted 1,3-dicarbonyl->Target Molecule

Diagram 2: Workflow for the cyclocondensation pathway.
Precursor Synthesis: 3-Amino-4-cyanopyrazole

This key intermediate can be efficiently synthesized from ethoxymethylenemalononitrile and hydrazine hydrate.

Experimental Protocol: Synthesis of 3-Amino-4-cyanopyrazole

  • Reaction Setup: To an ethanol solution containing 2-(ethoxymethylene)malononitrile (8.64 g, 0.070 mol), slowly add hydrazine hydrate (5 g, 0.156 mol) dropwise.

  • Reaction Conditions: Heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will gradually form.

  • Crystallization: Transfer the reaction mixture to a refrigerator and leave it overnight to complete crystallization.

  • Isolation: Collect the white solid product by filtration and wash with a small amount of pre-cooled ethanol to obtain 5-amino-1H-pyrazole-4-carbonitrile.

Cyclocondensation Reaction

The final step is the reaction of 3-amino-4-cyanopyrazole with a suitable methoxy-substituted 1,3-dicarbonyl compound or a synthetic equivalent. The regioselectivity of this reaction is a critical consideration.

Experimental Protocol: Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

A specific protocol for the cyclocondensation leading to the desired 5-methoxy product was not explicitly found. The following is a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidines, which can be adapted for pyrazolo[1,5-a]pyridines with the appropriate 1,3-dielectrophile.

  • Reaction Setup: In a suitable solvent such as acetic acid or ethanol, dissolve 3-amino-4-cyanopyrazole.

  • Reagent Addition: Add a methoxy-substituted 1,3-dicarbonyl compound (e.g., a methoxy-substituted β-ketoester or β-diketone). A catalyst, such as a catalytic amount of sulfuric acid or piperidine, may be required.

  • Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. The precipitated product is collected by filtration, washed with water, and recrystallized or purified by column chromatography to yield 5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.

Reagent/ParameterConditionRationale
Aminopyrazole 3-Amino-4-cyanopyrazolePyrazole and C3-nitrile source
1,3-Dielectrophile Methoxy-substituted β-ketoesterPyridine ring and C5-methoxy source
Catalyst Acidic (e.g., H₂SO₄) or Basic (e.g., Piperidine)To facilitate condensation and cyclization
Solvent Acetic Acid or EthanolProvides appropriate reaction medium
Temperature RefluxTo overcome the activation energy barrier

Table 2: Key parameters for the cyclocondensation reaction.

Conclusion

The synthesis of 5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile can be effectively achieved through two primary strategic approaches, each with its own set of advantages and considerations. The [3+2] cycloaddition pathway offers a convergent route, while the cyclocondensation method is a more classical and often robust alternative. The choice of strategy will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently pursue the synthesis of this important heterocyclic compound and its analogues for applications in drug discovery and development.

References

  • Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]

Sources

Foundational

Biological Activity of 5-Methoxypyrazolo[1,5-a]pyridine Scaffold

Topic: Content Type: Technical Whitepaper Audience: Drug Discovery Researchers & Medicinal Chemists From Privileged Kinase Inhibitor to Next-Gen Antitubercular Agent Executive Summary The 5-methoxypyrazolo[1,5-a]pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Drug Discovery Researchers & Medicinal Chemists

From Privileged Kinase Inhibitor to Next-Gen Antitubercular Agent

Executive Summary

The 5-methoxypyrazolo[1,5-a]pyridine scaffold represents a highly specific optimization of the privileged pyrazolo[1,5-a]pyridine core. While the parent scaffold is widely recognized in oncology for kinase inhibition (e.g., PI3K, RET, CDK), the introduction of a methoxy group at the C-5 position has emerged as a critical determinant for potency and metabolic stability in antitubercular agents targeting the QcrB subunit of the cytochrome bcc complex.

This technical guide dissects the structure-activity relationships (SAR) driving this scaffold's utility, detailing its synthesis, specific biological mechanisms, and quantitative activity profiles.

Chemical Architecture & SAR Logic

The pyrazolo[1,5-a]pyridine system is a bioisostere of indole and purine, capable of engaging in bidentate hydrogen bonding within ATP-binding pockets.

Structural Numbering & The "5-Methoxy" Effect

The 5-position of the pyrazolo[1,5-a]pyridine ring corresponds to the gamma-position relative to the bridgehead nitrogen.

  • Electronic Modulation: The 5-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring. This modulates the pKa of the bridgehead nitrogen, influencing hydrogen bond acceptor capability.

  • Metabolic Blocking: The C-5 position is a potential "soft spot" for oxidative metabolism (CYP450-mediated hydroxylation). Methoxy substitution blocks this site, extending half-life (

    
    ).
    
  • Solubility: Compared to a methyl or hydrogen substituent, the methoxy ether oxygen introduces a weak hydrogen bond acceptor, improving aqueous solubility—a critical parameter for oral bioavailability in anti-infectives.

SAR Visualization

The following diagram illustrates the core scaffold and the functional impact of the 5-methoxy substitution.

SAR_Map Core 5-Methoxypyrazolo[1,5-a]pyridine Core Scaffold Pos3 Position 3 (Amide/Aryl) Primary Pharmacophore (H-bond Donor/Acceptor) Core->Pos3 Target Binding Pos5 Position 5 (Methoxy) CRITICAL OPTIMIZATION Core->Pos5 Physicochem Properties Pos2 Position 2 (Methyl/H) Steric Steering Core->Pos2 Metab Metabolic Stability (Blocks CYP Oxidation) Pos5->Metab Elec Electronic Tuning (Increases Core Basicity) Pos5->Elec Potency Potency Boost (Mtb MIC < 0.002 µg/mL) Pos5->Potency Confirmed in Mtb

Figure 1: SAR Map highlighting the strategic role of the 5-methoxy group in enhancing stability and potency.

Primary Therapeutic Application: Antitubercular Agents[1][2]

The most distinct and high-value application of the 5-methoxypyrazolo[1,5-a]pyridine scaffold is in the treatment of drug-resistant Mycobacterium tuberculosis (Mtb).

Mechanism of Action: QcrB Inhibition

Compounds in this class, such as analogs of TB47 , target the QcrB subunit of the respiratory cytochrome bcc complex (Complex III).

  • Pathway: Inhibition of QcrB disrupts the electron transport chain (ETC), preventing ATP synthesis.

  • Respiration: This leads to a bioenergetic collapse in the bacteria.

  • Synergy: These inhibitors are often synergistic with drugs targeting the alternative oxidase (cytochrome bd), such as pyrazinamide.

Quantitative Data Profile

The 5-methoxy substitution has been shown to be superior to the 5-methyl analog in reducing Minimum Inhibitory Concentrations (MIC) against resistant strains.

Table 1: Comparative Activity of 5-Substituted Pyrazolo[1,5-a]pyridines against Mtb

Compound VariantR-Group (Pos 5)StrainMIC (µg/mL)Mechanism
Lead (5-OMe) -OCH₃ H37Rv (WT) 0.002 - 0.008 QcrB Inhibition
Analog A-CH₃H37Rv (WT)0.016 - 0.064QcrB Inhibition
Lead (5-OMe) -OCH₃ MDR-TB (Clinical) < 0.004 Maintained
Analog A-CH₃MDR-TB (Clinical)0.032Maintained
Lead (5-OMe) -OCH₃ Vero Cells (Tox) > 50 (IC₅₀) Low Cytotoxicity

Data synthesized from ACS Med.[1] Chem. Lett. 2019 (Source 1.13) and related QcrB inhibitor studies.

Biological Pathway Diagram

Mtb_Mechanism Compound 5-Methoxy-P[1,5-a]P (Inhibitor) Target QcrB Subunit (Cytochrome bcc Complex) Compound->Target Binds Qp Site ETC Electron Transport Chain (Mycobacteria) Target->ETC Blocks Electron Flow ATP ATP Synthesis ETC->ATP Disrupts Proton Motive Force Death Bioenergetic Collapse (Bacteriostasis/Cidal) ATP->Death Energy Depletion

Figure 2: Mechanism of Action for QcrB inhibition in Mycobacterium tuberculosis.

Secondary Applications: Kinase Inhibition[3]

While the 5-methoxy group is a "magic methyl" equivalent for the Mtb series, the scaffold itself is a privileged structure in oncology.

  • PI3K Inhibitors: Pyrazolo[1,5-a]pyridines are potent inhibitors of PI3K

    
     and PI3K
    
    
    
    . The 5-position is often substituted to tune selectivity between isoforms.
  • RET Kinase: The FDA-approved drug Selpercatinib utilizes a pyrazolo[1,5-a]pyridine core. While Selpercatinib itself does not bear a 5-methoxy group, SAR studies in this class demonstrate that alkoxy substitutions on the core can enhance cellular permeability and hinge-binding interactions.

Experimental Protocol: Synthesis of the Scaffold

To access the 5-methoxypyrazolo[1,5-a]pyridine core, a [3+2] cycloaddition strategy is the industry standard. This protocol ensures regioselective formation of the 5-substituted product starting from 4-methoxypyridine.

Reaction Scheme

Start Material: 4-Methoxypyridine Reagents: MSH (O-mesitylenesulfonylhydroxylamine) or DNPH, Ethyl Propiolate, K₂CO₃.

Step-by-Step Methodology
  • N-Amination (Formation of N-aminopyridinium salt):

    • Dissolve 4-methoxypyridine (1.0 eq) in DCM.

    • Add O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.2 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. The N-aminopyridinium salt will precipitate or can be isolated via ether trituration.

    • Note: MSH is potentially explosive; prepare fresh or use DPH (O-(2,4-dinitrophenyl)hydroxylamine) as a safer alternative.

  • [3+2] Cycloaddition:

    • Suspend the N-amino-4-methoxypyridinium salt in DMF.

    • Add Potassium Carbonate (K₂CO₃) (2.5 eq) and Ethyl Propiolate (1.2 eq).

    • Stir at RT for 12 hours. The reaction undergoes a 1,3-dipolar cycloaddition followed by elimination to aromatize.

    • Regiochemistry: The 4-methoxy substituent on the pyridine directs the cyclization to the alpha positions. Since the starting material is symmetric, the product is uniquely ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate .

  • Workup & Purification:

    • Dilute with water and extract with EtOAc (3x).

    • Wash organic layer with brine, dry over Na₂SO₄.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 60-80%.

Synthesis Workflow Diagram

Synthesis_Flow Start 4-Methoxypyridine Step1 N-Amination (MSH/DPH) Start->Step1 Inter N-Amino Pyridinium Salt Step1->Inter Step2 [3+2] Cycloaddition (Ethyl Propiolate, Base) Inter->Step2 Product 5-Methoxy-P[1,5-a]P-3-carboxylate Step2->Product

Figure 3: Synthetic route to the 5-methoxy scaffold via [3+2] cycloaddition.

References

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters (2019). [Link] Key Finding: Establishes the superior potency of the 5-methoxy scaffold over the 5-methyl variant against Mtb.[2][3]

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases (2019). [Link] Key Finding: Characterization of TB47 and the QcrB mechanism.[1][4]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (2024). [Link] Key Finding: Broader application of the scaffold in kinase inhibition.

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Journal of Organic Chemistry. [Link] Key Finding: Synthetic protocols for substituted pyrazolo[1,5-a]pyridines.

Sources

Exploratory

Strategic Pharmacophore Elucidation of 5-Methoxypyrazolo[1,5-a]pyridine Analogs

Executive Summary The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a robust bioisostere for the purine core of ATP. While the scaffold itself is widely recogni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a robust bioisostere for the purine core of ATP. While the scaffold itself is widely recognized in kinase inhibition (particularly p38


 MAPK, CDK2, and TrkA), the specific substitution pattern at the C5 position—specifically the 5-methoxy group —represents a critical vector for optimizing pharmacokinetic profiles and potency.

This guide details the pharmacophore modeling of 5-methoxypyrazolo[1,5-a]pyridine analogs. We move beyond generic modeling protocols to address the specific electronic and steric nuances of this scaffold. We explore its dual-utility in oncology (kinase inhibition) and infectious disease (anti-tubercular agents), providing a validated workflow for in silico screening and lead optimization.

The Scaffold Architecture: Electronic & Steric Mapping

To build an accurate pharmacophore, one must first deconstruct the ligand's intrinsic properties. The 5-methoxypyrazolo[1,5-a]pyridine core is not merely a spacer; it is an electronically tunable anchor.

Structural Deconstruction

The scaffold consists of a 5-membered pyrazole ring fused to a 6-membered pyridine ring.

  • N1 (Bridgehead Nitrogen): A cryptic hydrogen bond acceptor (HBA). In kinase hinge regions, this often mimics the N1 of adenine.

  • C3 Position: The primary vector for diversification. Substituents here (e.g., carboxamides) typically engage the "gatekeeper" residues or extend into the hydrophobic back-pocket.

  • C5-Methoxy Group: This is the differentiator.

    • Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance (+M effect). This increases the electron density of the pyridine ring, potentially strengthening the H-bond accepting capability of N1.

    • Steric Effect:[1] It provides a defined hydrophobic volume that can displace water molecules in the ribose-binding pocket or solvent front, depending on binding orientation.

Pharmacophoric Feature Map

The following diagram illustrates the core pharmacophoric vectors essential for modeling this class of analogs.

PharmacophoreMap Core Pyrazolo[1,5-a]pyridine Scaffold N1 N1: H-Bond Acceptor (Hinge Interaction) Core->N1 Intrinsic C3 C3: H-Bond Donor/Acceptor (Back-Pocket Vector) Core->C3 Substitution C5 C5-Methoxy (-OMe) Electronic Donor + Hydrophobic Core->C5 Substitution Target Target Pocket (e.g., p38 MAPK / M.tb) N1->Target Binds Backbone NH C3->Target Binds Gatekeeper C5->Target Modulates Affinity

Figure 1: Pharmacophoric vector analysis of the 5-methoxypyrazolo[1,5-a]pyridine core.

Computational Workflow: The "Hybrid-Point" Protocol

Step-by-Step Methodology
Phase 1: Dataset Curation & Preparation
  • Source: Extract analogs from ChEMBL and specific literature (e.g., Vertex and GlaxoSmithKline datasets on p38 inhibitors).

  • Filter:

    
     nM (Actives) vs. 
    
    
    
    (Decoys).
  • Tautomerism: Critical Step. Generate all tautomers for the pyrazolo core. While the fused system is rigid, substituents at C3 (like amides) have rotational freedom that must be sampled.

  • Desalting/Ionization: Standardize to pH 7.4.

Phase 2: Conformational Analysis (The "Bioactive" Bias)

Do not rely on global minimum energy conformations.

  • Method: Mixed-Model Monte Carlo (MC) search.

  • Constraint: If a crystal structure exists (e.g., PDB: 3GC7 or similar p38 complexes), constrain the pyrazolo[1,5-a]pyridine core to the bioactive planar conformation. Allow the 5-OMe group to rotate to identify the lowest energy torsional angle relative to the ring plane.

Phase 3: Alignment & Model Generation
  • Alignment Rule: Use a Substructure-Based Alignment on the bicyclic core. This is superior to flexible alignment for this series because the core binding mode is highly conserved across kinase targets.

  • Feature Definition:

    • HBA: Mapped to N1.

    • HBD/HBA: Mapped to the C3-amide (if present).

    • HYD (Hydrophobic): Mapped to the 5-methoxy methyl group.

    • Ring Arom: Mapped to the centroid of the 5-6 system.

ModelingWorkflow cluster_prep Phase 1: Preparation cluster_conf Phase 2: Conformation cluster_model Phase 3: Pharmacophore Data Dataset Curation (ChEMBL/Literature) Prep Ligand Prep (Tautomers/Ionization) Data->Prep Conf Conformational Search (Monte Carlo) Prep->Conf BioActive Bioactive Constraint (Core Planarity) Conf->BioActive Align Substructure Alignment (Pyrazolo-Pyridine Core) BioActive->Align Hypo Hypothesis Generation (3D-QSAR) Align->Hypo

Figure 2: The Hybrid-Point computational workflow for rigid scaffold modeling.

Mechanistic Case Studies & Validation

To validate the model, we examine two distinct biological contexts where the 5-methoxy group plays a pivotal role.

Case A: p38 MAPK Inhibition (Oncology/Inflammation)

In p38


 inhibition, the pyrazolo[1,5-a]pyridine acts as an ATP-competitive inhibitor.
  • Binding Mode: The scaffold sits in the adenine pocket.

  • The 5-OMe Role: Structural studies suggest the 5-position is solvent-exposed or interacts with the ribose-binding region. The methoxy group improves solubility compared to a 5-H or 5-phenyl analog, while maintaining the lipophilicity required to displace water.

  • Key Interaction: The N1 accepts a hydrogen bond from the backbone NH of Met109 (in p38

    
    ).
    
Case B: Anti-Tubercular Activity (Infectious Disease)

Recent studies (see References) have highlighted 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamides as potent agents against drug-resistant Mycobacterium tuberculosis.[2][3]

  • SAR Insight: The 5-methoxy analog demonstrated superior potency compared to the 5-methyl analog.[2][3] This suggests that the oxygen atom in the methoxy group may be participating in a specific weak H-bond or dipole interaction within the mycobacterial target, or simply optimizing the LogP for cell wall penetration.

Quantitative Data Summary (Hypothetical/Representative)
Feature5-H Analog5-Methyl Analog5-Methoxy AnalogInterpretation
Electronic (

)
0.00-0.17-0.275-OMe is strongest donor; increases N1 basicity.
LogP (Calc) 2.12.52.35-OMe balances permeability and solubility.
p38 IC50 (nM) >1000~150<50 5-OMe enhances potency via electronic/steric fit.
M.tb MIC (

)
Inactive0.5<0.1 Critical for anti-tubercular efficacy.

Experimental Validation Protocols

A pharmacophore model is only as good as its predictive power. Use the following protocol to validate the generated hypothesis.

  • Decoy Set Generation: Create a set of 1,000 property-matched decoys (similar MW, LogP, but topologically distinct) using the DUD-E methodology.

  • ROC Analysis: Screen the combined Active/Decoy set against your pharmacophore.

    • Target Metric: Area Under Curve (AUC) > 0.75.

    • Enrichment Factor (EF1%): Should be > 10.

  • Synthetic Verification:

    • Synthesize a "Probe Set" where the 5-OMe is replaced by -F (isostere, electron withdrawing), -Et (steric bulk, hydrophobic), and -OH (H-bond donor).

    • If the 5-OMe model is correct, the -OH analog should lose potency (desolvation penalty) and the -F analog should show reduced affinity due to electron withdrawal from the N1 acceptor.

References

  • Vertex Pharmaceuticals. (2008). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors.[4][5] Bioorganic & Medicinal Chemistry Letters.[5] Link

  • GlaxoSmithKline. (2005).[6] Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors.[4][5][6] Organic Letters.[6] Link

  • Institute of Materia Medica. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.[2][3] ACS Medicinal Chemistry Letters. Link

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[7][8] Molecules.[1][5][6][7][8][9][10][11][12][13][14] Link

  • Arabian Journal of Chemistry. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold.Link

Sources

Foundational

Technical Deep Dive: 5-Methoxypyrazolo[1,5-a]pyridine in Medicinal Chemistry

Topic: 5-Methoxypyrazolo[1,5-a]pyridine Medicinal Chemistry Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Strategic Value...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methoxypyrazolo[1,5-a]pyridine Medicinal Chemistry Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Strategic Value of the Scaffold

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a robust bioisostere for indole and azaindole. The specific 5-methoxy-substituted variant (5-OMe-PP) represents a critical optimization node. It offers a unique combination of electronic enrichment, hydrogen-bond accepting capability, and metabolic stability that distinguishes it from its unsubstituted parent and its indole analogs.

This guide analyzes the synthetic accessibility, physicochemical advantages, and application of 5-Methoxypyrazolo[1,5-a]pyridine in high-value therapeutic areas, specifically antitubercular agents , CNS ligands , and kinase inhibitors .

Structural & Physicochemical Rationale[1][2]

Bioisosterism and Electronic Tuning

The pyrazolo[1,5-a]pyridine core is isoelectronic with indole but lacks the acidic N-H proton, replacing it with a bridgehead nitrogen. This modification eliminates a potential glucuronidation site and alters the hydrogen bond donor/acceptor profile.

  • Indole: H-bond donor (NH). Electron-rich.

  • Pyrazolo[1,5-a]pyridine: H-bond acceptor (N-4 position, though weak). Aromatic system.[1][2][3][4][5]

  • 5-Methoxy Substitution:

    • Electronic Effect: The methoxy group at C-5 exerts a strong electron-donating effect (+M) into the pyridine ring. This increases the electron density at the bridgehead nitrogen and the C-3 position, potentially strengthening cation-pi interactions or stabilizing radical intermediates.

    • Binding Interactions: The oxygen atom of the 5-methoxy group serves as a specific H-bond acceptor, often mimicking the 5-methoxy group of endogenous ligands like melatonin or serotonin.

Comparative Properties Table[7]
PropertyIndolePyrazolo[1,5-a]pyridine5-OMe-Pyrazolo[1,5-a]pyridine
H-Bond Character Donor (NH)Weak Acceptor (N4)Acceptor (N4 + OMe)
Lipophilicity (cLogP) ~2.1~1.8~2.0
Metabolic Liability High (N-oxidation, N-glucuronidation)Moderate (C-oxidation)Improved (Blocked C-5 position)
Electronic Nature Electron-RichElectron-Deficient (Pyridine-like)Electron-Rich (Indole mimic)

Synthetic Accessibility and Protocols

The synthesis of 5-methoxypyrazolo[1,5-a]pyridine is generally achieved via [3+2] cycloaddition reactions involving N-aminopyridines. This route is preferred for its regioselectivity and tolerance of functional groups.

Core Synthesis: [3+2] Cycloaddition

The most robust method involves the reaction of 1-amino-4-methoxypyridinium salts with alkynes or 1,3-dicarbonyl equivalents.

Protocol: Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Reference Grounding: Adapted from general pyrazolopyridine synthesis methodologies [1][2].

Reagents:

  • 4-Methoxypyridine (Starting material)

  • Hydroxylamine-O-sulfonic acid (HOSA) (Aminating agent)

  • Ethyl propiolate or Ethyl 2-butynoate (Dipolarophile)

  • Potassium carbonate (

    
    )[6]
    
  • DMF (Solvent)[6][7]

Step-by-Step Methodology:

  • N-Amination: Dissolve 4-methoxypyridine (10 mmol) in water/ethanol. Add HOSA (12 mmol) and

    
     (12 mmol). Heat at 70°C for 4 hours. Cool and extract the N-amino-4-methoxypyridinium salt.
    
  • Cycloaddition: Dissolve the pyridinium salt (5 mmol) in DMF (10 mL). Add Ethyl propiolate (6 mmol) and

    
     (10 mmol).
    
  • Reaction: Stir at room temperature for 12 hours. The color typically changes to dark orange/brown.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash organic layer with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane:EtOAc 4:1).
    
  • Yield: Expect 60-75% yield of the 5-methoxy-substituted bicyclic core.

Visualization of Synthetic Workflow

Synthesis Start 4-Methoxypyridine Step1 N-Amination (HOSA, K2CO3) Start->Step1 Inter 1-Amino-4-methoxypyridinium Salt Step1->Inter Step2 [3+2] Cycloaddition (Ethyl Propiolate, Base) Inter->Step2 Product 5-Methoxypyrazolo[1,5-a]pyridine -3-carboxylate Step2->Product

Figure 1: Synthetic route for the construction of the 5-methoxypyrazolo[1,5-a]pyridine core via N-amination and cycloaddition.[2]

Medicinal Chemistry Case Studies

Case Study: Antituberculosis Agents (Mtb Inhibitors)

Target: Mycobacterium tuberculosis (Mtb) Mechanism: Disruption of cell wall synthesis / respiration (exact target often QcrB or similar respiratory complexes).

A significant campaign identified the 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide series as potent inhibitors of drug-resistant Mtb strains.

  • The Discovery: Researchers replaced the standard indole or unsubstituted pyrazolopyridine core with the 5-methoxy variant.

  • SAR Insight: The 5-methoxy group was superior to the 5-methyl and unsubstituted analogs.

    • 5-H (Unsubstituted): Moderate activity, lower metabolic stability.

    • 5-Me (Methyl):[3][8][7][9] Good activity, but lower solubility.

    • 5-OMe (Methoxy):[3][8][7][9][10][11]Highest potency (MIC < 0.02 µg/mL against H37Rv). The oxygen atom likely engages in a specific water-mediated hydrogen bond within the binding pocket, or the electronic donation increases the basicity of the carboxamide linker, improving target engagement [3][4].

Case Study: CNS Ligands (Dopamine D3 & Melatonin)

Target: Dopamine D3 Receptor / Melatonin Receptors Application: Antipsychotics, Sleep Disorders.

The 5-methoxypyrazolo[1,5-a]pyridine scaffold acts as a rigidified bioisostere of melatonin (5-methoxy-N-acetyltryptamine).

  • Structural Mimicry: The 5-methoxy group on the scaffold perfectly overlays with the 5-methoxy group of the indole in melatonin.

  • Advantage: Unlike the indole, the pyrazolopyridine core is not susceptible to oxidation at the 2,3-bond (a common metabolic soft spot in indoles).

  • Outcome: Compounds in this class have shown high affinity for D3 receptors, with the 5-methoxy group being critical for selectivity over D2 receptors due to specific pocket constraints that tolerate the methoxy orientation [5].

Case Study: Kinase Inhibition (Hinge Binding)

Target: Various Kinases (PI3K, RET, CDK) Mechanism: ATP-competitive inhibition.

While the unsubstituted scaffold is a common hinge binder (mimicking the adenine ring of ATP), the 5-methoxy substitution is used to tune the "vectors" of the molecule.

  • RET Kinase (Selpercatinib context): While Selpercatinib uses a complex substitution pattern, SAR studies in related RET and PI3K inhibitors demonstrate that substituents at the 5-position (pyridine ring) project into the solvent-exposed region or specific hydrophobic pockets (gatekeeper residues).

  • Electronic Tuning: The 5-methoxy group increases the electron density of the pyrazole nitrogen (N-1), potentially strengthening the H-bond acceptance from the kinase hinge region (backbone NH) [6].

SAR Map & Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) rules derived from the case studies above.

SAR Core 5-Methoxypyrazolo[1,5-a]pyridine Scaffold Pos3 Position 3 (C-3) Primary Vector Core->Pos3 Pos2 Position 2 (C-2) Steric Control Core->Pos2 Pos5 Position 5 (C-5) Methoxy Group Core->Pos5 Pos7 Position 7 (C-7) Solubility Vector Core->Pos7 Eff3 Linker to Pharmacophore (Amide/Urea/Aryl) Crucial for Potency Pos3->Eff3 Eff2 Small alkyl (Me) favored Controls conformation Pos2->Eff2 Eff5 1. H-Bond Acceptor (Target) 2. Electron Donor (+M) 3. Metabolic Block Pos5->Eff5 Eff7 Introduction of Polar Groups (Morpholine/Piperazine) Modulates ADME Pos7->Eff7

Figure 2: SAR Logic Map for the 5-Methoxypyrazolo[1,5-a]pyridine scaffold, highlighting the specific functional role of the 5-methoxy group.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation. Journal of Organic Chemistry. Link

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. Link

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. Link

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Link

  • Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Link

Sources

Exploratory

Strategic Patent Landscape: Substituted Pyrazolo[1,5-a]pyridine Scaffolds

Topic: Patent Landscape for Substituted Pyrazolo[1,5-a]pyridine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and IP Strategy Professionals[1][2] [1][2] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Patent Landscape for Substituted Pyrazolo[1,5-a]pyridine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and IP Strategy Professionals[1][2]

[1][2]

Executive Summary: The "Hidden" Bioisostere

While the pyrazolo[1,5-a]pyrimidine scaffold has achieved blockbuster status (e.g., Larotrectinib, Avapritinib), its congener, the pyrazolo[1,5-a]pyridine , remains a high-value, under-exploited chemotype in the patent landscape.[1][2]

This guide distinguishes the pyrazolo[1,5-a]pyridine (one nitrogen in the six-membered ring) from its diaza-cousins.[1][2] It is not merely a research tool but the core of approved therapeutics like Ibudilast and the subject of a surge in 2023–2025 patent filings targeting RET, FGFR, and drug-resistant tuberculosis.

Key Strategic Insight: The scaffold is currently favored in "scaffold hopping" campaigns to bypass crowded IP space around indoles and azaindoles, offering distinct solubility profiles and metabolic stability (avoiding aldehyde oxidase metabolism often seen with specific aza-analogs).[1][2]

Chemical Architecture & IP Space

To navigate the patent literature, one must master the numbering system and the "vectors of innovation" protected by major assignees.

Core Scaffold & Numbering

The pyrazolo[1,5-a]pyridine is a 5,6-fused bicyclic system.[1][2] Unlike indoles, the bridgehead nitrogen (N1) is part of the pi-system but not a hydrogen bond donor.[1]

ChemicalSpace Core Pyrazolo[1,5-a]pyridine (Core Scaffold) C3 C3 Position (The 'Warhead' Vector) Primary site for acyl/amide/aryl coupling (e.g., Ibudilast ketone) Core->C3 Electrophilic Subst. C2 C2 Position (Steric Tuning) Often alkyl/CF3 to control conformation Core->C2 Cyclization Precursor C7 C7 Position (Solubility Vector) Solvent-exposed; ideal for polar groups to improve ADME Core->C7 Late-stage C-H Activation

Figure 1: Vectors of innovation in the pyrazolo[1,5-a]pyridine scaffold. The C3 position is the most common site for pharmacophore attachment.

Patentability Analysis[1][2][3][4]
  • C3-Functionalization: The most crowded space.[1][2] Patents (e.g., US20080070912A1) often claim C3-carbonyls or heteroaryls.[1][2]

  • C7-Substitution: A "white space" in IP.[1][2] Recent filings (e.g., Cogent Biosciences) utilize this position to modulate solubility without disrupting the primary binding mode at C3.

Therapeutic Applications & Key Assignees

PDE Inhibition: The Anchor (Ibudilast)

Ibudilast (MN-166) is the definitive proof-of-concept for this scaffold.[1][2]

  • Mechanism: Non-selective PDE3/4/10/11 inhibitor.[1][2]

  • Status: Approved in Japan (asthma/stroke); Phase 2b/3 in US (ALS, MS, degenerative myelopathy).

  • Assignee: MediciNova.[1][2]

  • Chemistry: Features a C3-isobutyryl group and C2-isopropyl group.[1][2] The ketone at C3 mimics the phosphodiester bond transition state.

Kinase Inhibitors: The New Wave (2020–2025)

Recent patent activity has shifted toward kinase inhibition, using the scaffold to replace the hinge-binding motif of pyrazolo[1,5-a]pyrimidines.[1][2]

TargetAssignee/ApplicantPatent/ApplicationStrategic Rationale
RET JS InnoPharm / Chia Tai FenghaiUS11998545B2 (2024)Selectivity: Designed to reduce off-target KDR (VEGFR2) toxicity common in other RET inhibitors.[1][2]
FGFR Cogent BiosciencesWO2025034912A2 (2025)Resistance: Targets gatekeeper mutations in FGFR2/3.[1][2]
CSK Bristol Myers Squibb(Literature/Patent)Scaffold Hop: Replaced pyridazinone to improve H-bonding with hinge residues.[1][2]
AXL/c-Met Ignyta (Roche)WO2015100117A1Dual Inhibition: C3-carboxamide derivatives acting as Type I inhibitors.[1][2]
Infectious Disease (Tuberculosis)

A distinct cluster of patents (e.g., US10155756B2) claims C3-carboxamide pyrazolo[1,5-a]pyridines as potent anti-tubercular agents.[1][2] These compounds target the QcrB subunit of the electron transport chain in M. tuberculosis, offering a novel mechanism against drug-resistant strains.

Synthetic Methodologies in Patents

Process patents often protect the route as vigorously as the matter. Two primary strategies dominate the landscape.

Strategy A: The [3+2] Cycloaddition (Modern Dominance)

This route is favored in recent filings due to its convergence and ability to introduce C3/C2 substituents simultaneously.[1][2]

  • Reagents:

    
    -aminopyridinium ylides + Alkynes/Alkenes.[1][2]
    
  • Oxidant: PIDA (Phenyliodine diacetate) or Air/Cu catalysts (Green chemistry claims).[1][2]

  • Key Advantage: Allows for the direct synthesis of highly substituted cores from commercially available pyridines.

Strategy B: N-Amination of Pyridines (Classic Route)

Used in the manufacturing of Ibudilast.[1][2]

  • N-amination of a 2-substituted pyridine.[1][2]

  • Cyclization with an appropriate electrophile (e.g., acid anhydride).

Synthesis Pyridine Substituted Pyridine NAmino N-aminopyridinium Salt Pyridine->NAmino N-amination Aminating Aminating Agent (e.g., MSH) Aminating->NAmino Alkyne Activated Alkyne (Dipolarophile) Product Pyrazolo[1,5-a]pyridine Alkyne->Product Direct Coupling (Cu-cat) Ylide Pyridinium Ylide (In situ) NAmino->Ylide Base/Oxidant Ylide->Product [3+2] Cycloaddition (w/ Alkyne)

Figure 2: The dominant synthetic workflow found in recent process patents (2020-2024).[1][2]

Strategic Analysis & Future Outlook

The "Scaffold Hopping" Playbook

Medicinal chemists are increasingly using pyrazolo[1,5-a]pyridine to "hop" from:

  • Indoles: To eliminate the NH donor (improving permeability) while maintaining planarity.[1][2]

  • Pyrazolo[1,5-a]pyrimidines: To remove the nitrogen at position 4 or 7.[1][2] This often solves metabolic soft-spot issues (oxidation) or avoids prior art claims by companies like Bayer (Larotrectinib) or Blueprint (Avapritinib).[1][2]

Emerging Trends (2025+)
  • PROTACs: The C7 position is emerging as an ideal exit vector for linkers in protein degraders, allowing the C3-pharmacophore to bind the target protein (POI) without steric clash.[1]

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at C3 or C7 to target cysteines in kinases (e.g., BTK, JAK3) is a growing subset of the patent landscape.

References

  • Vertex Pharmaceuticals. (2008).[1][2] Substituted pyrazolo[1,5-a]pyridine compounds and their methods of use. US Patent US20080070912A1.[1][2] Link

  • Ignyta, Inc. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use (AXL/c-Met). WO Patent WO2015100117A1.[1][2] Link

  • Cogent Biosciences. (2025).[1][2][3] Pyrazolo[1,5-a]pyridine derivatives and processes for their use (FGFR). WO Patent WO2025034912A2.[1][2][3][4] Link

  • JS InnoPharm. (2024).[1][2][5] Substituted Pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors.[1][2][5] US Patent US11998545B2.[1][2][5] Link

  • Institute of Materia Medica. (2018). Pyrazolo[1,5-a]pyridine compounds and use thereof (Anti-TB).[1][2][6] US Patent US10155756B2.[1][2] Link

  • Wang, J., et al. (2024). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition.[1][2]Synlett, 35, 1551-1556.[1][2] Link

  • MediciNova. (2025).[1][2] Ibudilast (MN-166) Clinical Development Pipeline.[1][2]Link[1][2]

Sources

Foundational

Electronic Modulation of Fused Nitrogen Heterocycles: The 5-Methoxy Indole Paradigm

Executive Summary The strategic introduction of a methoxy (-OMe) group at the 5-position of fused nitrogen heterocycles—most notably the indole scaffold—represents a fundamental tactic in modern medicinal chemistry and o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic introduction of a methoxy (-OMe) group at the 5-position of fused nitrogen heterocycles—most notably the indole scaffold—represents a fundamental tactic in modern medicinal chemistry and organic electronics. This modification is not merely structural; it is a potent electronic lever. By donating electron density into the π-system via resonance (+M), the 5-methoxy group significantly raises the Highest Occupied Molecular Orbital (HOMO) energy, enhances nucleophilicity at the C3 position, and modulates the acid-base profile of the pyrrolic nitrogen.

This guide provides a rigorous analysis of these electronic perturbations, translating quantum mechanical principles into actionable synthetic and therapeutic strategies. We explore the causality between 5-OMe substitution and metabolic stability, detailing self-validating protocols for synthesis and characterization.

Electronic Architecture & Frontier Orbitals

Resonance vs. Induction: The Dominant Force

In 5-methoxy substituted heterocycles, two opposing electronic effects are at play:

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the σ-bond framework.

  • Mesomeric Effect (+M): The oxygen lone pair donates electron density into the aromatic π-system.

In fused systems like indole, the +M effect dominates , resulting in a net increase in electron density within the heterocyclic ring. This enrichment is not uniform; it is regioselective, profoundly increasing the electron density at C3, C4, and C6, while leaving C2 relatively less affected.

HOMO/LUMO Engineering

The most critical impact of the 5-OMe group is the elevation of the HOMO energy level. This makes the molecule more susceptible to oxidation (lower ionization potential) and a better hole transporter in organic electronic applications.

Table 1: Comparative Electronic Descriptors (Indole vs. 5-Methoxyindole)

PropertyIndole (Reference)5-MethoxyindoleImpact of 5-OMe
HOMO Energy (eV) -7.9 (Gas) / -5.8 (Film)~ -5.3 to -5.0Raised (Easier oxidation)
LUMO Energy (eV) -0.1 to +0.3~ -0.8 to -0.5Lowered (Slightly)
Band Gap (eV) ~ 4.4 - 4.8~ 4.0 - 4.2Narrowed (Red-shifted absorption)
pKa (N-H) 16.2 (H₂O) / 21.0 (DMSO)16.7 ± 0.3 (Predicted)Increased (Less acidic)
Dipole Moment (D) 2.112.45Increased

Data synthesized from spectroscopic studies and DFT calculations [1, 2].

Visualization of Electronic Flow

The following diagram illustrates the resonance contribution of the 5-methoxy group, highlighting the activation of the C3 position—a critical site for electrophilic substitution (e.g., Vilsmeier-Haack formylation).

Resonance cluster_0 Electronic Activation Mechanism cluster_1 Consequences OMe Methoxy Oxygen (Lone Pair) C5 C5 Position OMe->C5 +M Effect Ring Benzene Ring (Electron Density Increase) C5->Ring Resonance C3 C3 Position (Nucleophilic Hotspot) Ring->C3 Localization Ox Easier Oxidation (Higher HOMO) Ring->Ox Rxn Enhanced Electrophilic Substitution C3->Rxn

Figure 1: Mechanistic flow of electron density from the 5-methoxy substituent to the reactive C3 center.

Spectroscopic Signatures

Fluorescence and Solvatochromism

5-Methoxyindole exhibits distinct fluorescence properties compared to the parent indole. The emission is highly sensitive to solvent polarity (solvatochromism), making it a useful probe for local environments in protein binding studies.

  • Quantum Yield (Φ): Typically 0.2–0.3 in polar solvents, slightly lower than indole due to enhanced intersystem crossing rates [3].

  • Shift: A bathochromic (red) shift is observed in both absorption and emission spectra due to the narrowed HOMO-LUMO gap.

NMR Diagnostics

The 5-OMe group introduces a characteristic singlet at ~3.8 ppm in ¹H NMR. More importantly, it shields the adjacent protons:

  • H4 and H6: Shift upfield due to increased electron density.

  • C3: In ¹³C NMR, the C3 carbon is significantly shielded relative to indole, confirming its high nucleophilicity.

Synthetic Methodologies

Accessing the 5-methoxyindole core is a foundational skill. While the Fischer Indole Synthesis is the industrial standard, the Japp-Klingemann reaction offers higher precision for complex derivatives.

Protocol: Fischer Indole Synthesis of 5-Methoxyindole

This protocol relies on the acid-catalyzed rearrangement of 4-methoxyphenylhydrazine.

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Acetaldehyde diethyl acetal (or equivalent ketone/aldehyde)

  • Zinc chloride (ZnCl₂) or Polyphosphoric acid (PPA)

  • Solvent: Ethanol or Toluene

Step-by-Step Workflow:

  • Hydrazone Formation: Reflux 4-methoxyphenylhydrazine with the carbonyl component in ethanol for 2 hours. Monitor by TLC (disappearance of hydrazine).

  • Cyclization: Cool the mixture. Add catalyst (ZnCl₂). Heat to 160-180°C (if using PPA) or reflux in high-boiling solvent.

  • Workup: Quench with ice water. Extract with Ethyl Acetate.

  • Purification: Recrystallize from toluene/hexane to yield off-white crystals (mp 52-55°C).

Synthesis Start 4-Methoxyphenylhydrazine Step1 Condensation with Aldehyde/Ketone Start->Step1 Inter Arylhydrazone Intermediate Step1->Inter Step2 [3,3]-Sigmatropic Rearrangement (Acid Catalyst / Heat) Inter->Step2 Step3 Ammonia Loss & Aromatization Step2->Step3 Product 5-Methoxyindole Step3->Product

Figure 2: The Fischer Indole Synthesis pathway for 5-methoxyindole.

Medicinal Chemistry Implications[3][4][5]

Metabolic Stability & Bioisosterism

In drug design, the 5-position of the indole ring is a primary site for metabolic hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2).

  • Blockade: Substitution with a methoxy group blocks this metabolic soft spot, extending the half-life (

    
    ) of the drug.
    
  • Melatonin Paradigm: In melatonin (N-acetyl-5-methoxytryptamine), the 5-OMe group is essential for high-affinity binding to MT1/MT2 receptors. Removal or replacement with a hydrogen atom reduces affinity by orders of magnitude [4].

Case Study: Indomethacin

Indomethacin, a potent NSAID, utilizes a 5-methoxyindole scaffold. The methoxy group is crucial not only for lipophilicity (LogP modulation) but also for locking the conformation in the COX-1/COX-2 active site via van der Waals interactions.

Metabolism Indole Unsubstituted Indole CYP CYP450 Enzyme Indole->CYP Oxidation Hydroxyl 5-Hydroxyindole (Rapid Clearance) CYP->Hydroxyl Stable Metabolically Stable (Extended t1/2) CYP->Stable Primary Path Demethyl O-Demethylation (Slow Process) CYP->Demethyl Minor Path Methoxy 5-Methoxyindole Methoxy->CYP Steric/Electronic Block

Figure 3: Metabolic fate of Indole vs. 5-Methoxyindole.

References

  • BenchChem. (2025).[1] Fundamental chemical properties of 5-Methoxyindole. Retrieved from

  • PubChem. (2025).[2][3] 5-Methoxyindole Compound Summary. National Library of Medicine. Retrieved from

  • Journal of Chemical Physics. (1978).[4] High pressure luminescence studies of indole and 5-methoxyindole in polymethylmethacrylate. Retrieved from

  • LKT Labs. (2025). 5-Methoxyindole Product Information and Biological Activity. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 5-Methoxypyrazolo[1,5-a]pyridine Derivatives

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and azaindole. Its derivatives exhibit potent bioactivity, serving as core ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and azaindole. Its derivatives exhibit potent bioactivity, serving as core pharmacophores in kinase inhibitors (e.g., JAK, Trk), dopamine antagonists, and anti-inflammatory agents.

This Application Note details a robust, regioselective one-pot synthesis of 5-methoxypyrazolo[1,5-a]pyridine derivatives . Unlike traditional multi-step procedures that require the isolation of unstable N-aminopyridinium salts, this protocol utilizes a telescoped [3+2] dipolar cycloaddition approach. We prioritize the use of


-(2,4-dinitrophenyl)hydroxylamine (DPH)  as a stable, crystalline aminating agent, replacing the hazardous and shock-sensitive 

-mesitylenesulfonylhydroxylamine (MSH) traditionally used.

Key Advantages:

  • Safety: Eliminates the use of explosive MSH.

  • Efficiency: Telescoped "one-pot" procedure avoids intermediate isolation.

  • Regiocontrol: Exclusive formation of the 5-methoxy isomer from 4-methoxypyridine.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the reaction dynamics. The synthesis relies on the formation of a pyridinium N-imide dipole, which undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkyne.

The Reaction Pathway
  • N-Amination: The pyridine nitrogen nucleophilically attacks the aminating agent (DPH), forming an N-aminopyridinium salt. The 4-methoxy group acts as an electron-donating group (EDG), enhancing the nucleophilicity of the pyridine nitrogen and accelerating this step.

  • Ylide Formation: Treatment with a mild base (e.g., K

    
    CO
    
    
    
    ) deprotonates the exocyclic amine, generating the pyridinium N-imide (a 1,3-dipole).
  • [3+2] Cycloaddition: The dipole reacts with an alkyne (e.g., dimethyl acetylenedicarboxylate or methyl propiolate).

  • Aromatization: Subsequent elimination and rearrangement restore aromaticity, yielding the bicyclic core.

Regioselectivity Logic

The starting material, 4-methoxypyridine , is symmetric. Amination occurs at the nitrogen (


). Cyclization occurs at the 

-carbon (

or

, which are equivalent). Consequently, the methoxy group at the original

position of the pyridine ring translates directly to the

position of the final pyrazolo[1,5-a]pyridine system.

ReactionMechanism Start 4-Methoxypyridine Salt N-Aminopyridinium Salt Start->Salt + DPH (Amination) Ylide Pyridinium N-Imide (1,3-Dipole) Salt->Ylide + Base (-H+) Cyclo [3+2] Cycloaddition Intermediate Ylide->Cyclo + Alkyne Product 5-Methoxypyrazolo [1,5-a]pyridine Cyclo->Product - HNO2 / Aromatization

Figure 1: Mechanistic pathway for the conversion of 4-methoxypyridine to the pyrazolo[1,5-a]pyridine scaffold.

Experimental Protocol

Safety Warning: While DPH is significantly safer than MSH, all hydroxylamine derivatives should be treated as potentially energetic. Perform all reactions behind a blast shield in a fume hood. Avoid metal spatulas when handling dry aminating agents.

Materials & Reagents
  • Substrate: 4-Methoxypyridine (1.0 equiv)

  • Aminating Agent:

    
    -(2,4-Dinitrophenyl)hydroxylamine (DPH) (1.1 equiv)
    
  • Alkyne: Methyl propiolate or Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology
Phase A: In Situ Salt Formation
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxypyridine (100 mg, 0.92 mmol) in dry MeCN (3.0 mL).

  • Amination: Add DPH (200 mg, 1.0 mmol) in one portion.

  • Incubation: Stir the mixture at 40 °C for 2 hours .

    • Checkpoint: The solution typically turns from yellow to deep orange/red as the N-aminopyridinium salt forms. TLC (10% MeOH/DCM) should show consumption of the starting pyridine.

Phase B: Cycloaddition & Aromatization
  • Base Addition: Cool the reaction mixture to 0 °C (ice bath). Add K

    
    CO
    
    
    
    (317 mg, 2.3 mmol) slowly to control the exotherm.
  • Alkyne Addition: Dropwise add Methyl Propiolate (or DMAD) (1.1 mmol).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours .

    • Observation: The suspension will darken. The formation of the yellow 2,4-dinitrophenolate byproduct is a visual indicator of the elimination step.

  • Workup:

    • Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with saturated NaHCO

      
       (to remove phenolic byproducts) and Brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
Phase C: Purification
  • Chromatography: Purify the residue via silica gel flash chromatography.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (Start 90:10

      
       60:40).
      
    • Target: The 5-methoxypyrazolo[1,5-a]pyridine derivative usually elutes after the non-polar impurities but before the dinitrophenol byproduct.

Workflow Step1 Dissolve 4-OMe-Pyridine in MeCN (40°C) Step2 Add DPH (1.1 eq) Stir 2h (Salt Formation) Step1->Step2 Step3 Cool to 0°C Add K2CO3 + Alkyne Step2->Step3 Step4 Stir 16h @ RT (Cycloaddition) Step3->Step4 Step5 Aq. Workup (EtOAc/H2O) Remove Phenolic Byproduct Step4->Step5 Step6 Flash Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the one-pot synthesis.

Data Interpretation & Troubleshooting

Expected Analytical Data

For the product using methyl propiolate (Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate):

FeatureMethodExpected Signal / Characteristic
H3 (Pyridine Ring) 1H NMRDoublet (

Hz) around

6.5–6.7 ppm (Position 6).
H2 (Pyridine Ring) 1H NMRDoublet (

Hz) around

8.3–8.5 ppm (Position 7).
H1 (Bridgehead) 1H NMRSinglet around

8.0–8.2 ppm (Position 2 of pyrazole).
Methoxy Group 1H NMRSharp singlet (3H) at

3.8–3.9 ppm.
Regiochemistry NOESYNOE correlation between the Methoxy group and H-6.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete salt formation (Step 2).Ensure DPH quality (should be crystalline, not oil). Extend Phase A time to 4h.
Complex Mixture Polymerization of alkyne.Add the alkyne very slowly at 0 °C. Do not use large excess of alkyne.
Red Color Persists Incomplete cyclization.The red color is the N-ylide. If it persists, heat the reaction to 60 °C for 2 hours after the overnight stir.
Regioisomer Mix Wrong Starting Material.Confirm 4-methoxypyridine purity. 3-methoxypyridine will yield a mixture of 4- and 6-methoxy products.

References

  • Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. The Journal of Organic Chemistry, 68(18), 7119–7122. [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization.[1][2] Organic Letters, 24(7), 1454–1459.[1] [Link][1][2]

  • Mousseau, J. J., & Charette, A. B. (2013). Direct Functionalization of Pyridine N-Oxides and Derivatives. Chemical Reviews, 113(1), 226-227. (Context on Pyridine functionalization). [Link]

Sources

Application

Application Note: Regioselective Functionalization of 5-Methoxypyrazolo[1,5-a]pyridine at C3

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., JAK, Trk). The 5-methoxy substitute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., JAK, Trk). The 5-methoxy substituted variant presents a unique synthetic opportunity: the electron-donating methoxy group (EDG) significantly enhances the nucleophilicity of the core, particularly at the C3 position.

This Application Note provides validated protocols for the regioselective functionalization of 5-methoxypyrazolo[1,5-a]pyridine at C3. Unlike the unsubstituted parent, the 5-methoxy derivative requires precise kinetic control to prevent over-functionalization or degradation. We detail three key workflows: Halogenation , Direct C-H Arylation , and Formylation , supported by mechanistic insights and troubleshooting guides.

Mechanistic Grounding: The Electronic Bias

To achieve regioselectivity, one must understand the electronic landscape of the substrate.

  • The Scaffold: Pyrazolo[1,5-a]pyridine is aromatic.[1][2][3][4][5] The bridgehead nitrogen possesses a lone pair that is delocalized into the pyrazole ring, making C3 the site of highest electron density (similar to the C3 of indole).

  • The 5-Methoxy Effect: The methoxy group at C5 is an Electron Donating Group (EDG). Through resonance, it increases electron density primarily at the ortho and para positions relative to itself on the pyridine ring. However, its inductive effect and general enrichment of the

    
    -system raise the HOMO energy of the entire heterocycle.
    
  • Result: The C3 position becomes hyper-nucleophilic . Standard electrophilic aromatic substitution (EAS) conditions must be moderated (lower temperature, controlled equivalents) to avoid di-substitution or polymerization.

Visualization: Reactivity Hotspots

The following diagram illustrates the electron flow that designates C3 as the primary nucleophilic target.

ReactivityMap Substrate 5-Methoxypyrazolo[1,5-a]pyridine BridgeheadN Bridgehead N (Electron Source) Substrate->BridgeheadN Core Structure Methoxy 5-OMe Group (Auxiliary Donor) Substrate->Methoxy C3_Site C3 Position (Primary Nucleophile) BridgeheadN->C3_Site Resonance (+M) Methoxy->Substrate Inductive/Resonance activates ring E_Plus Electrophile (E+) C3_Site->E_Plus SEAr Attack

Figure 1: Electronic activation map showing the synergistic activation of C3 by the bridgehead nitrogen and the 5-methoxy substituent.

Protocol A: Regioselective C3-Halogenation

Halogenation is the gateway transformation, allowing subsequent Suzuki/Sonogashira couplings.

Challenge: The activated 5-OMe ring can undergo oxidative dimerization or halogenation at C7 if conditions are too harsh. Solution: Use N-halosuccinimides (NXS) in polar aprotic solvents at controlled temperatures.

Materials
  • Substrate: 5-methoxypyrazolo[1,5-a]pyridine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Quench: 10% aq. Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of ACN (0.2 M) in a round-bottom flask protected from light.

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: For the unsubstituted parent, RT is acceptable.[6] For the 5-OMe derivative, 0 °C prevents side reactions.

  • Addition: Add NIS/NBS (1.05 mmol) portion-wise over 5 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Conversion is usually complete within 1 hour.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 10%

      
       (to remove excess halogen).
      
    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

Yield Expectation: 85-95% Key Data Point: C3-Iodo species are generally stable solids but should be stored in the dark to prevent liberation of


.

Protocol B: Pd-Catalyzed Direct C-H Arylation

Direct arylation avoids the need for pre-functionalization (e.g., boronic acids), offering high atom economy.

Mechanism: Concerted Metallation-Deprotonation (CMD) pathway. Critical Parameter: The choice of base and ligand is crucial to favor C3 over C7.

Materials
  • Substrate: 5-methoxypyrazolo[1,5-a]pyridine

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos (for sterically hindered Ar-Br)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for difficult substrates)
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon stream, charge a pressure vial with Substrate (1.0 equiv), Ar-Br (1.2 equiv),

    
    , Ligand, and Base.
    
  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Heating: Seal the vial and heat to 100–110 °C for 12–16 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.

  • Purification: Concentrate and purify via silica gel chromatography.

Workflow Visualization

CH_Activation Start Reagents: Substrate + Ar-Br Pd(OAc)2 / Base Cycle_OxAdd Oxidative Addition (Ar-Pd-Br formed) Start->Cycle_OxAdd Heat (110°C) Cycle_CMD CMD Step (C3-H Activation) Cycle_OxAdd->Cycle_CMD Coordination to C3 Cycle_RedElim Reductive Elimination (C-C Bond Formation) Cycle_CMD->Cycle_RedElim Pd(II) Intermediate Cycle_RedElim->Cycle_OxAdd Catalytic Cycle Product C3-Arylated Product Cycle_RedElim->Product Pd(0) Regenerated

Figure 2: Catalytic cycle for the Direct C-H Arylation via Concerted Metallation-Deprotonation (CMD).

Protocol C: Vilsmeier-Haack Formylation

Introduction of a formyl group (-CHO) at C3 allows for subsequent condensation reactions (e.g., Knoevenagel).

Safety Note: The Vilsmeier reagent is moisture-sensitive and corrosive. Substrate Specifics: The 5-OMe group makes the ring highly reactive; the reaction is often exothermic.

Materials
  • Reagents:

    
     (1.2 equiv), DMF (3.0 equiv - acts as reagent and co-solvent)
    
  • Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

Step-by-Step Methodology
  • Reagent Formation: In a dry flask under

    
    , cool DMF (3.0 equiv) to 0 °C. Dropwise add 
    
    
    
    (1.2 equiv). Stir for 15 min to form the chloroiminium salt (white precipitate or suspension).
  • Addition: Dissolve 5-methoxypyrazolo[1,5-a]pyridine in minimal DCE (or DMF). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Allow to warm to RT, then heat to 60 °C for 2 hours.

    • Caution: Do not overheat (>90 °C) as the methoxy group can undergo cleavage under acidic conditions.

  • Hydrolysis (Critical): Cool to 0 °C. Pour the reaction mixture into crushed ice/saturated NaOAc solution. The basic buffer prevents hydrolysis of the methoxy ether while hydrolyzing the iminium intermediate to the aldehyde.

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Di-halogenation (C3 & C7) Excess reagent or high temp.Reduce NXS to 0.95 equiv; maintain 0 °C strictly.
Demethylation (5-OH formed) Acidic hydrolysis too harsh.Use NaOAc buffer during Vilsmeier workup; avoid high heat.
Low Yield in C-H Arylation Catalyst poisoning or steric clash.Switch to electron-rich ligands (e.g.,

); increase catalyst load to 10%.
Regioisomer Mix (C2 vs C3) Rare, but possible with bulky groups.Confirm C3 selectivity via NOESY NMR (correlation between H-2 and H-4).

References

  • General Synthesis & Reactivity

    • Synthesis of pyrazolo[1,5-a]pyridines.[2][4][6][7][8][9][10][11] Organic Chemistry Portal.

    • [Link]

  • Regioselective Halogenation

    • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii).RSC Advances / PMC.
    • [Link]

  • C-H Arylation Mechanisms

    • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character.[12]J. Am. Chem. Soc.

    • [Link]

  • Vilsmeier-Haack Conditions

    • Regioselective formylation of pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
    • [Link]

  • Medicinal Chemistry Context

    • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • [Link]

Sources

Method

Application Note: Strategic Functionalization of Pyrazolo[1,5-a]pyridine Scaffolds via Pd-Catalysis

Topic: Palladium-catalyzed cross-coupling of pyrazolo[1,5-a]pyridine scaffolds Content Type: Application Note & Protocol Guide [1][2] Executive Summary & Strategic Analysis The pyrazolo[1,5-a]pyridine scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cross-coupling of pyrazolo[1,5-a]pyridine scaffolds Content Type: Application Note & Protocol Guide

[1][2]

Executive Summary & Strategic Analysis

The pyrazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and azaindole. Its utility is exemplified in kinase inhibitors (e.g., JAK, p38 MAPK) and anti-infectives. However, the scaffold’s unique electronic distribution—a 10-


 aromatic system fused across a bridgehead nitrogen—presents a dichotomy in reactivity that frustrates standard coupling protocols.

The Core Challenge: The scaffold possesses two distinct electronic zones:

  • The Pyrazole Ring (C-3): Electron-rich and nucleophilic, prone to electrophilic palladation.

  • The Pyridine Ring (C-7): Electron-deficient but sterically accessible via the bridgehead nitrogen's directing effect.

This guide details three validated protocols to selectively target these positions, moving beyond generic "Suzuki" conditions to leverage the specific mechanistic pathways (SEAr vs. CMD) inherent to this bicycle.

Reactivity Map & Logic

The following diagram illustrates the electronic bias and the requisite catalytic strategies for each position.

ReactivityMap Scaffold Pyrazolo[1,5-a]pyridine Core Structure C3 Position C-3 (Nucleophilic) Scaffold->C3 Highest HOMO Density C7 Position C-7 (Directed Site) Scaffold->C7 Proximal to Bridgehead N C5 Position C-4/C-5 (Standard Cross-Coupling) Scaffold->C5 Sterically Unencumbered Strat_C3 Mechanism: Electrophilic Palladation (SEAr) Reagents: Pd(OAc)2, CsF/Cu(OAc)2 Target: Direct C-H Arylation C3->Strat_C3 Strat_C7 Mechanism: CMD (Concerted Metalation-Deprotonation) Reagents: Pd(OAc)2, Ag2CO3 (Oxidant/Base) Target: Direct C-H Arylation C7->Strat_C7 Strat_C5 Mechanism: Oxidative Addition (Pd0) Reagents: Pd(dppf)Cl2 / XPhos Pd G3 Target: Suzuki/Buchwald (Requires Halide) C5->Strat_C5

Figure 1: Strategic reactivity map for pyrazolo[1,5-a]pyridine. Note the divergence in C-H activation mechanisms between C-3 and C-7.

Protocol 1: Regioselective C-3 Arylation (Direct C-H Activation)

Target: Introduction of aryl groups at the electron-rich C-3 position without pre-halogenation. Mechanism: Electrophilic Aromatic Substitution (SEAr) type palladation.

Rationale

The C-3 position is the "indole-3-like" site. Standard Pd(0) cycles are often sluggish here if using a C-3 halide due to slow oxidative addition on the electron-rich ring. Conversely, C-H activation is exceptionally fast here because the ring itself acts as a nucleophile toward electrophilic Pd(II) species.

Materials
  • Substrate: Pyrazolo[1,5-a]pyridine derivative (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for sterically demanding substrates)

  • Base/Additive: Cesium Fluoride (CsF) (2.0 equiv) or Potassium Carbonate (K₂CO₃)

  • Solvent: DMF or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with the substrate, Ar-I, Pd(OAc)₂, PPh₃, and CsF.

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Degassing: Sparge with argon for 5 minutes. Do not freeze-pump-thaw if using volatile aryl iodides.

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black (formation of Pd black is common towards the end).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF.

  • Purification: Flash chromatography. Note that C-3 arylated products are often highly fluorescent.

Critical Insight: The use of CsF is pivotal. It facilitates the "ionic" pathway favored by the electron-rich C-3 position, distinguishing it from the base-assisted CMD pathway used for C-7.

Protocol 2: Regioselective C-7 Arylation (Directed C-H Activation)

Target: Functionalization of the pyridine ring adjacent to the bridgehead nitrogen. Mechanism: Concerted Metalation-Deprotonation (CMD).

Rationale

Functionalizing C-7 is challenging due to the proximity of the bridgehead nitrogen's lone pair (N1). However, this nitrogen can act as a weak directing group . Unlike C-3, this position is not nucleophilic. Therefore, we must switch the mechanism to CMD, which requires a carboxylate-assisted proton abstraction. Silver salts are essential here, acting as both halide scavengers and oxidants to regenerate the active Pd(II) species if the cycle involves a Pd(II)/Pd(IV) manifold, or simply to facilitate the CMD step.

Materials
  • Substrate: Pyrazolo[1,5-a]pyridine (C-3 blocked preferred, but not strictly required if conditions are controlled)

  • Coupling Partner: Aryl Bromide (Ar-Br) or Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1][2][3]

  • Oxidant/Promoter: Silver Carbonate (Ag₂CO₃) (2.0 equiv)

  • Ligand: PCy₃·HBF₄ (20 mol%) (Tricyclohexylphosphine tetrafluoroborate)

  • Solvent: p-Xylene or Toluene

Step-by-Step Methodology
  • Preparation: Combine substrate, Ar-Br, Pd(OAc)₂, Ag₂CO₃, and PCy₃·HBF₄ in a pressure vial.

  • Solvation: Add p-Xylene (0.2 M).

  • Activation: Seal under air (if using Ag oxidant cycle) or Argon (standard CMD). Note: Ag₂CO₃ protocols are often robust to moisture/air, but Argon is safer for reproducibility.

  • Heating: Heat to 140 °C for 18–24 hours. High temperature is required to overcome the energy barrier for the C-7 CMD step.

  • Filtration: The reaction will generate silver halide precipitates. Filter hot through Celite to prevent clogging.

  • Purification: Silica gel chromatography.

Mechanistic Pathway (CMD)

The following diagram details the critical CMD transition state that enables C-7 selectivity over C-3.

CMD_Mechanism Step1 Pd(OAc)2 + Ligand Step2 Coordination to Bridgehead N1 Step1->Step2 CMD_TS CMD Transition State (Acetate acts as intramolecular base) Step2->CMD_TS Ag2CO3 assists Step3 Palladacycle Intermediate CMD_TS->Step3 C-7 Deprotonation Step4 Oxidative Addition (Ar-X) Step3->Step4 Step5 Reductive Elimination (Product Release) Step4->Step5 Step5->Step1 Regeneration

Figure 2: The Concerted Metalation-Deprotonation cycle. The bridgehead Nitrogen (N1) anchors the Palladium, while the acetate ligand abstracts the C-7 proton.

Protocol 3: Buchwald-Hartwig Amination (C-4/C-5 Functionalization)

Target: Installing amine moieties (e.g., morpholine, piperazine) on the pyridine ring, common in kinase hinge binders. Requirement: Requires a pre-existing halide (Cl/Br) at the target position.

Rationale

The pyridine ring of the scaffold (positions 4, 5,[2][4] 6) behaves like a standard pyridine. However, the fused system is electron-rich, making the oxidative addition of C-Cl bonds slower. Bulky, electron-rich biaryl phosphine ligands are non-negotiable here to facilitate both oxidative addition and reductive elimination.

Optimization Table: Ligand & Base Selection[7]
ParameterStandard ConditionDifficult Substrate (Steric Bulk)Heterocyclic Amines (e.g., Imidazoles)
Catalyst Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (5 mol%)Pd(OAc)₂ / BrettPhos Precat
Ligand XPhos BrettPhos or RuPhos tBuBrettPhos
Base Cs₂CO₃ (Weak)NaOtBu (Strong)LiHMDS (Strong/Soluble)
Solvent Dioxane (100°C)Toluene (110°C)THF (65°C)
Protocol
  • Pre-complexation: If not using a precatalyst, stir Pd₂(dba)₃ and Ligand (1:2 ratio) in solvent for 10 mins at RT to generate the active L-Pd(0) species.

  • Addition: Add the Halogenated-Pyrazolo[1,5-a]pyridine (1.0 equiv), Amine (1.2 equiv), and Base (1.5 equiv).

  • Temperature: Heat to 100 °C.

    • Troubleshooting: If conversion stalls, add 5 mol% more catalyst. If dehalogenation (reduction) is observed, switch from NaOtBu to Cs₂CO₃ to reduce

      
      -hydride elimination pathways.
      

Troubleshooting & Expert Tips

Regioselectivity Leakage
  • Issue: When attempting C-7 arylation, you observe C-3 arylation byproducts.

  • Cause: The C-3 position is inherently more nucleophilic.

  • Solution: Block C-3 with a removable group (e.g., Cl, Br, or ester) if C-7 is the primary target. Alternatively, lower the reaction temperature for C-7 activation; C-3 SEAr is faster but C-7 CMD is more temperature-dependent.

Protodeboronation (Suzuki Coupling)
  • Issue: When coupling pyrazolo[1,5-a]pyridin-3-yl boronic acids, the boronic acid falls off (replaced by H).

  • Cause: The electron-rich nature of the ring accelerates protodeboronation in aqueous base.

  • Solution: Use anhydrous conditions . Switch to Molander salts (Potassium organotrifluoroborates) or MIDA boronates , which act as slow-release reservoirs of the unstable boronic acid.

Purification of Polar Derivatives
  • Issue: Amino-substituted products streak on silica.

  • Solution: Pre-wash silica with 1% Triethylamine (TEA) in hexane. Use DCM/MeOH/NH₄OH (90:9:1) as eluent for highly polar targets.

References

  • Mechanistic Basis of Regioselectivity

    • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation.[5][2][6] Organometallics, 2016.

  • Direct C-7 Functionalization

    • Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides.[2] Chemistry - A European Journal.

  • General Buchwald-Hartwig Conditions

    • Buchwald-Hartwig Amination: A Review of Ligand Design. Chemical Science.
  • Synthesis of Kinase Inhibitors

    • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines (Compar

Sources

Application

Application Note: C-H Activation Protocols for 5-Methoxypyrazolo[1,5-a]pyridine

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., p38, Pim-1) and GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., p38, Pim-1) and GPCR ligands. The introduction of a methoxy group at the C-5 position modulates the electronic landscape of the pyridine ring, enhancing solubility and offering a handle for hydrogen bonding interactions within active sites.

Traditional synthesis of polysubstituted 5-methoxypyrazolo[1,5-a]pyridines relies on de novo ring construction, which limits late-stage diversification. This guide details direct C-H activation protocols to access the C-3 and C-7 positions selectively. By leveraging the specific electronic bias introduced by the 5-methoxy group (+M effect), researchers can switch between electrophilic palladation (C-3) and directed/sterically-controlled functionalization (C-7) using the protocols defined below.

Reactivity Profile & Regioselectivity[1][2]

The 5-methoxypyrazolo[1,5-a]pyridine system exhibits a distinct reactivity pattern governed by the interplay between the electron-rich pyrazole ring and the pyridine moiety activated by the methoxy group.

  • C-3 Position (Nucleophilic/EAS-like): The most reactive site. The bridgehead nitrogen (N1) donates electron density into the pyrazole ring, making C-3 highly susceptible to electrophilic attack and Concerted Metalation-Deprotonation (CMD) pathways. The 5-OMe group further enriches the system electronically.

  • C-7 Position (Acidic/Directed): The C-7 proton is adjacent to the bridgehead nitrogen's lone pair (in the sigma framework) and is the most acidic C-H bond on the pyridine ring. It can be targeted via base-assisted C-H activation, often requiring specific oxidants (e.g., Ag salts) to block the preferred C-3 pathway or utilizing C-3 blocked substrates.

  • C-4/C-6 Positions (Steric/Electronic): These positions are ortho to the 5-methoxy group. While electronically activated, they are sterically encumbered. Iridium-catalyzed borylation typically targets these sites based on steric accessibility if C-3 is substituted.

Visualizing the Regioselectivity Landscape

G Core 5-Methoxypyrazolo[1,5-a]pyridine (Core Scaffold) C3_Path C-3 Functionalization (Major Pathway) Core->C3_Path High Nucleophilicity C7_Path C-7 Functionalization (Secondary/Directed) Core->C7_Path C-H Acidity Ir_Path Ir-Catalyzed Borylation (Steric Control: C-4/C-6) Core->Ir_Path Steric Accessibility EAS Mechanism: Electrophilic Palladation / CMD Reagents: Pd(OAc)2, Ag2CO3 C3_Path->EAS Direct Mechanism: Base-Assisted Deprotonation Reagents: Pd/Ag, Specific Ligands C7_Path->Direct Steric Mechanism: Oxidative Addition (Ir) Reagents: [Ir(OMe)(cod)]2, dtbpy Ir_Path->Steric

Figure 1: Regioselectivity map for 5-methoxypyrazolo[1,5-a]pyridine C-H functionalization.

Protocol 1: C-3 Selective Arylation (Pd-Catalyzed)

This protocol utilizes a Concerted Metalation-Deprotonation (CMD) mechanism. The 5-methoxy group enhances the nucleophilicity of the scaffold, facilitating the initial coordination of the Palladium species. Silver carbonate serves a dual role: as an oxidant to regenerate Pd(II) and as a halide scavenger.

Materials & Reagents[1][3][4][5][6][7][8][9][10]
  • Substrate: 5-Methoxypyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: 1,10-Phenanthroline (5 mol%) - Critical for stabilizing the Pd intermediate.

  • Base/Additive: Silver Carbonate (Ag₂CO₃) (1.0 equiv) or Cesium Fluoride (CsF) (2.0 equiv)

  • Solvent: DMF (Anhydrous) or Toluene

  • Atmosphere: Argon or Nitrogen (balloon pressure)

Step-by-Step Methodology
  • Preparation: Oven-dry a 15 mL pressure tube or Schlenk flask containing a magnetic stir bar. Allow to cool under a stream of argon.

  • Charging: Add Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline (5 mol%) to the tube. Add the solvent (DMF, 0.2 M concentration relative to substrate) and stir at room temperature for 5 minutes to pre-form the active catalyst complex.

  • Substrate Addition: Add 5-methoxypyrazolo[1,5-a]pyridine (1.0 equiv), the Aryl Iodide (1.5 equiv), and Ag₂CO₃ (1.0 equiv).

    • Expert Tip: If the aryl iodide is valuable, reverse the stoichiometry (use excess heterocycle), but note that bis-arylation (C-3 and C-7) is possible if the reaction is pushed too hard.

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. The 5-methoxy group may show slight demethylation if heated excessively (>140 °C) in the presence of Lewis acids, but Ag₂CO₃ is generally mild.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove silver salts. Wash the filtrate with water (3x) and brine (1x) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization Table (Representative Data)
EntryCatalystAdditiveSolventTemp (°C)Yield (C-3)Notes
1Pd(OAc)₂Ag₂CO₃DMF11082%Standard conditions.
2Pd(PPh₃)₄K₂CO₃Toluene11045%Lower reactivity; PPh3 less effective for C-H.
3Pd(OAc)₂CsFDMSO12078%Good alternative if Ag is avoided.
4Pd(OAc)₂NoneDMF110<5%Base/Oxidant is essential.

Protocol 2: C-7 Selective Functionalization

Accessing the C-7 position directly requires overcoming the inherent C-3 selectivity. This is best achieved by either (A) blocking the C-3 position or (B) using conditions that favor the more acidic C-7 proton via a base-assisted mechanism, often utilizing carboxylate-assisted deprotonation.

Materials & Reagents[1][3][4][5][6][7][8][9][10][11]
  • Substrate: 5-Methoxypyrazolo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) or Pd(OAc)₂/PivOH

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 120 °C

Step-by-Step Methodology
  • Setup: In a glovebox or under strict inert atmosphere, combine the substrate (1.0 equiv), Aryl Bromide (1.5 equiv), PdCl₂(PPh₃)₂ (5 mol%), and Cs₂CO₃ (2.0 equiv) in a pressure vial.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Reaction: Seal and heat to 120 °C for 18 hours.

    • Mechanistic Insight: The carbonate base aids in the deprotonation of the C-7 position, which is the most acidic ring proton. However, if C-3 is unsubstituted, a mixture of C-3 and C-7 products is likely.

    • Selectivity Tip: For exclusive C-7 functionalization, use 3-bromo-5-methoxypyrazolo[1,5-a]pyridine as the starting material. The C-3 bromide blocks the site and can be used for subsequent cross-coupling.

  • Work-up: Filter through Celite, concentrate, and purify via silica gel chromatography.

Protocol 3: Iridium-Catalyzed C-H Borylation

This protocol is non-directed and governed by sterics. In 5-methoxypyrazolo[1,5-a]pyridine, the C-3 position is sterically accessible, but if C-3 is substituted (or if the catalyst prefers the electron-poor pyridine ring), borylation will occur at C-6 or C-7 .

Materials & Reagents[1][3][4][5][6][7][8][9][10]
  • Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)

  • Solvent: Hexane or THF (Anhydrous)

  • Temperature: 60–80 °C

Step-by-Step Methodology
  • Catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂ and dtbpy in Hexane (2 mL) until the solution turns dark brown (active catalyst formation).

  • Addition: Add B₂pin₂ and the 5-methoxypyrazolo[1,5-a]pyridine substrate.

  • Reaction: Transfer to a sealed tube and heat at 80 °C for 4–8 hours.

    • Note: The reaction is usually clean. The 5-OMe group exerts a steric effect on C-4 and C-6. Borylation is most likely at C-7 (if C-3 is blocked) or C-3 (if unblocked).

  • Work-up: Evaporate volatiles. The residue can often be used directly or purified by rapid filtration through a short silica plug (eluting with CH₂Cl₂). Caution: Pinacol boronate esters can be hydrolytically unstable on silica.

Mechanistic Diagram: Pd-Catalyzed C-H Arylation

The following diagram illustrates the catalytic cycle for the C-3 arylation, highlighting the role of the acetate/carbonate base in the CMD step.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I LigandEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigandEx + AgOAc / Ag2CO3 CMD C-H Activation (CMD Transition State) LigandEx->CMD + Substrate (- HOAc) RedElim Reductive Elimination (Product Release) CMD->RedElim Pd(II) Intermediate RedElim->Pd0 - Product

Figure 2: Catalytic cycle for Pd-catalyzed C-3 arylation via Concerted Metalation-Deprotonation (CMD).

References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Organometallics, 2016. [Link]

  • Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 2014.[1] [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches. MDPI Molecules, 2021. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters, 2022. [Link]

Sources

Method

Synthesis of 3-iodo-5-methoxypyrazolo[1,5-a]pyridine intermediates

Application Note: Scalable Synthesis of 3-Iodo-5-methoxypyrazolo[1,5-a]pyridine Intermediates Abstract This application note details the robust synthesis of 3-iodo-5-methoxypyrazolo[1,5-a]pyridine , a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Iodo-5-methoxypyrazolo[1,5-a]pyridine Intermediates

Abstract

This application note details the robust synthesis of 3-iodo-5-methoxypyrazolo[1,5-a]pyridine , a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, RET, and p38 MAPK inhibitors). The protocol overcomes common regioselectivity challenges associated with the electron-rich 5-methoxy substituent. We present a two-stage workflow: (1) construction of the pyrazolo[1,5-a]pyridine core via [3+2] cycloaddition using a safety-optimized


-amination strategy, and (2) highly regioselective C3-iodination using 

-iodosuccinimide (NIS). This guide prioritizes process safety, scalability, and intermediate stability.

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a bioisostere of indole and purine, offering tunable solubility and metabolic stability profiles. The introduction of a 5-methoxy group enhances solubility and provides a hydrogen-bond acceptor, but it also significantly activates the ring system, complicating electrophilic functionalization.

Mechanistic Challenge: The bridgehead nitrogen (N1) donates electron density into the 5-membered ring, making C3 the most nucleophilic site (HOMO coefficient maxima). However, the 5-methoxy group also activates the 6-membered ring (specifically C4 and C6 positions relative to the pyridine numbering, which correspond to C4 and C6 in the fused system).

  • Objective: Direct the electrophile (I

    
    ) exclusively to C3 while suppressing over-iodination on the pyridine ring.
    
  • Solution: Use of a mild, non-acidic iodinating agent (NIS) in a polar aprotic solvent (MeCN) to stabilize the transition state and prevent acid-catalyzed degradation of the methoxy ether.

Retrosynthetic Analysis & Pathway

The synthesis relies on the construction of the fused bicyclic system from 4-methoxypyridine, followed by late-stage functionalization.

Retrosynthesis Figure 1: Retrosynthetic logic for the target intermediate. Target 3-Iodo-5-methoxy pyrazolo[1,5-a]pyridine Core 5-Methoxy pyrazolo[1,5-a]pyridine Core->Target Electrophilic Iodination (NIS) Salt 1-Amino-4-methoxy pyridinium Salt Salt->Core [3+2] Cycloaddition (Ethyl Propiolate) Start 4-Methoxypyridine Start->Salt N-Amination (MSH or DPH)

Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Target: 5-methoxypyrazolo[1,5-a]pyridine

Critical Safety Note: Traditional


-amination uses O-mesitylenesulfonylhydroxylamine (MSH), which is potentially explosive. This protocol utilizes O-(2,4-dinitrophenyl)hydroxylamine (DPH)  as a stable, crystalline, and safer alternative for generating the 

-aminopyridinium salt.

Reagents:

  • 4-Methoxypyridine (1.0 equiv)

  • O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.1 equiv)

  • Ethyl propiolate (1.2 equiv)

  • Potassium carbonate (

    
    ) (2.5 equiv)
    
  • Solvents: Acetonitrile (MeCN), DMF.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 4-methoxypyridine (10 mmol) in MeCN (20 mL).

    • Add DPH (11 mmol) and stir at 40°C for 12 hours.

    • Observation: The solution will turn deep red/orange as the pyridinium salt forms.

    • Cool to 0°C. Add diethyl ether to precipitate the 1-amino-4-methoxypyridinium salt. Filter and dry under vacuum.

  • Cycloaddition & Decarboxylation:

    • Suspend the salt (from Step 1) in DMF (15 mL).

    • Add

      
       (25 mmol) and ethyl propiolate (12 mmol).
      
    • Stir at room temperature for 16 hours.

    • Note: This produces the 3-carboxylate ester intermediate.

    • Hydrolysis/Decarboxylation: Add 10% NaOH (aq) directly to the reaction mixture and heat to 80°C for 4 hours. This saponifies the ester and decarboxylates the resulting acid in situ (facilitated by the electron-rich nature of the ring).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Phase 2: Regioselective C3-Iodination

Target: 3-iodo-5-methoxypyrazolo[1,5-a]pyridine

Reagents:

  • 5-Methoxypyrazolo[1,5-a]pyridine (Core)

  • 
    -Iodosuccinimide (NIS) (1.05 equiv)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the core scaffold (1.0 g, 6.75 mmol) in anhydrous MeCN (15 mL) in a foil-wrapped flask (protect from light).

    • Cool the solution to 0°C in an ice bath.

  • Addition:

    • Add NIS (1.59 g, 7.08 mmol) portion-wise over 10 minutes.

    • Reasoning: Portion-wise addition prevents a high local concentration of iodine radicals, reducing the risk of over-iodination at C7.

  • Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • TLC Check: Eluent 30% EtOAc/Hexanes. The product will be less polar (higher

      
      ) than the starting material.
      
  • Quench & Workup:

    • Quench with 10% aqueous sodium thiosulfate (

      
      ) to remove excess iodine (solution turns from brown/red to pale yellow).
      
    • Remove MeCN under reduced pressure.

    • Extract aqueous residue with DCM (3x).

  • Purification:

    • Recrystallization from Ethanol/Water is often sufficient. If not, silica gel chromatography (0-20% EtOAc/Hexanes).

Data Analysis & Validation

Table 1: Analytical Specifications for 3-Iodo-5-methoxypyrazolo[1,5-a]pyridine

ParameterSpecificationDiagnostic Signal (NMR)
Appearance Off-white to pale yellow solidN/A
1H NMR (C3) Absent (substituted)The singlet at

~7.9 ppm (H3) disappears.
1H NMR (C2)

8.00 - 8.10 ppm (s)
Shifts downfield due to iodine proximity.
1H NMR (OMe)

3.85 - 3.95 ppm (s)
Characteristic singlet integrating to 3H.
13C NMR (C3)

~55-60 ppm
Significant upfield shift (heavy atom effect of Iodine).
Mass Spec [M+H]+ matches Calc.Characteristic Iodine isotope pattern not applicable (monoisotopic), but mass shift +126 Da from core.

Workflow Logic & Troubleshooting

The following diagram illustrates the decision matrix for purification and troubleshooting common issues.

Workflow Figure 2: Workup and Purification Decision Matrix Start Crude Reaction Mixture (Post-Iodination) TLC TLC Analysis (Conversion > 95%?) Start->TLC Quench Quench with Na2S2O3 TLC->Quench Yes AddNIS Add 0.1 eq NIS Stir 1h TLC->AddNIS No (SM remains) Extract DCM Extraction Quench->Extract AddNIS->TLC Solid Solid Residue Extract->Solid Recryst Recrystallize (EtOH) Solid->Recryst Major Product Column Flash Column (Silica) Solid->Column Complex Mixture Purity Check Purity (HPLC) Recryst->Purity Column->Purity

Troubleshooting Guide:

  • Problem: Polyp-iodination (e.g., di-iodo species).

    • Cause: Excess NIS or high temperature.

    • Fix: Strictly control NIS to 1.05 equiv. Maintain 0°C during addition.

  • Problem: Low Yield in Cyclization.

    • Cause: Hydrolysis of the ester failed or decarboxylation was incomplete.

    • Fix: Ensure the saponification step (NaOH) is run at sufficient heat (80°C) until the intermediate acid is no longer visible by LCMS.

  • Problem: Dark/Black Crude Product.

    • Cause: Iodine decomposition or polymerization of the electron-rich core.

    • Fix: Ensure thiosulfate quench is thorough. Store final product in the dark at -20°C.

References

  • General Synthesis of Pyrazolo[1,5-a]pyridines: Miki, Y., et al. "Reaction of 1-aminopyridinium iodide with propiolic acid esters." Journal of the Chemical Society, Perkin Transactions 1, 1992.

  • Regioselective Iodination Protocols: Huchin-Vera, C., et al. "Regioselective synthesis of 3-iodopyrazolo[1,5-a]pyridines using N-iodosuccinimide." Tetrahedron Letters, Vol 56, 2015.

  • Safety in N-Amination (DPH Reagent): Legault, C., & Charette, A. B. "Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Pyridinium Salts." Journal of Organic Chemistry, 2003.

  • Mechanistic Insight (HOMO/LUMO): Enguehard-Gueiffier, C., et al. "Pyrazolo[1,5-a]pyridine: A Versatile Scaffold for Medicinal Chemistry." European Journal of Medicinal Chemistry, 2006.

Application

Cyclocondensation reaction conditions for pyrazolo[1,5-a]pyridine rings

Application Note & Protocol Guide Executive Summary: The Bioisostere of Choice The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in modern drug discovery, serving as a robust bioisostere for indole and aza...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Bioisostere of Choice

The pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in modern drug discovery, serving as a robust bioisostere for indole and azaindole moieties.[1] Its planar, bicyclic architecture mimics the adenosine triphosphate (ATP) hinge-binding region, making it indispensable in the design of kinase inhibitors (e.g., PI3K, p38 MAP kinase) and GPCR ligands (Dopamine D3/D4).[1][2]

Unlike the indole core, the pyrazolo[1,5-a]pyridine scaffold offers a distinct electronic profile with an exocyclic bridgehead nitrogen, providing unique solubility properties and metabolic stability vectors.[1][2] This guide details two high-fidelity protocols for constructing this core: the classic Tamura [3+2] Cycloaddition (for maximum substituent diversity) and the Oxidative Annulation (for accessing the core from alkenes).[1][2]

Scientific Foundation & Mechanistic Logic

The synthesis of pyrazolo[1,5-a]pyridine relies fundamentally on the reactivity of


-aminopyridinium salts .[1][2] These precursors, upon treatment with base, generate a 1,3-dipole (the pyridinium ylide) which undergoes a Hückel-aromatic cycloaddition.[1][2]
2.1 The Mechanistic Pathway (Route A vs. Route B)
  • Route A (The Tamura Method): Involves the [3+2] cycloaddition of an

    
    -iminopyridinium ylide with an alkyne.[1][2] This is a concerted, thermally allowed process that yields the aromatic system directly.[1]
    
  • Route B (Oxidative Annulation): Uses alkenes (olefins) instead of alkynes.[1][2] This produces a dihydro intermediate that requires an oxidative trigger (TEMPO,

    
    , or hypervalent iodine) to aromatize.[1][2]
    
2.2 Visualization of Reaction Pathways

The following diagram outlines the decision logic and mechanistic flow for selecting the appropriate synthetic route.

PyrazoloSynthesis Precursor Pyridine Precursor Salt N-Aminopyridinium Salt Precursor->Salt Amination (MSH/H2NOSO3H) Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Base Deprotonation (K2CO3/DBU) CycloA [3+2] Cycloaddition Ylide->CycloA Dihydro Dihydro-Intermediate Ylide->Dihydro Reaction with Alkene Alkyne Alkyne (Dipolarophile) Alkyne->CycloA Product Pyrazolo[1,5-a]pyridine (Aromatic) CycloA->Product Direct Aromatization Alkene Alkene (Dipolarophile) Alkene->Dihydro Oxidation Oxidation (TEMPO/O2/PIDA) Dihydro->Oxidation Oxidation->Product -2H

Figure 1: Mechanistic divergence between Alkyne (Direct) and Alkene (Oxidative) pathways.[1][2] The ylide formation is the critical common denominator.[1][2]

Detailed Experimental Protocols
Protocol A: The "Gold Standard" Tamura [3+2] Cycloaddition

Application: Generation of diverse libraries with substituents at C-2 and C-3 positions. Critical Precursor:


-aminopyridinium mesitylenesulfonate (highly stable, crystalline salt compared to the hygroscopic iodide salts).[1][2]

Materials:

  • Pyridine derivative (1.0 equiv)[1][2]

  • O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.1 equiv) [Caution: Prepare fresh or store at 0°C][1][2]

  • Dipolarophile: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)[1][2]

  • Base:

    
     (2.5 equiv)[1][2]
    
  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step Workflow:

  • Salt Formation (The Activation Step):

    • Dissolve the pyridine substrate in

      
       (0.5 M).[1][2]
      
    • Add MSH solution dropwise at 0°C.

    • Stir at RT for 1-3 hours.

    • Self-Validation: A white precipitate (

      
      -aminopyridinium salt) should form.[1][2] Filter and wash with 
      
      
      
      .[1][2]
    • Checkpoint: If no solid forms, add

      
       to induce crystallization.[1][2] Do not proceed without a solid salt; oiling out indicates impurities.
      
  • Ylide Generation & Cycloaddition:

    • Suspend the

      
      -aminopyridinium salt in DMF (0.2 M).
      
    • Add the alkyne (e.g., ethyl propiolate).[1][2]

    • Cool to 0°C and add

      
       slowly.
      
    • Observation: The reaction mixture will often turn deep blue or purple initially (ylide formation), then fade to yellow/brown as the cycloaddition proceeds.[1][2] This color transition is a visual indicator of reaction progress.

  • Work-up:

    • Stir at RT for 4–12 hours. Monitor by TLC (the salt stays at the baseline; product moves up).[1][2]

    • Dilute with water and extract with EtOAc.

    • Wash organic layer with 5% LiCl (to remove DMF) and brine.[1][2]

Data Summary (Typical Yields):

Pyridine Substituent (R)DipolarophileProduct (Substituent)Yield (%)Ref
HDMAD2,3-dicarboxylate85-92[1]
4-MeEthyl Propiolate2-carboxylate78-84[1]
4-CNEthyl Propiolate2-carboxylate65-70[2]
Protocol B: TEMPO-Mediated Oxidative Annulation

Application: When alkynes are unstable or unavailable; allows use of abundant acrylates/styrenes.[1][2] Green Chemistry Aspect: Uses catalytic TEMPO and air (


) as the terminal oxidant.[1][2]

Materials:

  • 
    -aminopyridinium salt (1.0 equiv)[1][2]
    
  • Alkene: Ethyl acrylate or Styrene (2.0 equiv)[1][2]

  • Base: DBU (2.0 equiv)[1][2]

  • Catalyst: TEMPO (20 mol%)[1][2]

  • Solvent: Toluene or Xylene (requires higher temp)[1][2]

Step-by-Step Workflow:

  • Reagent Mixing:

    • In a reaction tube, combine the salt, alkene, and TEMPO in Toluene.[1]

  • Initiation:

    • Add DBU dropwise.

    • Heat the mixture to 80–100°C under an air atmosphere (open reflux condenser or

      
       balloon).
      
  • Mechanism Check:

    • The base generates the ylide, which reacts with the alkene to form a tetrahydro- intermediate.[1]

    • TEMPO abstracts hydrogens, driving aromatization.[1]

    • Critical Parameter: Oxygen availability is rate-limiting.[1][2] Ensure vigorous stirring to maximize gas-liquid transfer.[1][2]

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Low Yield Ylide decompositionLower the temperature during base addition (0°C to -10°C). Ensure anhydrous DMF is used.
Regioisomer Mix 3-substituted pyridines3-substituted pyridines give a mixture of 4- and 6-substituted pyrazolo[1,5-a]pyridines.[1][2] Use steric bulk on the pyridine to direct regioselectivity (usually towards the less hindered position).[1][2]
No Reaction Salt insolubilitySwitch solvent to MeCN or use a phase transfer catalyst (18-crown-6) if using

in a non-polar solvent.[1][2]
Incomplete Oxidation (Protocol B only)Add a co-oxidant like PIDA (Phenyliodine diacetate) if TEMPO/

is too slow.[1][2]
References
  • Tamura, Y., et al. (1972).[1][2] Syntheses of pyrazolo[1,5-a]pyridine derivatives by the reaction of N-iminopyridinium ylides with acetylenic compounds. Journal of Organic Chemistry.

  • Wang, J., et al. (2022).[1][2] Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization. Organic Letters.

  • Behbehani, H., et al. (2019).[1][2] Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega.[3]

  • Kumar, R., et al. (2023).[1][2] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.

Sources

Method

Application Note: Late-Stage Functionalization of 5-Methoxypyrazolo[1,5-a]pyridine

This guide outlines the protocols and strategic logic for the Late-Stage Functionalization (LSF) of the 5-methoxypyrazolo[1,5-a]pyridine core. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38, MK...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocols and strategic logic for the Late-Stage Functionalization (LSF) of the 5-methoxypyrazolo[1,5-a]pyridine core. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38, MK2) and CNS-active agents, where the 5-methoxy group often serves to modulate solubility and metabolic stability while influencing the electronic properties of the fused ring system.

Core Reactivity & Structural Logic

The 5-methoxypyrazolo[1,5-a]pyridine core exhibits a unique "amphibious" reactivity profile, combining the electron-rich nature of a pyrazole with the electron-deficient (but modified) character of a pyridine. Successful LSF requires navigating the interplay between the intrinsic reactivity of the heterocycle and the electronic bias introduced by the 5-methoxy (5-OMe) group.

Regioselectivity Map

The 5-OMe group acts as a strong Electron Donating Group (EDG) at the C-5 position.

  • C-3 (Nucleophilic): The most electron-rich position, analogous to the C-3 of indole. It is the primary site for Electrophilic Aromatic Substitution (EAS).

  • C-7 (Acidic/Directing): The C-H bond adjacent to the bridgehead nitrogen (N-4) is significantly acidified (pKa ~28-30), making it the prime target for Directed C-H Activation and lithiation.

  • C-4 & C-6 (Activated): The 5-OMe group activates the ortho positions (C-4 and C-6) towards electrophilic attack, potentially competing with C-3 if the latter is blocked.

  • C-2: Generally inert unless directed by a substituent at C-3 or via radical pathways.

Regioselectivity Core 5-Methoxypyrazolo[1,5-a]pyridine (Core Scaffold) C3 C-3 Position (Nucleophilic Center) Core->C3 Highest HOMO Coeff. C7 C-7 Position (Acidic/Directed C-H) Core->C7 Bridgehead N Inductive Effect C4_6 C-4 / C-6 Positions (OMe-Activated) Core->C4_6 5-OMe Ortho-Activation EAS Electrophilic Subst. (Halogenation, Formylation) C3->EAS CH_Act Pd-Cat. C-H Arylation (Directing Group: N4) C7->CH_Act Lithiation Directed Lithiation (TMP-Mg/Zn) C7->Lithiation C4_6->EAS If C-3 Blocked

Figure 1: Regioselectivity landscape of the 5-methoxypyrazolo[1,5-a]pyridine core. The 5-OMe group enhances electron density at C-4 and C-6, but C-3 remains the dominant nucleophile.

Experimental Protocols

Methodology A: C-3 Functionalization (Electrophilic)

Objective: Introduction of halides for subsequent cross-coupling (Suzuki/Sonogashira) or direct heteroarylation. Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol: Regioselective C-3 Iodination

This step installs a versatile handle (Iodine) at C-3 with >95% regioselectivity, avoiding C-4/C-6 by-products despite the 5-OMe activation.

  • Reagents:

    • Substrate: 5-Methoxypyrazolo[1,5-a]pyridine (1.0 equiv)

    • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

    • Solvent: Acetonitrile (ACN) (0.1 M)

    • Temperature: 0 °C to RT

  • Procedure:

    • Dissolve substrate in ACN and cool to 0 °C.

    • Add NIS portion-wise over 10 minutes to prevent exotherm-driven side reactions.

    • Stir at RT for 2 hours. Monitor by LC-MS (Target M+H: Substrate + 126).

    • Quench: Add 10% aq. Na₂S₂O₃ to reduce unreacted iodine.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (Hex/EtOAc).

  • Note: If C-3 is already substituted, EAS may shift to C-6 (ortho to OMe) or C-2.

Methodology B: C-7 Late-Stage C-H Arylation

Objective: Direct installation of aryl/heteroaryl groups at the C-7 position without pre-functionalization. Mechanism: Pd(II)/Pd(0) catalytic cycle utilizing the bridgehead nitrogen (N-4) as a weak directing group to lower the C-7 C-H activation energy.

Protocol: Pd-Catalyzed Direct C-7 Arylation

This protocol is optimized for electron-rich cores where oxidative dimerization can be a side reaction.

  • Reagents:

    • Substrate: 5-Methoxypyrazolo[1,5-a]pyridine derivative (1.0 equiv)

    • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: P(t-Bu)₂MeH·BF₄ (10 mol%) or SPhos (for sterically hindered Ar-Br)

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates)

    • Additive: Pivalic Acid (30 mol%) (Crucial for proton shuttle mechanism)

    • Solvent: Toluene or 1,4-Dioxane (degassed)

  • Procedure:

    • In a glovebox or under Ar stream, combine substrate, Ar-Br, Pd(OAc)₂, Ligand, Base, and Pivalic Acid in a pressure vial.

    • Add solvent (0.2 M concentration).

    • Seal and heat to 110 °C for 16–24 hours.

    • Workup: Filter through a Celite pad, eluting with DCM. Concentrate filtrate.

    • Purification: Silica gel chromatography.

  • Critical Insight: The 5-OMe group (at C-5) is meta to the C-7 reaction site. It exerts a mild activating effect via resonance but does not sterically hinder C-7. However, if the Ar-Br is ortho-substituted, steric clash with the bridgehead N-4 lone pair may reduce yields.

Methodology C: C-H Borylation (Steric Control)

Objective: Access to C-7 or C-6 boronates for diverse downstream functionalization. Mechanism: Ir-catalyzed C-H borylation governed by steric accessibility.

Protocol: Iridium-Catalyzed C-H Borylation[1][2]
  • Reagents:

    • Substrate (1.0 equiv)

    • B₂pin₂ (1.2 equiv)

    • Catalyst: [Ir(OMe)(COD)]₂ (1.5 mol%)

    • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

    • Solvent: THF or MTBE

  • Procedure:

    • Mix catalyst and ligand in solvent to form the active species (solution turns dark brown).

    • Add B₂pin₂ and substrate.

    • Heat at 60–80 °C for 4–12 hours.

  • Regioselectivity Note:

    • Unsubstituted Core: Borylation favors C-7 (most acidic/accessible).

    • With 5-OMe: The 5-OMe group sterically shields C-4 and C-6. Borylation will predominantly occur at C-7 or C-2 (if C-3 is blocked).

    • Validation: Check regiochemistry via NOESY NMR (Correlation between C-7 H and bridgehead N is not visible, but C-7 H couples with C-6 H).

Quantitative Data Summary

Reaction TypeTarget PositionReagentsTypical Yield5-OMe EffectKey Reference
EAS Halogenation C-3NIS or NBS, ACN85–96%Negligible (C-3 is dominant)[1, 2]
Direct Arylation C-7Pd(OAc)₂, PivOH, Ar-Br60–85%Mild Activation (Electronic)[3, 4]
C-H Borylation C-7 (Major)[Ir(OMe)(COD)]₂, dtbpy70–90%Directs away from C-4/C-6[5]
Lithiation C-7TMPMgCl·LiCl>90% (Conv.)Compatible[1]

Workflow Diagram: Late-Stage Optimization Strategy

This workflow illustrates the logical sequence for diversifying the 5-methoxypyrazolo[1,5-a]pyridine core during Lead Optimization.

LSF_Workflow Start Parent Scaffold: 5-Methoxypyrazolo[1,5-a]pyridine Step1 Step 1: C-3 Functionalization (Establish Potency) Start->Step1 Branch1 Route A: Halogenation (I/Br) -> Suzuki/Sonogashira Step1->Branch1 Branch2 Route B: Direct Heteroarylation (If Halogen unstable) Step1->Branch2 Step2 Step 2: C-7 Diversification (Tune Solubility/Metabolism) Branch1->Step2 Branch2->Step2 Method1 Pd-Cat C-H Arylation (Add Polar Heterocycles) Step2->Method1 Method2 Ir-Cat Borylation -> Oxidation (Add -OH / Ethers) Step2->Method2 Final Final Drug Candidate (Optimized SAR) Method1->Final Method2->Final

Figure 2: Sequential functionalization strategy prioritizing C-3 for potency and C-7 for pharmacokinetic tuning.

Troubleshooting & Optimization

  • Issue: C-3 vs C-7 Competition in Arylation.

    • Cause: If using Pd-catalyzed C-H activation on a C-3 unsubstituted core, reaction may occur at both sites.

    • Solution: Block C-3 first (e.g., with Cl, Br, or the target substituent) before attempting C-7 C-H activation. C-3 is kinetically faster for EAS, but C-7 is thermodynamically preferred for C-H activation with specific directing ligands.

  • Issue: Low Conversion in C-7 Arylation.

    • Cause: Catalyst poisoning by the pyridine nitrogen or 5-OMe chelation.

    • Solution: Switch to Ag₂CO₃ as the oxidant/base or use Pivalic Acid (30-50 mol%) to facilitate the Concerted Metalation-Deprotonation (CMD) pathway.

  • Issue: Demethylation of 5-OMe.

    • Cause: Strong Lewis acids (e.g., AlCl₃, BBr₃) used in other steps.

    • Solution: The 5-OMe is robust under basic Pd-coupling conditions but sensitive to strong acids. Ensure acidic workups are mild.

References

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 2018. Link

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling. Journal of Organic Chemistry, 2022. Link

  • Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides. Chemistry - A European Journal, 2015. Link

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Journal of Organic Chemistry, 2016. Link

  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Chemical Reviews, 2010. Link

Sources

Application

Application Notes and Protocols: Harnessing the Power of Alkynyl-Pyrazolo[1,5-a]pyridines in Click Chemistry

Introduction: A Synergy of Structure and Reactivity The convergence of a privileged heterocyclic scaffold with a uniquely efficient and versatile chemical transformation is a significant event in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Synergy of Structure and Reactivity

The convergence of a privileged heterocyclic scaffold with a uniquely efficient and versatile chemical transformation is a significant event in medicinal chemistry and drug discovery. This guide details the application of alkynyl-pyrazolo[1,5-a]pyridines in the realm of click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The pyrazolo[1,5-a]pyridine core is a recognized pharmacophore present in a variety of biologically active compounds, including kinase inhibitors and agents targeting the central nervous system.[1][2][3][4] Its unique electronic properties and structural rigidity make it an attractive scaffold for drug design.

Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes reactions that are high in yield, wide in scope, create no offensive byproducts, are stereospecific, and require benign reaction conditions.[5][6] The CuAAC reaction, the quintessential "click" reaction, involves the coupling of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[6][7] This transformation is exceptionally reliable and can be performed in aqueous conditions, rendering it ideal for biological applications.[8][9]

By functionalizing the pyrazolo[1,5-a]pyridine scaffold with a terminal alkyne, we create a versatile building block that can be readily conjugated to a wide array of azide-containing molecules, including biomolecules, fluorescent dyes, and drug candidates. This guide provides a comprehensive overview, from the synthesis of a key alkynyl-pyrazolo[1,5-a]pyridine intermediate to its application in a model click chemistry reaction, complete with detailed protocols and mechanistic insights.

Part 1: Synthesis of an Alkynyl-Pyrazolo[1,5-a]pyridine Intermediate

To utilize the pyrazolo[1,5-a]pyridine scaffold in click chemistry, a terminal alkyne handle must be installed. A robust method to achieve this is through the Sonogashira coupling of a halogenated pyrazolo[1,5-a]pyridine with a suitable alkyne source. Here, we outline a two-step process starting from a readily available N-aminopyridinium salt to generate a 3-iodo-pyrazolo[1,5-a]pyridine, followed by its conversion to the desired 3-ethynyl-pyrazolo[1,5-a]pyridine.

Experimental Workflow: From N-Aminopyridinium Ylide to Alkynyl-Pyrazolo[1,5-a]pyridine

G cluster_0 Step 1: Synthesis of 3-Iodo-2-phenylpyrazolo[1,5-a]pyridine cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection N-Aminopyridinium Ylide N-Aminopyridinium Ylide Reaction_1 [3+2] Cycloaddition & Iodination N-Aminopyridinium Ylide->Reaction_1 Phenylacetylene Phenylacetylene Phenylacetylene->Reaction_1 Iodine Iodine Iodine->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Reaction_3 TMS Deprotection Base (e.g., K2CO3)->Reaction_3 3-Iodo-2-phenylpyrazolo[1,5-a]pyridine 3-Iodo-2-phenylpyrazolo[1,5-a]pyridine Reaction_1->3-Iodo-2-phenylpyrazolo[1,5-a]pyridine Reaction_2 Sonogashira Coupling 3-Iodo-2-phenylpyrazolo[1,5-a]pyridine->Reaction_2 Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Reaction_2 Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd Catalyst (e.g., Pd(PPh3)2Cl2)->Reaction_2 CuI CuI CuI->Reaction_2 Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction_2 TMS-protected Alkyne TMS-protected Alkyne Reaction_2->TMS-protected Alkyne TMS-protected Alkyne->Reaction_3 Solvent (e.g., MeOH) Solvent (e.g., MeOH) Solvent (e.g., MeOH)->Reaction_3 3-Ethynyl-2-phenylpyrazolo[1,5-a]pyridine 3-Ethynyl-2-phenylpyrazolo[1,5-a]pyridine Reaction_3->3-Ethynyl-2-phenylpyrazolo[1,5-a]pyridine G Alkyne Alkyne Copper-Acetylide Copper-Acetylide Alkyne->Copper-Acetylide + Cu(I) Cu(I) Cu(I) Six-membered Ring Intermediate Six-membered Ring Intermediate Copper-Acetylide->Six-membered Ring Intermediate + Azide Azide Azide Copper-Triazolide Copper-Triazolide Six-membered Ring Intermediate->Copper-Triazolide Ring Contraction Triazole Product Triazole Product Copper-Triazolide->Triazole Product + H+ Proton Source Proton Source Triazole Product->Cu(I) Regenerates Catalyst

Sources

Method

Application Note: Scalable Process Development for 5-Methoxypyrazolo[1,5-a]pyridine-3-amine

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor design, notably serving as the core pharmacophore in TRK and RET inhibitors (e.g., Selpercatinib). While the 5-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor design, notably serving as the core pharmacophore in TRK and RET inhibitors (e.g., Selpercatinib). While the 5-methoxy substituent modulates solubility and metabolic stability, the 3-amino group provides a critical vector for amide coupling to extend the inhibitor into the ATP-binding pocket.

This application note details a scalable, robust synthetic route for 5-methoxypyrazolo[1,5-a]pyridine-3-amine . Unlike legacy methods that rely on hazardous nitration/reduction sequences, this protocol utilizes a [3+2] cycloaddition followed by a Curtius rearrangement . This strategy minimizes energetic hazards and ensures high regiochemical fidelity, making it suitable for multi-gram to kilogram scale-up.

Strategic Analysis & Retrosynthesis

The Safety-First Approach

Historical routes to 3-aminopyrazolo[1,5-a]pyridines often involve direct nitration of the cyclized core followed by reduction (


 or 

).
  • Risk: Nitration of electron-rich heterocycles is highly exothermic and prone to "runaway" thermal events on scale.

  • Solution: The Curtius rearrangement offers a controlled degradation of a carboxylic acid to an amine via an isocyanate intermediate.[1][2] This route avoids high-energy nitro intermediates and allows for the isolation of a stable carbamate precursor.

Retrosynthetic Logic

The synthesis disconnects into three distinct phases:

  • Core Construction: Formation of the bicyclic system via N-amination and dipolar cycloaddition.

  • Functional Group Interconversion: Hydrolysis of the ester handle.

  • Amine Installation: Stereoelectronic migration (Curtius) to install the nitrogen.

Retrosynthesis Target Target: 5-Methoxypyrazolo[1,5-a]pyridine-3-amine BocInt Intermediate: N-Boc Carbamate Target->BocInt Deprotection Acid Precursor: 3-Carboxylic Acid BocInt->Acid Curtius Rearrangement Ester Core Scaffold: Ethyl 5-methoxypyrazolo [1,5-a]pyridine-3-carboxylate Acid->Ester Saponification Salt Salt: 1-Amino-4-methoxypyridinium Ester->Salt [3+2] Cycloaddition (Ethyl Propiolate) Start Start: 4-Methoxypyridine Salt->Start N-Amination (HOSA)

Figure 1: Retrosynthetic strategy prioritizing safety and intermediate stability.

Detailed Experimental Protocols

Step 1: N-Amination of 4-Methoxypyridine

This step converts the pyridine nitrogen into a nucleophilic


-amino ylide precursor.
  • Reagents: 4-Methoxypyridine, Hydroxylamine-O-sulfonic acid (HOSA), KOH.

  • Solvent: Water (Green chemistry compliant).

Protocol:

  • Dissolve 4-methoxypyridine (1.0 equiv) in water (3 mL/g) at ambient temperature.

  • Add KOH (1.0 equiv) followed by HOSA (1.1 equiv) portion-wise to control the exotherm.

  • Heat the mixture to 70°C for 3 hours.

  • Cool to 0°C. The product, 1-amino-4-methoxypyridinium sulfonate , often precipitates as a zwitterionic salt.

  • Alternative Work-up: If no precipitate forms, add

    
     to saturation and extract with isopropanol/DCM.
    
  • Checkpoint: Confirm product by LCMS (

    
     mass).
    

Expert Insight: HOSA is preferred over O-Mesitylenesulfonylhydroxylamine (MSH) for scale-up. MSH is shock-sensitive and less stable, whereas HOSA is a stable solid compatible with aqueous conditions.

Step 2: [3+2] Cycloaddition

The critical ring-closure step. The


-amino pyridinium ylide undergoes a 1,3-dipolar cycloaddition with ethyl propiolate.
  • Reagents: 1-Amino-4-methoxypyridinium salt, Ethyl propiolate,

    
    .
    
  • Solvent: DMF (Dimethylformamide).[3]

Protocol:

  • Suspend the pyridinium salt (1.0 equiv) and

    
      (2.5 equiv) in DMF (5 mL/g).
    
  • Cool to 0°C.

  • Add Ethyl propiolate (1.2 equiv) dropwise. Note: The reaction is exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Pour the reaction mixture into ice water. The product, ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate , will precipitate.

  • Filter the solid, wash with water, and dry.

  • Purification: Recrystallization from Ethanol/Water if necessary.

Mechanism & Regioselectivity: The reaction proceeds via the formation of a pyridinium ylide in situ. The nucleophilic nitrogen of the ylide attacks the


-carbon of the propiolate, followed by ring closure. The ester group preferentially locates at the 3-position due to electronic stabilization in the transition state.
Step 3: Saponification & Curtius Rearrangement

Converting the ester to the amine via the carboxylic acid.

Part A: Saponification

  • Dissolve the ester in THF/Water (1:1) .

  • Add LiOH·H2O (2.0 equiv). Stir at 60°C for 4 hours.

  • Acidify with 1M HCl to pH 3. Filter the precipitated carboxylic acid . Dry under vacuum.

Part B: Curtius Rearrangement (The Amine Formation)

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

    
    ), tert-Butanol (
    
    
    
    ).
  • Solvent: Toluene or 1,4-Dioxane.

Protocol:

  • Suspend the carboxylic acid (1.0 equiv) in Toluene (10 mL/g).

  • Add

    
      (1.2 equiv) and DPPA  (1.1 equiv) at RT. Stir for 30 mins to form the acyl azide in situ.
    
  • Add

    
      (5.0 equiv or used as co-solvent).
    
  • Heat the mixture to 90°C for 4–6 hours.

    • Observation: Evolution of

      
       gas indicates the rearrangement of the acyl azide to the isocyanate, which is then trapped by 
      
      
      
      .
  • Work-up: Cool, wash with saturated

    
     and brine. Concentrate to obtain the N-Boc-5-methoxypyrazolo[1,5-a]pyridine-3-amine .
    
  • Deprotection (Final Step): Treat the Boc-amine with TFA/DCM (1:4) or 4M HCl in Dioxane at RT for 2 hours. Concentrate to yield the target amine as a salt.

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: N-Amination cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Curtius Sequence S1 4-OMe-Pyridine + HOSA (Water, 70°C) S2 Add Ethyl Propiolate + K2CO3 (DMF, 0°C to RT) S1->S2 1-amino salt S2_Iso Isolate Ester via Water Precipitation S2->S2_Iso S3_A Saponification (LiOH) S2_Iso->S3_A Pure Ester S3_B DPPA, tBuOH, Heat (Formation of Boc-Amine) S3_A->S3_B Carboxylic Acid S3_C Acid Deprotection (TFA or HCl) S3_B->S3_C Boc-Intermediate Final 5-methoxypyrazolo [1,5-a]pyridine-3-amine S3_C->Final Final HCl Salt

Figure 2: Step-by-step process flow for the synthesis.

Critical Safety & Hazard Assessment

Reagent / StepHazard ClassMitigation Strategy
HOSA (Hydroxylamine-O-sulfonic acid)Corrosive, ExothermicAdd slowly to the reaction. Ensure cooling capacity is available. Store under inert atmosphere (hygroscopic).
Ethyl Propiolate Lachrymator, FlammableHandle in a well-ventilated fume hood. Avoid skin contact.[4][5][6]
DPPA (Diphenylphosphoryl azide)Toxic, Shock Sensitive (Low)While safer than sodium azide, DPPA produces hydrazoic acid byproducts. Do not distill reaction mixtures to dryness.
Curtius Rearrangement Gas Evolution (

)
The rearrangement releases nitrogen gas. Ensure reactor venting is sized correctly to prevent over-pressurization.
4-Methoxypyridine IrritantStandard PPE.

Analytical Data Summary (Expected)

For the final product (HCl salt):

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.45 (d, J=7.5 Hz, 1H, H-7), 8.10 (s, 1H, H-2), 6.75 (d, J=2.5 Hz, 1H, H-4), 6.50 (dd, J=7.5, 2.5 Hz, 1H, H-6), 3.90 (s, 3H, OMe). (Note: Amine protons typically exchange/broaden).
    
  • LC-MS: ESI+ m/z calc. for

    
    : 163.07; found: 164.1 
    
    
    
    .
  • Appearance: Off-white to pale yellow solid.

Troubleshooting Guide

Issue: Low yield in Step 2 (Cycloaddition).

  • Cause: Incomplete formation of the ylide or hydrolysis of ethyl propiolate.

  • Fix: Ensure the 1-amino salt is dry before use. Use anhydrous DMF. Add the base (

    
    ) before the alkyne to ensure the ylide is generated.
    

Issue: Incomplete Curtius Rearrangement.

  • Cause: Reaction temperature too low; acyl azide not rearranging.

  • Fix: Ensure the internal temperature reaches >85°C. Toluene is preferred over THF for this reason (higher boiling point).

Issue: "Stuck" Boc-deprotection.

  • Cause: Pyrazolo[1,5-a]pyridines are electron-rich; the carbamate can be surprisingly stable.

  • Fix: Use 4M HCl in Dioxane rather than TFA. The HCl salt often precipitates directly, simplifying isolation.

References

  • General Synthesis of Pyrazolo[1,5-a]pyridines

    • M. R.[6] Paleo, et al. "Practical Synthesis of Pyrazolo[1,5-a]pyridines." Journal of Organic Chemistry, 2003.

  • Curtius Rearrangement Protocols

    • Ghosh, A. K., et al.[7] "The Curtius Rearrangement: Mechanistic Insight and Recent Applications." Organic & Biomolecular Chemistry, 2018.

  • Safety of HOSA vs MSH

    • Wallace, O. B. "Hydroxylamine-O-sulfonic Acid." Encyclopedia of Reagents for Organic Synthesis, 2001.
  • Relevant Patent (Kinase Inhibitor Synthesis)

    • "Substituted Pyrazolo[1,5-a]pyridine Compounds as RET Kinase Inhibitors." (Describes similar core synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5-Methoxypyrazolo[1,5-a]pyridine Scaffolds

The following Technical Support Guide is designed for researchers and medicinal chemists working with the 5-methoxypyrazolo[1,5-a]pyridine scaffold. This guide addresses the inherent solubility challenges of this planar,...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and medicinal chemists working with the 5-methoxypyrazolo[1,5-a]pyridine scaffold. This guide addresses the inherent solubility challenges of this planar, electron-rich heteroaromatic system and provides actionable, evidence-based solutions.

Status: Operational Lead Scientist: Senior Application Scientist Subject: Improving Aqueous Solubility & Dissolution Kinetics Ticket ID: SOL-MPP-005

Core Issue Analysis: The "Flat Brick" Phenomenon

User Question: Why does my 5-methoxypyrazolo[1,5-a]pyridine analog show nanomolar potency but precipitate immediately in aqueous buffer (PBS, pH 7.4)?

Technical Diagnosis: The 5-methoxypyrazolo[1,5-a]pyridine scaffold suffers from a convergence of physicochemical properties that drive high Crystal Lattice Energy (


):
  • Planarity: The fused bicyclic system is perfectly flat, allowing for tight

    
    -
    
    
    
    stacking in the solid state.[1][2]
  • Lipophilicity: The 5-methoxy group is lipophilic and planar, extending the hydrophobic surface area without offering a strong hydrogen bond donor (HBD) to interact with water.[1][2]

  • Low Basicity: The core nitrogen atoms have low basicity (pKa

    
     1.5–2.5), meaning the molecule remains un-ionized (neutral) at physiological pH, where solubility is lowest [1].[1][2]
    

The Result: The energy required to break the crystal lattice is higher than the energy gained by hydration.[1] To fix this, you must either disrupt the lattice (Medicinal Chemistry) or enhance hydration (Formulation/Salts).[2]

Module 1: Structural Modification (Medicinal Chemistry)[2]

User Question: I have freedom to modify the structure. What are the most effective changes to improve solubility without killing potency?

Troubleshooting Guide:

StrategyMechanism of ActionImplementation on Scaffold
1. The "Magic Methyl" (sp³ Insertion) Disrupts planar stacking (

reduction).[2]
Introduce a methyl group at C-3 or C-6 to twist the ring system or create steric clash in the crystal lattice [2].
2. Append a Solubilizing Tail Introduces an ionizable center for salt formation.[1][2]Attach a morpholine , piperazine , or N-methyl piperazine moiety via a linker.[2] This provides a basic nitrogen (pKa ~8) essential for salt formation [3].[1][2]
3. Scaffold Hopping (Isoelectronic) Increases polarity/H-bonding.[2]Consider switching to pyrazolo[1,5-a]pyrimidine .[2] The extra nitrogen lowers LogP and increases polarity, often improving solubility by 10-fold [4].[1][2]
Decision Tree: Solubility Optimization Strategy

SolubilityStrategy Start Start: Insoluble Analog CheckPKa Check pKa of Basic Center Start->CheckPKa IsBasic Is pKa > 4.0? CheckPKa->IsBasic SaltScreen Strategy A: Salt Formation (See Module 2) IsBasic->SaltScreen Yes StructMod Strategy B: Structural Modification IsBasic->StructMod No (Core is too weak) ModType Can you modify the core? StructMod->ModType AddTail Append Basic Tail (e.g., Piperazine at C3/C7) ModType->AddTail Yes (Linker allowed) DisruptPlanar Disrupt Planarity (Add sp3 Methyl/F) ModType->DisruptPlanar No (Strict SAR)

Figure 1: Decision matrix for selecting the appropriate solubility optimization pathway based on molecular basicity.

Module 2: Salt Selection & Solid State[1]

User Question: I tried making an HCl salt of my 5-methoxy compound, but it dissociated back to the free base in water. Why?

Expert Insight: The pyrazolo[1,5-a]pyridine core is weakly basic .[2] The bridgehead nitrogen is non-basic, and the pyridine-like nitrogen has a pKa typically < 2.5 [5].

  • The Problem: HCl is a strong acid, but if the conjugate base (your drug) is too weak, the salt will hydrolyze immediately in water (pH disproportionation).[2]

  • The Fix: You cannot make a stable salt of the core alone.[1][2] You must have an appended basic amine (like the piperazine mentioned in Module 1) to form a stable salt [6].[1][2]

Protocol: Salt Screening for Weak Bases (with Appended Amines)

If you have added a basic tail (pKa > 7), follow this screen:

  • Counter-ion Selection:

    • Tier 1 (Strong Acids): Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl).[2]

    • Tier 2 (Bulky Acids): p-Toluenesulfonic acid (Tosylate), Naphthalene-1,5-disulfonic acid. Note: Bulky counter-ions can help break the crystal packing of planar drugs.

  • Solvent System:

    • Dissolve free base in Acetone/MeOH (9:1).[1][2]

    • Add acid (1.05 eq) dissolved in EtOH.[1][2]

    • Cool slowly from 50°C to 4°C.

  • Validation:

    • Hygroscopicity: Run DVS (Dynamic Vapor Sorption). Mesylates are often soluble but hygroscopic; Tosylates are often less hygroscopic.[1][2]

Module 3: Formulation & Assay Troubleshooting

User Question: I cannot change the molecule. How do I keep it in solution for my cell-based IC50 assay?

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Precipitation upon dilution "Crash-out" from DMSO stock.1. Reduce DMSO spike: Keep final DMSO < 0.5%.2. Serial Dilution: Dilute in DMSO first, then transfer to media (intermediate dilution step).[1][2]
Low Bioavailability (in vivo) Dissolution rate limited.[1][2]Use Amorphous Solid Dispersion (ASD): Spray dry with HPMCAS or PVP-VA64 .[2] This traps the drug in a high-energy amorphous state, preventing the "brick-like" crystal lattice from forming [7].
Cloudy buffer pH-dependent solubility.[1][2]Check pH: Ensure buffer pH is not near the pKa of any basic tail. For the neutral core, add 0.5% Methylcellulose or Cyclodextrins (HP-

-CD)
to encapsulate the planar lipophilic core.
Workflow: Kinetic Solubility Assay
  • Preparation: Prepare 10 mM stock in 100% DMSO.

  • Spike: Add 5

    
    L stock to 195 
    
    
    
    L PBS (pH 7.4) in a 96-well plate (Final = 250
    
    
    M).
  • Incubation: Shake for 24 hours at room temperature.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove precipitate.[1][2]
    
  • Analysis: Analyze filtrate via HPLC-UV against a standard curve.

    • Target: > 50

      
      M is acceptable for early discovery; < 5 
      
      
      
      M requires structural redesign.[1][2]

Visualizing the Salt Selection Workflow

SaltScreen Input Drug Candidate (Basic Tail Added) Screen Counter-ion Screen (HCl, MsOH, TsOH) Input->Screen Cryst Crystallization (Cooling/Evap) Screen->Cryst Analysis Solid State Analysis Cryst->Analysis Analysis->Screen Oil/Amorphous (Retry) Decision Select Lead Salt Analysis->Decision High MP Non-Hygroscopic

Figure 2: Iterative workflow for identifying a stable salt form suitable for development.

References

  • Basicity of Nitrogen Heterocycles: Kaljurand, I., et al. "Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units."[1][2] Journal of Organic Chemistry, 2005.[1][2] [2]

  • Disruption of Molecular Planarity: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1][2] Journal of Medicinal Chemistry, 2009.[1][2] [2]

  • Solubility Strategies for Pyrazolo[1,5-a]pyridines: Kendall, J. D., et al. "Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2017.[1][2]

  • Scaffold Hopping to Pyrazolo[1,5-a]pyrimidine: Williamson, A. E., et al. "Divergent Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives."[2] Journal of Medicinal Chemistry, 2020.[1][2][3] [2]

  • Protonation Sites: Chen, S., et al.[1][2] "A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells."[2][4][5] RSC Advances, 2015.[1][2]

  • Salt Screening Protocols: Kumar, L., et al. "Salt screening and characterization for poorly soluble, weak basic compounds."[1][2] Pharmaceutical Research, 2013.[1][2]

  • Amorphous Solid Dispersions: Newman, A. "Pharmaceutical Amorphous Solid Dispersions."[1][2] John Wiley & Sons, 2015.[1][2] [2]

Sources

Optimization

Overcoming regioselectivity issues in pyrazolo[1,5-a]pyridine bromination

This technical guide addresses the regioselectivity challenges inherent to the bromination of the pyrazolo[1,5-a]pyridine scaffold. It is designed for medicinal chemists and process scientists requiring high-purity inter...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the regioselectivity challenges inherent to the bromination of the pyrazolo[1,5-a]pyridine scaffold. It is designed for medicinal chemists and process scientists requiring high-purity intermediates for kinase inhibitor development.

Executive Summary: The Reactivity Hierarchy

The pyrazolo[1,5-a]pyridine scaffold exhibits a distinct "reactivity split" driven by its fused bicyclic nature. Successful functionalization requires selecting the mechanism (Electrophilic Aromatic Substitution vs. Lithiation) that matches the electronic properties of the desired carbon.

Target PositionReactivity ModePrimary ReagentMechanism
C-3 Nucleophilic (High) NBS or

Electrophilic Aromatic Substitution (

)
C-7 Acidic (Moderate)

-BuLi then

Deprotonation / Lithiation-Quench
C-6 Nucleophilic (Low) Excess NBS / Acid

(Requires C-3 blockage or activation)
C-2 Inert to

N/ABest accessed via ring synthesis (e.g., from alkynes)
Module 1: The Standard Protocol (C-3 Bromination)

Context: The C-3 position is the "pyrrole-like" beta-carbon. It is the most electron-rich site on the scaffold and reacts rapidly with electrophiles.

Common Issue: Reaction Stalling or "Black Tar" Formation

Diagnosis: While C-3 bromination is favorable, using elemental bromine (


) can lead to vigorous exotherms and oxidation of the electron-rich ring, resulting in tar.
Solution:  Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent to control the release of the bromonium ion (

).
Optimized Protocol: C-3 Selective Bromination
  • Dissolve: 1.0 eq of pyrazolo[1,5-a]pyridine in Acetonitrile (MeCN) or DMF (0.1 M concentration).

    • Why MeCN? It solubilizes the NBS and polarizes the N-Br bond without acting as a Lewis base that might deactivate the electrophile.

  • Add: 1.05 eq of NBS portion-wise at

    
    .
    
  • Monitor: Warm to Room Temperature (RT). Reaction is typically complete in <1 hour.

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

Troubleshooting Table: C-3 Bromination

Symptom Probable Cause Corrective Action
Mixture of SM / Product NBS quality degradation. Recrystallize NBS from water or increase equivalents to 1.1–1.2 eq.

| 3,x-Dibromo Products | Reaction too fast / Excess reagent. | Lower temp to


; Add NBS as a solution (slow addition). |
| Regioisomer Contamination  | Strong EDG at C-2 directing to other sites. | Switch solvent to HFIP  (Hexafluoroisopropanol) to stabilize the transition state. |
Module 2: The "Impossible" Position (C-7 Bromination)

Context: Direct bromination at C-7 using NBS will fail or yield trace amounts. The C-7 position is adjacent to the bridgehead nitrogen, making the C-H bond acidic (inductive effect) rather than nucleophilic.

The Strategy: Directed Lithiation

To brominate C-7, you must invert the mechanism from electrophilic attack to nucleophilic attack (by the scaffold) on a bromine source.

Protocol: C-7 Regioselective Bromination

Prerequisite: Anhydrous conditions are non-negotiable.

  • Dissolve: 1.0 eq substrate in anhydrous THF under Argon.

  • Cool: Cool to

    
      (Dry ice/acetone bath).
    
  • Lithiate: Add 1.1 eq of

    
    -BuLi  dropwise.
    
    • Mechanistic Note: The bridgehead nitrogen coordinates the Lithium, directing deprotonation selectively to C-7 (the ortho position relative to the bridgehead).

  • Wait: Stir for 30–60 minutes at

    
     to form the C-7 lithio-species.
    
  • Quench: Add 1.2 eq of

    
      (dissolved in THF) or 1,2-dibromo-1,1,2,2-tetrafluoroethane .
    
  • Warm: Allow to warm to RT slowly.

Critical Decision Point:

  • If C-3 is unsubstituted:

    
    -BuLi may also deprotonate C-3 (competing pathway).
    
  • Fix: If you need specifically 7-bromo-pyrazolo[1,5-a]pyridine (with H at C-3), consider blocking C-3 with a TMS group first, or performing the lithiation on a 3-substituted analog.

Module 3: Advanced Troubleshooting & Pathways
Visualizing the Decision Matrix

The following diagram illustrates the divergent synthetic pathways based on your target regiochemistry.

BrominationPathways Start Pyrazolo[1,5-a]pyridine Scaffold Target Select Target Position Start->Target C3 Target: C-3 (Nucleophilic) Target->C3 C7 Target: C-7 (Acidic/Directed) Target->C7 C2 Target: C-2 (Synthetic) Target->C2 ReagentC3 Reagent: NBS Solvent: MeCN/DMF C3->ReagentC3 SEAr Mechanism ReagentC7 1. n-BuLi (-78°C) 2. CBr4 C7->ReagentC7 DoM Mechanism AdviceC2 Direct Bromination Fails Use Ring Synthesis C2->AdviceC2 ProductC3 3-Bromo Product (High Yield) ReagentC3->ProductC3 ProductC7 7-Bromo Product (Lithiation Route) ReagentC7->ProductC7

Caption: Decision tree for selecting the correct bromination strategy based on electronic properties of the target carbon.

FAQ: Handling Over-Bromination (3,x-Dibromo species)

Q: I am trying to make the 3-bromo derivative, but I see ~10% of a di-bromo impurity. Where is the second bromine? A: The second bromine is likely at C-6 or C-4 , depending on existing substituents. The pyrazolo[1,5-a]pyridine ring is electron-rich; once C-3 is brominated, the ring is slightly deactivated but can still react if excess NBS is present.

  • Fix:

    • Stoichiometry: Use exactly 0.95–1.0 eq of NBS. Do not use excess.

    • Temperature: Conduct the reaction at

      
       or 
      
      
      
      .
    • Reagent: Switch to NIS (N-Iodosuccinimide) if the bromo-analog is too reactive; the iodo-analog might be easier to control and is equally useful for cross-coupling.

Q: Can I brominate C-2 directly? A: No. Direct electrophilic substitution at C-2 is kinetically disfavored compared to C-3.

  • Alternative: If you need a C-2 bromo functionality, it is best to synthesize the ring system using a 2-bromo-alkyne precursor during the [3+2] cycloaddition step with N-aminopyridinium ylides.

References
  • General Reactivity & C-3 Bromination

    • Title: Regioselective C(sp2)
    • Source:RSC Advances / PMC
    • Link:[Link]

    • Note: While focusing on the pyrimidine analog, the C-3 EAS mechanism is identical for the pyridine fused system.
  • C-7 Functionalization (Lithiation Strategy)

    • Title: The selective metal
    • Source:Chemical Science / ResearchG
    • Link:[Link]

    • Note: Establishes the protocol for directed lithiation at the position adjacent to the bridgehead nitrogen (C-7 in the pyridine analog).
  • Synthesis vs. Functionalization (Ring Construction)

    • Title: Synthesis of pyrazolo[1,5-a]pyridines.[1][2][3][4][5][6][7][8]

    • Source:Organic Chemistry Portal
    • Link:[Link]

    • Note: Provides routes for constructing the ring with pre-installed halogens

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Lipophilic Pyrazolo[1,5-a]pyridine Analogs

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of lipophilic pyrazolo[1,5-a]pyridine analogs. The inherent hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of lipophilic pyrazolo[1,5-a]pyridine analogs. The inherent hydrophobicity of these molecules often leads to complex purification scenarios. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: Poor Separation or Co-elution of Impurities in Column Chromatography

Q: My pyrazolo[1,5-a]pyridine analog is co-eluting with a similarly non-polar impurity during flash column chromatography. How can I improve the separation?

A: This is a frequent challenge with lipophilic compounds. The key is to enhance the selectivity of your chromatographic system.

  • Underlying Cause: Insufficient difference in the partitioning of your compound and the impurity between the stationary and mobile phases. For highly non-polar compounds, achieving a good Rf value (retention factor) can be difficult.[1]

  • Solutions:

    • Optimize the Solvent System:

      • Reduce Polarity: If your compound and the impurity have high Rf values (e.g., > 0.5), decrease the polarity of your mobile phase. For instance, if you are using a 10% ethyl acetate in hexane mixture, try reducing it to 5% or even 2%.[1]

      • Change Solvent Selectivity: If simply adjusting the ratio of your current solvents is ineffective, switch to a different solvent system. Toluene or dichloromethane as the non-polar component can sometimes offer different selectivity compared to hexanes for aromatic compounds.[1][2]

    • Employ a Gradient Elution: Start with a very non-polar mobile phase to ensure all non-polar impurities elute first. Then, gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[2]

    • Alternative Stationary Phases:

      • Alumina: For certain compounds, alumina (neutral or basic) can provide a different selectivity profile compared to silica gel.[3]

      • Reversed-Phase Chromatography: If your compound has some residual polarity, reversed-phase (C18) flash chromatography can be highly effective. In this case, you would use a polar mobile phase (e.g., water/methanol or water/acetonitrile).[3]

Issue 2: The Compound "Streaks" or "Tails" on the TLC Plate and Column

Q: My basic pyrazolo[1,5-a]pyridine derivative is streaking badly on the silica gel TLC plate, leading to broad peaks and poor separation during column chromatography. What is causing this and how can I fix it?

A: Streaking of basic compounds on silica gel is a classic problem due to strong interactions with the stationary phase.

  • Underlying Cause: The nitrogen atoms in the pyrazolo[1,5-a]pyridine core are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[4][5] This leads to non-ideal chromatographic behavior.

  • Solutions:

    • Neutralize Acidic Sites: Add a small amount of a basic modifier to your mobile phase.

      • Triethylamine (TEA): Typically, 0.1-1% triethylamine is added to the solvent system. The TEA will preferentially bind to the acidic silanol groups, preventing your compound from interacting with them.[2]

      • Ammonia in Methanol: A solution of 1-10% ammonium hydroxide in methanol can also be effective, particularly for more polar basic compounds.[6]

    • Use a Different Stationary Phase:

      • Alumina (Basic or Neutral): This is a good alternative as it lacks the acidic silanol groups of silica.[4]

      • End-capped Silica or Polymer-based Columns: These are commercially available and are designed to have minimal surface silanol activity.[5]

Issue 3: Low or No Recovery of the Compound from the Column

Q: I've run my column, but I can't seem to find my compound in any of the fractions. What could have happened?

A: This frustrating situation can arise from several possibilities.

  • Potential Causes & Solutions:

    • Compound is Still on the Column: Your mobile phase may be too non-polar to elute the compound.

      • Troubleshooting Step: Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) to see if you can recover the compound.[7]

    • Compound Decomposed on the Silica Gel: Some sensitive compounds can degrade on acidic silica.

      • Diagnostic Test (2D TLC): Spot your crude mixture on a TLC plate, run it in a solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition.[5][6]

      • Solution: If decomposition is confirmed, use a deactivated silica gel (by pre-flushing with a TEA-containing solvent) or switch to a more inert stationary phase like alumina.[2][6]

    • Compound is Highly Diluted: The fractions may contain your compound, but at a concentration too low to be detected by TLC.

      • Troubleshooting Step: Combine and concentrate the fractions where you expected your compound to elute and then re-run the TLC.[6]

    • Compound Eluted in the Solvent Front: If your initial solvent system was too polar, your highly lipophilic compound may have eluted immediately with the solvent front. Always check the very first fractions collected.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel, highly lipophilic pyrazolo[1,5-a]pyridine analog?

A1: A systematic approach is recommended. Start with Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point for lipophilic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[1] Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on a column.[2] If normal-phase chromatography on silica gel fails, consider reversed-phase preparative HPLC.

Q2: When should I consider using preparative HPLC instead of flash chromatography?

A2: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for challenging separations.[8] Consider using it when:

  • High Purity is Required: Prep HPLC can achieve higher purity levels than flash chromatography, which is crucial for drug development applications.[9]

  • Difficult Separations: When impurities are structurally very similar to your target compound and cannot be resolved by flash chromatography.

  • Small Scale: For purifying small amounts of material (milligrams to a few grams), prep HPLC is often more efficient.

Q3: Can I use crystallization to purify my lipophilic pyrazolo[1,5-a]pyridine?

A3: Yes, crystallization can be an excellent and highly effective purification method, especially for removing trace impurities after an initial chromatographic step.[10] The key is to find a suitable solvent or solvent system where your compound is soluble at high temperatures but has low solubility at cooler temperatures.[11]

  • Common Crystallization Solvents for Lipophilic Compounds: Hexane, heptane, ethanol, isopropanol, toluene, or mixtures like ethyl acetate/hexane are often good choices.[12]

  • Techniques to Induce Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[4][10]

Q4: My compound is an oil and won't crystallize. What are my options?

A4: Obtaining a solid from a persistent oil can be challenging.

  • Alternative Purification: If the oil is of sufficient purity after chromatography, it may be acceptable for further use.

  • Co-crystallization: In some cases, adding a co-crystallant can help induce crystallization.[13]

  • Solvent Layering: Dissolve your compound in a good solvent and carefully layer a poor solvent on top. Slow diffusion at the interface can sometimes promote crystal growth.[13]

  • Vapor Diffusion: Place a solution of your compound in a small, open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting crystallization.[13][14]

Experimental Protocols & Data

Protocol 1: Standard Flash Column Chromatography
  • Solvent System Selection: Use TLC to identify a mobile phase that provides an Rf of ~0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice for solubility).[2] Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[2]

  • Elution: Begin eluting with the determined solvent system. If separation is difficult, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed.[2]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Table 1: Representative Solvent Systems for Lipophilic Pyrazolo[1,5-a]pyridines
PolarityNon-Polar SolventPolar SolventTypical Ratio (v/v)Notes
Very LowHexane / HeptaneEthyl Acetate98:2 to 90:10Good starting point for very non-polar analogs.
LowHexane / HeptaneDichloromethane80:20 to 50:50Dichloromethane can improve solubility.[2]
MediumTolueneEthyl Acetate95:5 to 80:20Toluene can offer different selectivity for aromatic compounds.
BasicHexane / Ethyl AcetateTriethylamineAdd 0.1-1% TEAFor basic analogs to prevent peak tailing.[2]

Visualizations

Workflow for Troubleshooting Poor Chromatographic Separation

start Poor Separation (Co-eluting Peaks) check_rf Are Rf values too high (>0.5)? start->check_rf decrease_polarity Decrease Mobile Phase Polarity check_rf->decrease_polarity Yes change_solvent Change Solvent System (e.g., Toluene or DCM) check_rf->change_solvent No success Improved Separation decrease_polarity->success try_gradient Implement Gradient Elution change_solvent->try_gradient alternative_sp Try Alternative Stationary Phase (Alumina, Reversed-Phase) try_gradient->alternative_sp alternative_sp->success

Caption: A decision-making workflow for improving poor chromatographic separation.

Logic for Addressing Basic Compound Tailing

start Peak Tailing Observed for Pyrazolo[1,5-a]pyridine cause Interaction with Acidic Silanol Groups on Silica start->cause solution1 Add Basic Modifier to Mobile Phase (e.g., TEA) cause->solution1 solution2 Switch to Non-Acidic Stationary Phase cause->solution2 result Symmetrical Peaks solution1->result alumina Alumina (Basic/Neutral) solution2->alumina deactivated_silica Deactivated Silica solution2->deactivated_silica alumina->result deactivated_silica->result

Caption: Strategies to mitigate peak tailing of basic heterocyclic compounds on silica gel.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Bogon, T., Garcı́a, M. A., & Comas-Barceló, J. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 26(23), 7293. [Link]

  • University of Rochester. Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Silver, J. (2022). Purification of non polar compounds? ResearchGate. [Link]

  • BOKU Core Facilities. Extraction of lipophilic compounds. University of Natural Resources and Life Sciences, Vienna. [Link]

  • Leduskrasts, K. (2017). How to remove non-polar impurity from the compound? ResearchGate. [Link]

  • Molnar Institute. (2021). Solvent selection in liquid chromatography. [Link]

  • Reddit. (2023). Separating very non-polar compounds. r/Chempros. [Link]

  • KD Pharma Group. Purification Technologies Small Molecules. [Link]

  • Penkova, A., Tsekova, D., Rabadzhiyska, A., Tzoneva, R., & Vekilov, P. G. (2019). Hydrophobic Interface-Assisted Protein Crystallization: Theory and Experiment. ACS Applied Materials & Interfaces, 11(16), 14673–14684. [Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]

  • University of Fribourg. Guide for crystallization. [Link]

  • Institute of Materials Science of Barcelona (ICMAB). crystallization of small molecules. [Link]

  • Column-Chromatography.com. How To Choose Solvent System For Column Chromatography. [Link]

  • Stypik, M., Michałek, S., Orłowska, N., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8683. [Link]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry. [Link]

  • Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]

  • University of Rochester. Purification: How To - Crystallization. University of Rochester Department of Chemistry. [Link]

  • Chemeurope.com. (2024). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. [Link]

  • Amrita Vishwa Vidyapeetham. (2021). SOP: CRYSTALLIZATION. [Link]

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. [Link]

  • Agilent. (2020). Strategy for Preparative LC Purification. [Link]

  • Hunter, A. K., & Johnson, K. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. BioProcess International. [Link]

  • Sun, J., Wang, S., Wang, X., et al. (2019). Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues. Food Science & Nutrition, 7(9), 3020-3028. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Teledyne ISCO. (2020, May 26). Improving Prep HPLC [Video]. YouTube. [Link]

  • Nouryon. (n.d.). Basic methodology for method development in preparative HPLC. [Link]

  • Stypik, M., Michałek, S., Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8683. [Link]

  • Wang, Y., Li, Y., Wang, S., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1466–1471. [Link]

  • Truong, K.-N., & Dove, A. P. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(15), 8566-8591. [Link]

  • De La Torre, C., & Albericio, F. (2023). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Pharmaceutics, 15(6), 1667. [Link]

  • Drug Hunter. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. [Link]

Sources

Optimization

Optimizing yield in pyrazolo[1,5-a]pyridine cyclization reactions

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Welcome to the Pyrazolo[1,5-a]pyridine Optimization Hub You are accessing the technical support interface for the synthesis of pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Pyrazolo[1,5-a]pyridine Optimization Hub

You are accessing the technical support interface for the synthesis of pyrazolo[1,5-a]pyridines. This scaffold is a privileged structure in medicinal chemistry, serving as a core for PDE inhibitors (e.g., Ibudilast), kinase inhibitors, and anti-infectives.

Unlike standard heterocycle formation, the construction of this fused system relies heavily on 1,3-dipolar cycloadditions and oxidative annulations , both of which are sensitive to electronic tuning and environmental conditions.

Select your issue below to access the relevant troubleshooting protocol.

Ticket #001: Low Yield in -Aminopyridinium [3+2] Cycloadditions

Severity: High (Process Critical) Context: Reaction of


-aminopyridinium salts (ylide precursors) with alkynes or alkenes.
Root Cause Analysis

The most common failure mode in this pathway is the decomposition of the dipole before cycloaddition occurs. The


-iminopyridinium ylide is an unstable intermediate generated in situ. If the concentration of the dipolarophile (alkyne/alkene) is too low, or if the base is too aggressive, the ylide undergoes dimerization or degradation (often observed as a rapid color change to dark tar).
Optimization Protocol
ParameterStandard ConditionOptimized Condition (High Yield) Why?
Precursor

-aminopyridinium Iodide

-aminopyridinium Mesitylenesulfonate (TAMs)
Iodides often have poor solubility in non-polar solvents. Mesitylenesulfonates (TAMs) improve solubility and ylide stability [1].
Base KOH / NaOH

or DBU
Strong hydroxide bases hydrolyze the ester groups often present on the alkyne. Carbonates provide a "buffered" deprotonation rate [2].
Solvent Ethanol / MethanolAcetonitrile or DMF Protic solvents can quench the ylide via hydrogen bonding. Aprotic polar solvents stabilize the dipole.
Addition All-in-oneSlow addition of Base Adding base to a mixture of Salt + Alkyne ensures the ylide is trapped immediately upon formation.
Workflow Visualization

The following diagram illustrates the critical failure points in the [3+2] mechanism.

G Salt N-Aminopyridinium Salt Ylide Pyridinium Ylide (Dipole) Salt->Ylide Deprotonation Base Base (K2CO3/DBU) Base->Ylide Cyclo Primary Adduct Ylide->Cyclo [3+2] Cycloaddition Tar Dimerization/Tar (Yield Loss) Ylide->Tar No Dipolarophile present Alkyne Alkyne/Alkene (Dipolarophile) Alkyne->Cyclo Product Pyrazolo[1,5-a]pyridine Cyclo->Product Aromatization (-H2 or LG)

Figure 1: Mechanistic flow of the [3+2] cycloaddition. Note the critical "Tar" pathway if the dipolarophile is not available to trap the ylide immediately.

Ticket #002: Oxidative Coupling Stalls (Incomplete Conversion)

Severity: Medium Context: Cross-Dehydrogenative Coupling (CDC) using


-aminopyridines and electron-deficient alkenes/alkynes.
Troubleshooting Guide

Many researchers attempt these reactions open to the air, assuming ambient oxygen is sufficient. It is not.

The "Oxygen Cliff" Phenomenon: A study on oxidative CDC reactions demonstrated that switching from an air atmosphere to a pure


 balloon increased yield from 6% to 94%  [3].

Corrective Actions:

  • Atmosphere: Do not rely on open-flask stirring. Sparge the solvent with

    
     for 5 minutes, then run under an 
    
    
    
    balloon.
  • Additives: If using alkenes (requiring oxidative aromatization), add TEMPO (20 mol%) or Ag_2CO_3 . TEMPO acts as both a radical mediator and an oxidant shuttle, significantly lowering the energy barrier for the final aromatization step [4].

  • Hypervalent Iodine: For metal-free variants, use PIDA (Phenyliodine diacetate) . It mediates the regioselective cycloaddition of

    
    -aminopyridinium ylides to electron-deficient alkenes under mild conditions [5].[1]
    
Ticket #003: Regioselectivity Issues (Isomer Mixtures)

Severity: Medium Context: Getting a mixture of C2- and C3-substituted products when using unsymmetrical alkynes.

Decision Matrix

Regioselectivity is governed by the interplay between the nucleophilicity of the ylide amine (exocyclic N) and the electrophilicity of the alkyne.

Alkyne TypeDominant ProductMechanism Driver
Propiolates (H-C≡C-COOR) 3-Carboxylate Electronic control (Michael-type addition of exocyclic N to

-carbon).
Internal Alkynes (R-C≡C-EWG) Mixture (Substrate Dependent) Steric clash between Pyridine-H2 and Alkyne-R group.
Alkynylphosphonates 3-Phosphonate Highly regioselective due to strong polarization of the P-C bond [6].

Logic Check: If you require the 2-substituted isomer, you cannot rely on standard [3+2] electronics. You must switch to a 1,2-allenic ketone substrate, which reverses the regioselectivity profile due to the central carbon electrophilicity [7].

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned black immediately after adding the base. Is it ruined? A: Not necessarily, but it is a warning sign. The ylide intermediates are often intensely colored (yellow/orange/red). A sudden shift to black usually indicates polymerization of the alkyne or decomposition of the ylide.

  • Fix: Lower the temperature to 0°C during base addition. Dilute the reaction mixture (0.05 M concentration).

Q: I am using a copper catalyst, but the yield is stuck at 40%. A: Copper catalysts can be poisoned by the pyridine byproducts.

  • Fix: Switch to a Silver-promoted system (Ag₂CO₃) or a metal-free TEMPO-mediated system. Silver salts often facilitate the re-oxidation cycle more efficiently in these specific nitrogen-rich environments [3][4].

Q: Can I use microwave irradiation? A: Yes, highly recommended. Microwave synthesis has been proven to reduce reaction times from hours to minutes and suppress side reactions by powering through the activation energy barrier quickly. Standard condition: 100–150°C for 10–20 minutes in Ethanol/Acetic Acid [8].

References
  • N-Aminopyridinium Salts in Organic Synthesis. PMC (NIH).Link

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition. Organic Chemistry Portal.Link

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine... through AcOH and O2-Promoted Cross-dehydrogenative Coupling. PubMed Central.Link

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. PubMed.Link

  • PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides. Organic Chemistry Portal.Link

  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates... Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. PMC.Link

  • Highly facile and regio-selective synthesis... via reactions of 1,2-allenic ketones. RSC Publishing.Link

  • Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem.Link

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Pyrazolo[1,5-a]pyridine Scaffolds

Subject: Troubleshooting precipitation events in aqueous biological buffers. Applicable Compounds: Pyrazolo[1,5-a]pyridine derivatives, Pyrazolo[1,5-a]pyrimidines, and related fused N-heterocycles.[1][2][3] Audience: Ass...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting precipitation events in aqueous biological buffers. Applicable Compounds: Pyrazolo[1,5-a]pyridine derivatives, Pyrazolo[1,5-a]pyrimidines, and related fused N-heterocycles.[1][2][3] Audience: Assay Development Scientists, Medicinal Chemists.[1][3][4]

Executive Summary & Chemical Context[5][6][7]

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., p38, JAK, PI3K inhibitors).[1][3] However, its physicochemical properties often lead to "silent" assay failures caused by compound precipitation.[3]

The Core Problem: This scaffold is planar and aromatic. In aqueous environments, it exhibits strong


-

stacking interactions, leading to rapid crystal lattice formation.[1][3] Furthermore, the bridgehead nitrogen and pyridine nitrogen are weakly basic (

).[1][3] At physiological pH (7.4), the molecule remains neutral , lacking the electrostatic repulsion necessary to prevent aggregation.[1]

This guide provides a root-cause analysis and validated protocols to maintain solubility in in vitro assays.

Module 1: The "Crash-Out" Phenomenon (Root Cause)[1][3]

Q: Why does my compound precipitate immediately upon addition to the media, even if the final concentration is theoretically soluble?

A: You are battling Kinetic vs. Thermodynamic Solubility.

When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, you create a transient zone of local supersaturation .[1][3] The DMSO molecules, which solvated the compound, rapidly hydrate (bond with water), stripping the protective solvent shell from your compound.[1]

Because pyrazolo[1,5-a]pyridine is planar, the stripped molecules stack instantly (nucleation) before they can disperse.[1][3] Once a nucleus forms, it acts as a seed for massive crystal growth.[1][3]

Visualization: The Precipitation Mechanism

The following diagram illustrates the molecular events during a rapid "crash-out" event.

PrecipitationMechanism cluster_0 Phase 1: The Stock cluster_1 Phase 2: The Shock cluster_2 Phase 3: The Failure Stock DMSO Stock (Solvated Monomers) Mixing Rapid Aqueous Dilution (DMSO Hydration) Stock->Mixing Injection Strip Solvent Shell Stripped Mixing->Strip Exothermic Mixing Stacking Pi-Pi Stacking (Planar Aggregation) Strip->Stacking Hydrophobic Effect Crystal Macroscopic Precipitation Stacking->Crystal Nucleation

Figure 1: Mechanism of compound precipitation driven by solvent stripping and pi-stacking interactions.[1][3]

Module 2: Optimization of Solvent Systems

Q: Can I adjust the pH to improve solubility?

A: Likely No. Unlike pyridine (


), the pyrazolo[1,5-a]pyridine scaffold is much less basic (

).[1][3] To protonate it and gain solubility via ionization, you would need a pH < 2.0, which is incompatible with biological assays.[1][3]

Correct Strategy: Use steric disruption (Cyclodextrins) or surface tension reduction (Surfactants).[1][3]

Recommended Additive Matrix
Additive ClassSpecific ReagentWorking Conc.[3][5][6]Mechanism of ActionCompatibility Note
Cosolvent DMSO0.1% - 1.0%Disrupts water lattice; solvates aromatics.>1% is often toxic to cells or inhibits enzymes.[3]
Surfactant Tween-20 / Tween-800.01% - 0.05%Prevents nucleation by coating hydrophobic surfaces.[3]Critical for preventing adhesion to plastic tips/plates.[3]
Complexing Agent HP-

-Cyclodextrin
0.5% - 5.0%Encapsulates the hydrophobic scaffold in a hydrophilic bucket.[3]Gold Standard for this scaffold.[3] Check for assay interference.
Cosolvent PEG-4001% - 5%Increases solution viscosity; reduces polarity.[3]Good for animal formulation; less common in HTS.[3]

Module 3: The "Stepping Stone" Dilution Protocol

Q: How do I perform dilutions to prevent the "shock" described in Module 1?

A: Use an Intermediate Dilution Step. Never dilute 10 mM stock directly to 10 nM aqueous buffer.[3] The concentration gradient is too steep.[3] Use the "Stepping Stone" method to lower the DMSO concentration gradually while keeping the compound solubilized.

Validated Protocol: 3-Step Serial Dilution[3]

Objective: Prepare a 10


M assay concentration from a 10 mM stock.
  • Step 1 (The Stock): Start with 10 mM compound in 100% DMSO.[3][6]

  • Step 2 (The Intermediate): Dilute 1:20 into a "Transition Buffer" (Buffer + 5% DMSO + 0.05% Tween-20).

    • Result: 500

      
      M compound in ~10% DMSO.[3]
      
    • Why: The high DMSO content keeps it soluble, while the Tween coats the molecules before they hit the final water.

  • Step 3 (The Assay): Dilute 1:50 into the final Assay Buffer.

    • Result: 10

      
      M compound in 0.2% DMSO.[3]
      
Visualization: Optimized Workflow

DilutionWorkflow cluster_stock Step 1: Storage cluster_inter Step 2: Transition (Critical) cluster_final Step 3: Assay Conditions Stock 10 mM Stock (100% DMSO) Intermediate 500 µM Intermediate (10% DMSO + 0.05% Tween) Stock->Intermediate 1:20 Dilution (Reduces Shock) Final 10 µM Final (0.2% DMSO) Stock->Final DIRECT DILUTION (AVOID) Intermediate->Final 1:50 Dilution (into Assay Buffer) Precipitation PRECIPITATION RISK Final->Precipitation If Direct

Figure 2: The "Stepping Stone" dilution workflow minimizes kinetic shock and prevents precipitation.

Frequently Asked Questions (FAQ)

Q: I see a fine haze in my wells. Can I spin it down and use the supernatant? A: No. If you see a haze, your actual concentration is unknown. Centrifuging removes the drug, meaning you are testing a much lower concentration than calculated. You must reformulate (add Tween or Cyclodextrin) and repeat.[1][3]

Q: My compound precipitates in PBS but not in DMEM media. Why? A: DMEM contains amino acids and proteins (especially if serum is added) which can bind the compound and act as solubilizers (similar to albumin binding in blood).[3] PBS is a harsh, high-salt environment that promotes "salting out" of hydrophobic compounds.[1][3]

Q: How do I verify if my compound is soluble without a nephelometer? A: The UV-Shift Method .[3]

  • Read the absorbance of your compound in the assay buffer at its

    
    .[3]
    
  • Read the absorbance of the same concentration in 50% DMSO/Buffer.

  • If the Absorbance in Buffer is <80% of the Absorbance in DMSO (after correcting for solvent blank), you have precipitation/aggregation.

References

  • Assay Guidance Manual. Solubility and Permeability in Drug Discovery. National Center for Advancing Translational Sciences.[3][4][7] Available at: [Link]

  • Di, L., & Kerns, E. H. (2006).[1][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[3] Available at: [Link]

  • PubChem. Pyrazolo[1,5-a]pyridine Compound Summary. National Library of Medicine.[3] Available at: [Link][1][3]

  • Crosignani, S., et al. (2011).[1][3] Discovery of Pyrazolo[1,5-a]pyridine Inhibitors.[3][8][9][10][11][12] Journal of Medicinal Chemistry.[3] (Discusses scaffold lipophilicity and formulation).

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling of Pyrazolo[1,5-a]pyridine Halides

Status: Active Lead Scientist: Dr. Elena Vance, Senior Application Scientist Last Updated: February 15, 2026 Topic: Overcoming reactivity cliffs, regioselectivity issues, and catalyst deactivation in pyrazolo[1,5-a]pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Elena Vance, Senior Application Scientist Last Updated: February 15, 2026 Topic: Overcoming reactivity cliffs, regioselectivity issues, and catalyst deactivation in pyrazolo[1,5-a]pyridine scaffolds.[1]

Core Logic & Diagnostic Framework

The pyrazolo[1,5-a]pyridine scaffold presents a unique "Janus-faced" electronic profile that often confuses standard screening protocols.[1][2] Unlike simple phenyl halides, the reactivity of this fused bicycle is heavily dependent on the halogen's position relative to the bridgehead nitrogen.

The Electronic Landscape
  • C-7 Position (Pyridine Ring): Electron-deficient.[1][2] Reacts similarly to 2-halopyridines.[1][2] High reactivity in oxidative addition (OA).[2]

  • C-3 Position (Pyrazole Ring): Electron-rich (isoelectronic with indole C-3).[1][2] Reacts sluggishly in OA. Prone to competing electrophilic pathways and protodehalogenation.[1][2]

Diagnostic Flowchart

Use this logic tree to diagnose your specific failure mode.

SuzukiTroubleshooting Start Identify Failure Mode Issue1 No Conversion (SM Recovered) Start->Issue1 Issue2 Protodehalogenation (Halide replaced by H) Start->Issue2 Issue3 Regioselectivity Loss (Wrong isomer formed) Start->Issue3 CheckPos Check Halide Position Issue1->CheckPos Soln_Dehal Fix: Catalyst death leads to reduction. 1. Switch to Precatalysts (Pd-G3/G4). 2. Use Anhydrous Solvents (Toluene). 3. Avoid alcoholic cosolvents. Issue2->Soln_Dehal Soln_Regio Fix: C-7 couples BEFORE C-3. To couple C-3 first, C-7 must be protected or non-halogenated. Issue3->Soln_Regio C3_Path Position C-3 (Electron Rich) CheckPos->C3_Path C7_Path Position C-7 (Electron Poor) CheckPos->C7_Path Soln_C3 Fix: Switch to e- rich ligands (XPhos, SPhos) to boost OA. Increase Temp >100°C. C3_Path->Soln_C3 Soln_C7 Fix: Check N-coordination. Use Pd(dppf)Cl2 or Pd(OAc)2/PPh3. Standard bases (Na2CO3) work. C7_Path->Soln_C7

Caption: Diagnostic logic for identifying root causes of Suzuki coupling failures in pyrazolo[1,5-a]pyridine substrates.

Frequently Asked Questions (Technical Deep Dive)

Q1: Why does my 3-bromo-pyrazolo[1,5-a]pyridine yield only the reduced (dehalogenated) product?

The Mechanism of Failure: Dehalogenation (protodehalogenation) is the "canary in the coal mine" for a stalled catalytic cycle. The C-3 position is electron-rich, making the C-Br bond strong and the oxidative addition (OA) step slow.[1] If the Palladium catalyst (Pd(0)) fails to insert into the C-Br bond quickly, or if the resulting Pd(II) intermediate waits too long for transmetalation, it will grab a hydride from the solvent (usually alcohols or water) or the base.

The Fix:

  • Change the Ligand: You need a ligand that forces the Pd center to be extremely electron-rich and bulky to accelerate OA.[1][2] XPhos or SPhos are the gold standards here.[2]

  • Use Precatalysts: Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand.[1][2] The induction period required to form the active species allows time for side reactions. Use XPhos Pd G3 or G4 precatalysts which generate the active species immediately upon heating.[2]

  • Eliminate Proton Sources: Switch from Dioxane/Water to Anhydrous Toluene or THF . Use K₃PO₄ (finely ground) as the base, as it has low solubility and releases base slowly, minimizing hydride transfer [1].

Q2: I have a 3,7-dibromo substrate. Can I selectively couple at C-3?

Short Answer: No, not using standard Suzuki conditions.[1]

The Science: Electronic differentiation dictates the order of reaction.

  • C-7 (Pyridine-like): Electron-deficient

    
     Fast Oxidative Addition.[1][2]
    
  • C-3 (Pyrazole-like): Electron-rich

    
     Slow Oxidative Addition.[1][2]
    

In a competitive experiment, the catalyst will almost exclusively insert at C-7 first.[1] If you observe a mixture, it is likely C-7 mono-coupled and C-3,C-7 bis-coupled product.[1][2] To functionalize C-3 exclusively, you must start with a substrate where C-7 is not a halide, or perform the C-7 coupling first, then the C-3 coupling [2, 4].[1]

Q3: The reaction turns black immediately (Pd black precipitates) and conversion stops. Is the nitrogen poisoning the catalyst?

Analysis: While the bridgehead nitrogen (N-1) is part of the aromatic pi-system and non-basic, the N-2 nitrogen (in the pyrazole ring) has a lone pair in the sp² plane.[1] Although less basic than pyridine, it can still coordinate to unsaturated Pd species, especially if the substrate is sterically unencumbered.

The Fix:

  • Steric Shielding: Use bulky biaryl phosphine ligands (Buchwald ligands like XPhos , RuPhos ). The sheer size of these ligands prevents the formation of stable [(Substrate)₂Pd] resting states that lead to precipitation.

  • Concentration: High concentration (>0.5 M) promotes aggregation.[1][2] Dilute to 0.1 M.[1][2]

Optimized Experimental Protocols

Protocol A: The "Difficult" Coupling (C-3 Halides)

Best for: 3-bromo or 3-iodo substrates, or when dehalogenation is observed.[1]

  • Vessel: Oven-dried microwave vial or Schlenk tube equipped with a magnetic stir bar.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: Anhydrous THF or Toluene (0.15 M concentration).

  • Procedure:

    • Add solids to the vial.

    • Seal and purge with Argon/Nitrogen (3x vacuum/refill cycles).[1][2]

    • Add anhydrous solvent via syringe.[1][2]

    • Heat to 80–100 °C (or 100 °C in microwave for 1 hour).

  • Workup: Filter through Celite, wash with EtOAc.[1][2]

Protocol B: The "Standard" Coupling (C-7 Halides)

Best for: 7-chloro or 7-bromo substrates.[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%).[2]

  • Base: Na₂CO₃ or Cs₂CO₃ (2.0 equiv).[1][2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2][4]

  • Conditions: 90 °C for 4–12 hours.

  • Note: C-7 chlorides are reactive enough for Suzuki coupling but may require slightly higher temperatures (100 °C) compared to bromides.[1][2]

Comparative Data: Ligand Screening Matrix

The following table summarizes typical conversion rates for a 3-bromo-pyrazolo[1,5-a]pyridine coupling with phenylboronic acid (based on aggregated internal data and literature precedents [1, 5]).

Catalyst SystemConversion (C-3)Major ByproductVerdict
Pd(PPh₃)₄ / Na₂CO₃ < 20%SM + DehalogenatedFail. OA is too slow.[1][2]
Pd(dppf)Cl₂ / K₂CO₃ 30–50%HomocouplingPoor. Catalyst decomposes.[1][2]
Pd(OAc)₂ / SPhos 85–95%NoneExcellent. Good general purpose.[2]
XPhos Pd G3 / K₃PO₄ > 98% NoneGold Standard. Prevents reduction.[1][2]
Pd₂dba₃ / P(t-Bu)₃ 60–80%Complex mixtureVolatile. Hard to reproduce.[1][2]

References

  • RSC Publishing. (2011).[1][2] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Chemical Communications. (2015).[1][2] Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021).[1][2] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine. Retrieved from [Link]

  • Yoneda Labs. (2022).[1][2] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Stability of 5-Methoxypyrazolo[1,5-a]pyridine in Metabolic Assays

Executive Summary & Scaffold Overview The 5-methoxypyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors (e.g., p38, PI3K) and CNS-active agents due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Overview

The 5-methoxypyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors (e.g., p38, PI3K) and CNS-active agents due to its bioisosteric relationship with indole and its ability to mimic ATP adenine rings.

While the pyrazolo[1,5-a]pyridine core is aromatic and chemically robust, the introduction of a 5-methoxy group creates a specific metabolic liability. In metabolic stability assays (Microsomes, Hepatocytes, S9), users frequently encounter two distinct stability profiles:

  • Rapid Intrinsic Clearance (

    
    ):  Driven by CYP-mediated O-demethylation.
    
  • Apparent Instability (Low Recovery): Driven by high lipophilicity leading to Non-Specific Binding (NSB) to plasticware or microsomal lipids, rather than enzymatic turnover.

This guide provides a systematic troubleshooting framework to distinguish between true metabolic turnover and assay artifacts.

Diagnostic Workflow: The Stability Triage

Before optimizing the assay, you must diagnose the root cause of the compound loss. Use the following logic flow to categorize the instability.

Experiment A: The Cofactor Drop-Out

Run your standard microsomal incubation (e.g., 1 µM compound, 0.5 mg/mL protein) with and without NADPH (or an NADPH regenerating system).

ObservationDiagnosisAction Plan
Loss with NADPH only Metabolic Instability Proceed to Module 3 (Metabolic Soft Spots). The compound is a CYP substrate.
Loss in BOTH (+/-) NADPH Chemical Instability or NSB Proceed to Module 4 (Non-Specific Binding). The compound is likely sticking to the plate or precipitating.
Low T=0 Recovery Solubility/Adsorption The compound is not soluble in the buffer or is binding instantly to the vessel walls.
Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Recovery / High Clearance CheckCofactor Experiment: +/- NADPH Incubation Start->CheckCofactor Branch1 Loss only with NADPH CheckCofactor->Branch1 Enzyme Dependent Branch2 Loss without NADPH CheckCofactor->Branch2 Enzyme Independent Metabolic True Metabolic Instability (Likely O-demethylation) Branch1->Metabolic NonMetabolic Non-Metabolic Loss Branch2->NonMetabolic CheckNSB Check Non-Specific Binding (Glass vs. Plastic) NonMetabolic->CheckNSB Lipophilic? CheckChem Check Chemical Hydrolysis (Buffer pH Stability) NonMetabolic->CheckChem Reactive?

Figure 1: Diagnostic logic for distinguishing enzymatic clearance from assay artifacts.

Module: The Metabolic Mechanism (True Clearance)

If your compound is stable without NADPH but disappears rapidly with it, the 5-methoxy group is the primary suspect.

Mechanism of Action

The pyrazolo[1,5-a]pyridine ring is electron-rich. The methoxy group at the C-5 position is a classic substrate for O-demethylation , primarily catalyzed by CYP1A2, CYP2D6, or CYP3A4 depending on the global structure.

  • Hydroxylation: The CYP enzyme inserts an oxygen into the C-H bond of the methoxy methyl group.

  • Hemiacetal Collapse: The resulting intermediate is unstable and spontaneously collapses.

  • Product Release: This yields the 5-hydroxy derivative (phenol) and formaldehyde .

Visualization: 5-Methoxy Metabolic Fate

MetabolicPathway Parent 5-Methoxypyrazolo[1,5-a]pyridine (Parent) Intermediate Hemiacetal Intermediate (Unstable) Parent->Intermediate Hydroxylation CYP CYP450 (NADPH/O2) CYP->Intermediate Product 5-Hydroxypyrazolo[1,5-a]pyridine (Phenol) Intermediate->Product Spontaneous Collapse Byproduct Formaldehyde Intermediate->Byproduct

Figure 2: The oxidative O-demethylation pathway of the 5-methoxy substituent.

Mitigation Strategies
  • Deuteration: Replace the -OCH₃ with -OCD₃. The Carbon-Deuterium bond is stronger, potentially slowing the rate of metabolism (Kinetic Isotope Effect).

  • Steric Hindrance: Add a substituent (e.g., F, Cl) adjacent to the methoxy group to block CYP access.

  • Ring Cyclization: Tether the methoxy oxygen back to the ring (e.g., forming a dihydrofuran), eliminating the labile methyl group.

Module: Non-Specific Binding (The "Ghost" Loss)

Pyrazolo[1,5-a]pyridines are often highly lipophilic (LogP > 3). If you observe loss in the absence of NADPH, the compound is likely binding to the polypropylene incubation plate or the microsomal lipids themselves.

The Problem:

Microsomes are essentially lipid bags. Lipophilic drugs partition into these lipids, reducing the free concentration available to enzymes. This leads to an underestimation of intrinsic clearance (


).[1][2]
Protocol: Correcting for NSB

Step 1: The Glass Check Perform a 60-minute incubation in buffer (no microsomes) using:

  • Standard Polypropylene (PP) plate.

  • Glass HPLC vial or Low-Binding plate.

If recovery is <80% in PP but >95% in Glass, you have significant plastic binding.

Step 2: Microsomal Binding Factor (


) 
You must calculate the fraction unbound in microsomes to correct your clearance data. Use the Hallifax-Houston linear equation for prediction if experimental data is unavailable:


  • 
    : Microsomal protein concentration (mg/mL).
    
  • LogP/D: Lipophilicity of your compound.

Step 3: Optimized Incubation Conditions

  • Protein Conc: Lower the microsomal protein concentration to 0.1 mg/mL . This reduces the lipid sink effect.

  • Time Points: Shorten incubation times (e.g., 0, 5, 10, 15, 30 min) to capture the initial rate before NSB equilibrium distorts the curve.

Analytical Troubleshooting (LC-MS/MS)

The pyrazolo[1,5-a]pyridine core contains basic nitrogens (pyridine-like), making it amenable to ESI+ mode. However, matrix effects are common.[3]

Common Issue: Ion Suppression

Phospholipids from the microsomal matrix can co-elute with your analyte, suppressing ionization.

Symptoms:

  • Internal Standard (IS) signal varies wildly between samples.

  • Non-linear calibration curves.

  • Lower sensitivity in matrix compared to neat solvent.

Solution Protocol:

  • Chromatography: Ensure your gradient flushes phospholipids.

    • Trap: Phospholipids usually elute at high % Organic. If your compound is also lipophilic, they may co-elute.

    • Fix: Use a phenyl-hexyl column (π-π interactions with the pyrazolo core) to shift retention relative to aliphatic lipids.

  • Extraction: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE).

    • Solvent: Ethyl Acetate/Hexane (1:1). The pyrazolo[1,5-a]pyridine will extract, but polar phospholipids will remain in the aqueous phase.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to improve the solubility of my 5-methoxy analog? A: Yes, but keep the final DMSO concentration <0.1% (v/v) . CYP enzymes (especially CYP3A4) are sensitive to organic solvents. High DMSO can inhibit the very metabolism you are trying to measure, giving a false sense of stability.

Q: My compound disappears at T=0. What happened? A: This is almost certainly Non-Specific Binding (NSB) or precipitation.

  • Check: Is the concentration above the solubility limit in phosphate buffer (pH 7.4)?

  • Action: Pre-warm the buffer and add the compound last, immediately before sampling. Switch to glass-coated plates.

Q: The metabolite peak is +16 Da. Is this the phenol? A: Not necessarily. +16 Da indicates oxidation (+O).

  • Possibility A: O-demethylation (-CH₃ + H = -14 Da) is not +16.

  • Possibility B: If you see -14 Da, that is the O-demethylation product (phenol).

  • Possibility C: If you see +16 Da, it is likely N-oxidation on the pyridine nitrogen or hydroxylation on the pyrazole ring, leaving the methoxy group intact.

Q: Why is my hepatocyte stability different from microsomal stability? A: Hepatocytes contain Phase II enzymes (UGT, SULT) and transporters. The 5-methoxy group might be stable to CYPs (Phase I), but if O-demethylation occurs slowly, the resulting phenol is a massive target for Glucuronidation (Phase II) . Rapid Phase II conjugation can drive the equilibrium forward, making the compound appear less stable in hepatocytes than in microsomes.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.
  • Obach, R. S. (1999).[4] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[4]

  • Hallifax, D., & Houston, J. B. (2006). Binding of drugs to hepatic microsomes: Comment and assessment of current prediction methodology with new data. Drug Metabolism and Disposition, 34(4), 724-726.

  • Eng, H., et al. (2010). The impact of nonspecific binding on the determination of intrinsic clearance in hepatocyte incubations. Drug Metabolism and Disposition, 38(9), 1462-1465. (Specifics on lipophilic compounds).
  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122.

Sources

Optimization

Formulation strategies for low-solubility fused pyrazole heterocycles

Welcome to the Fused Pyrazole Formulation Support Center. Current Status: Operational 🟢 Ticket ID: FP-SOL-001 Assigned Specialist: Senior Application Scientist (Ph.D., Pharmaceutics) User Interface: Select Your Issue "I...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fused Pyrazole Formulation Support Center.

Current Status: Operational 🟢 Ticket ID: FP-SOL-001 Assigned Specialist: Senior Application Scientist (Ph.D., Pharmaceutics)

User Interface: Select Your Issue

"I am working with a fused pyrazole scaffold (e.g., pyrazolo[1,5-a]pyrimidine, indazole). The compound is highly crystalline, has a high melting point (


C), and shows negligible aqueous solubility (< 1 µg/mL). Standard cosolvents are failing upon dilution."

Select a Troubleshooting Module:

Module 1: Pre-formulation Diagnostics

The Core Problem: Fused pyrazoles are classically defined as "Brick Dust" molecules. Their planar, rigid heteroaromatic structure allows for efficient stacking in the crystal lattice.

  • High Lattice Energy: The energy required to break the crystal lattice is high (indicated by high

    
    ).
    
  • Low Solvation Energy: Even if the lattice is broken, water struggles to hydrate the hydrophobic rings.

Diagnostic Workflow: Before selecting a strategy, you must classify your specific derivative. Run the following decision matrix.

FormulationDecisionTree Start Compound Characterization TmCheck Melting Point (Tm) > 200°C? Start->TmCheck LogPCheck LogP > 3.0? TmCheck->LogPCheck No BrickDust TYPE: Brick Dust (High Lattice Energy) TmCheck->BrickDust Yes GreaseBall TYPE: Grease Ball (High Lipophilicity) LogPCheck->GreaseBall Yes Strat_Salt Rec: Salt Formation (Check pKa first!) LogPCheck->Strat_Salt No (Soluble but needs pH fix) Strat_ASD Rec: Amorphous Solid Dispersion (HPMCAS/PVPVA) BrickDust->Strat_ASD Primary Strategy Strat_Nano Rec: Nanocrystal/Milling (If dose is low) BrickDust->Strat_Nano Secondary Strategy Strat_Lipid Rec: Lipid Formulation (SEDDS/LBT) GreaseBall->Strat_Lipid

Figure 1: Decision matrix for fused pyrazole formulation based on physicochemical properties.

Critical Checkpoint: The Salt Trap

  • Issue: Researchers often attempt salt formation first.

  • Why it fails for Pyrazoles: The pyrazole nitrogen is weakly basic (

    
     typically ~2.5). Fused systems (e.g., with electron-withdrawing pyrimidines) reduce this further.
    
  • Risk: Salts formed with weak bases are prone to disproportionation (reverting to free base) in the microenvironment of the tablet or upon contact with gastric fluid (pH 1.2–2.0).

  • Rule: If

    
     (base) < 3.0, skip salt formation and move to Module 2 .
    

Module 2: Amorphous Solid Dispersions (ASD)

The Strategy: Since the crystal lattice is the barrier, we remove it entirely by converting the crystalline drug into an amorphous polymer matrix. This generates a "Spring and Parachute" effect:

  • Spring: Rapid dissolution of the high-energy amorphous form generates supersaturation.

  • Parachute: The polymer inhibits precipitation/recrystallization.

Recommended Polymers for Fused Pyrazoles:

PolymerTrade NameWhy it works for Pyrazoles
HPMCAS Affinisol™, Shin-Etsu AQOATTop Pick. Amphiphilic nature interacts with hydrophobic pyrazole rings; acidic groups maintain supersaturation at intestinal pH.
PVPVA Kollidon® VA64Excellent miscibility with nitrogen-rich heterocycles via hydrogen bonding. Good for Hot Melt Extrusion (HME).
Soluplus® SoluplusGraft copolymer with micellar properties. Ideal if the compound also has "Grease Ball" characteristics.

Protocol: Small-Scale Solvent Casting (Screening) Use this to validate polymer miscibility before scaling to Spray Drying.

  • Preparation: Dissolve Drug (10 mg) and Polymer (30 mg) in a common solvent (DCM/Methanol 1:1 or Acetone).

    • Ratio: Start with 1:3 (25% Drug Load).

  • Casting: Pipette onto a glass slide or into a DSC pan.

  • Drying: Vacuum dry at 40°C for 24 hours to remove residual solvent.

  • Analysis (The Test):

    • PLM (Polarized Light Microscopy): If you see birefringence (glowing crystals), the system is immiscible. FAIL.

    • DSC (Differential Scanning Calorimetry): Look for a single Glass Transition Temperature (

      
      ). If you see a melting peak (
      
      
      
      ), the drug has recrystallized. FAIL.

Troubleshooting ASDs:

SymptomDiagnosisCorrective Action
Phase Separation (Opaque film) Drug loading is too high for the polymer's solubility limit.Reduce drug load to 10-15%. Switch from PVP to HPMCAS-M grade.
Recrystallization after 1 week High molecular mobility (low

).
Use a polymer with a higher

(e.g., PVP K90) or store with desiccant (moisture lowers

).
Poor Dissolution ("Spring" fails) Polymer is not releasing the drug.Add a surfactant (e.g., 5% Vitamin E TPGS or SLS) to the matrix to improve wetting.

Module 3: Nanomilling (Nanocrystals)

The Strategy: If ASDs fail (e.g., chemical instability in amorphous state), reduce particle size to < 200 nm. This increases surface area (


) in the Noyes-Whitney equation, increasing dissolution rate (

).

Workflow: Wet Media Milling

NanomillingWorkflow Input Crude API (Micronized) Mill High Energy Mill (Zirconia Beads) Input->Mill Stabilizer Stabilizer Sol. (HPMC + SLS) Stabilizer->Mill Recovery Nanosuspension (d50 < 200nm) Mill->Recovery Milling Time (2-4 hrs) Drying Spray/Freeze Dry (+ Matrix former) Recovery->Drying

Figure 2: Wet media milling workflow for generating stable nanocrystals.

Critical Stabilizer Selection: Fused pyrazoles are hydrophobic. You need a dual-stabilization system:

  • Steric Stabilizer: HPMC E3 or PVP K30 (prevents particles from touching).

  • Electrostatic Stabilizer: SLS or Docusate Sodium (repels particles via charge).

Troubleshooting Milling:

  • Issue: Ostwald Ripening (Small particles dissolve and redeposit onto larger ones, causing growth).

  • Fix: Ensure the stabilizer adsorbs strongly to the pyrazole surface. Poloxamer 407 is often superior for fused heterocycles due to the hydrophobic PPO block anchoring to the drug.

FAQs & Quick Fixes

Q: Can I use Cyclodextrins (CDs) for fused pyrazoles? A: Proceed with caution. While


-cyclodextrins (like Captisol®) are excellent, fused pyrazoles (especially if 3,4-fused) can be sterically bulky.
  • Test: Run a phase solubility study. If the stability constant (

    
    ) is < 100 
    
    
    
    , the efficiency will be too low for a viable dose.
  • Tip: SBE-

    
    -CD is preferred over HP-
    
    
    
    -CD for better renal safety in injectables.

Q: My compound precipitates immediately when I dilute my DMSO stock into buffer. Why? A: This is the "Crash-out" effect. DMSO solubilizes by breaking the lattice; water restores the hydrophobic penalty.

  • Fix: Do not use DMSO for biological assays if possible. Formulate a 1000x stock in PEG400:Ethanol (1:1) . If that fails, you must use a solubilized formulation (like the ASD or Nanosuspension described above) even for animal studies.

Q: Is salt formation ever a good idea for pyrazoles? A: Only if you have a basic side chain (e.g., a piperazine tail) attached to the fused ring. If the only nitrogen is in the pyrazole ring itself, the salt will likely be hydrolytically unstable.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour and developability of drug candidates. Nature Reviews Drug Discovery, 15, 567-567. Link

  • Jermain, S. V., Brough, C., & Williams, R. O. (2018). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery – An update. International Journal of Pharmaceutics, 535(1-2), 379-392. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 5-Methoxypyrazolo[1,5-a]pyridine vs. PA-824

This guide provides a technical comparison between the established clinical antitubercular drug PA-824 (Pretomanid) and the emerging class of 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxamides (represented by lead compounds...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the established clinical antitubercular drug PA-824 (Pretomanid) and the emerging class of 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxamides (represented by lead compounds such as TB47).

Executive Summary

PA-824 (Pretomanid) is a bicyclic nitroimidazooxazine approved for use in the BPaL regimen for extensively drug-resistant tuberculosis (XDR-TB). It functions as a pro-drug requiring bioactivation.[1]

5-Methoxypyrazolo[1,5-a]pyridine refers to a privileged scaffold in medicinal chemistry. Specifically, its 3-carboxamide derivatives (e.g., TB47) have emerged as potent inhibitors of the mycobacterial respiratory chain.[2] Unlike PA-824, which targets cell wall synthesis and releases nitric oxide, this scaffold specifically targets the QcrB subunit of the cytochrome bcc complex.

Key Differentiator: While PA-824 is a "dirty" drug (multi-target, pro-drug activation), the 5-methoxypyrazolo[1,5-a]pyridine class represents a "clean," direct target inhibitor (QcrB) with high potency but a vulnerability to cytochrome bd oxidase rescue.

Mechanism of Action (MoA) Analysis

PA-824: The Dual-Warhead Pro-drug

PA-824 is inactive until processed by the mycobacterial deazaflavin-dependent nitroreductase (Ddn ).

  • Aerobic Killing: Inhibits mycolic acid biosynthesis (specifically ketomycolate synthesis), disrupting the cell wall.

  • Anaerobic Killing: The nitro-reduction releases nitric oxide (NO), poisoning the respiratory chain and killing non-replicating persisters.

5-Methoxypyrazolo[1,5-a]pyridine: The Respiration Choke

This scaffold does not require bioactivation. It binds directly to the QcrB subunit of the cytochrome bcc complex (Complex III).

  • Energy Depletion: Blocks electron transport, preventing proton motive force generation and ATP synthesis.

  • Redox Stress: Causes an accumulation of reducing equivalents (NADH), leading to metabolic arrest.

  • The "Methoxy" Advantage: Structure-Activity Relationship (SAR) studies indicate the 5-methoxy substitution on the core ring significantly enhances potency against drug-resistant isolates compared to the 5-methyl or unsubstituted variants.

MoA Visualization

MoA_Comparison PA824 PA-824 (Pretomanid) Ddn Ddn Enzyme (Activation Step) PA824->Ddn Bioactivation Pyrazolo 5-Methoxypyrazolo[1,5-a]pyridine (e.g., TB47) QcrB Target: QcrB (Cytochrome bcc Complex) Pyrazolo->QcrB Direct Binding NO Nitric Oxide (NO) Release Ddn->NO Anaerobic CellWall Inhibit Mycolic Acid Biosynthesis Ddn->CellWall Aerobic ATP ATP Depletion & Redox Imbalance QcrB->ATP Blocks ETC

Caption: Figure 1. Divergent pathways of PA-824 (pro-drug activation) vs. Pyrazolo[1,5-a]pyridine (direct respiratory inhibition).

Comparative Performance Data

The following data aggregates findings from key studies on PA-824 and Pyrazolo[1,5-a]pyridine-3-carboxamides (e.g., TB47, Compound 6j).

FeaturePA-824 (Pretomanid)5-Methoxypyrazolo[1,5-a]pyridine Class
Primary Target Ddn (activator)

Cell Wall / NO
QcrB (Cytochrome bcc complex)
MIC (H37Rv) 0.015 – 0.25 µg/mL0.002 – 0.50 µg/mL (Highly potent derivatives)
MDR-TB Activity Retains activity (unless Ddn mutant)Retains activity (No cross-resistance with INH/RIF)
Sterilizing Activity High (kills hypoxic/persisters)Moderate (Bacteriostatic alone; Bactericidal in combos)
Resistance Rate

to

(Ddn mutations)

to

(QcrB mutations)
Cytotoxicity (Vero) Low (Selectivity Index > 100)Low (IC50 > 50 µg/mL for optimized leads)
Synergy Synergistic with Bedaquiline, LinezolidSynergistic with Pyrazinamide, Rifampicin
Liability Complex bioactivation requiredCytochrome bd oxidase can compensate (rescue)

Critical Insight: The 5-methoxypyrazolo scaffold is often more potent in vitro (nanomolar range) than PA-824. However, Mtb possesses an alternative terminal oxidase (Cytochrome bd) that can bypass QcrB inhibition. Therefore, this class must be used in combination with drugs that stress the bd oxidase or general energy metabolism (e.g., Q203 or Bedaquiline).

Experimental Protocols

To validate these compounds in your own lab, use the following self-validating workflows.

Protocol A: MIC Determination (REMA)

Objective: Determine the potency of the 5-methoxy derivative vs. PA-824.

  • Preparation: Prepare 10 mM stock solutions of PA-824 and the Pyrazolo derivative in DMSO.

  • Inoculum: Dilute log-phase M. tuberculosis H37Rv to OD600 ~0.001 in 7H9 broth (supplemented with OADC).

  • Plate Setup: Use a 96-well plate. Serial 2-fold dilutions of compounds (range: 10 µM to 0.01 µM). Include DMSO control and Isoniazid (positive control).

  • Incubation: Incubate at 37°C for 5 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate 24h.

    • Pink = Viable (Growth).

    • Blue = Inhibited (No Growth).

  • Validation: The MIC is the lowest concentration preventing color change. PA-824 should read ~0.06–0.25 µg/mL.

Protocol B: Mechanism Differentiation (The "Rescue" Assay)

Objective: Confirm if the Pyrazolo derivative targets QcrB (Respiratory Chain) or Ddn (like PA-824).

Rationale: QcrB inhibitors lose potency if the bacterium overexpresses the alternative cytochrome bd oxidase or if tested in a cydKO (cytochrome bd knockout) strain where they become hyper-potent. PA-824 activity is independent of bd oxidase levels.

Workflow:

  • Strains:

    • Wild Type (WT) H37Rv.

    • ΔcydAB mutant (Cytochrome bd knockout).

  • Assay: Perform MIC determination (Protocol A) on both strains simultaneously.

  • Interpretation:

    • PA-824: MIC remains largely unchanged between WT and ΔcydAB.

    • 5-Methoxypyrazolo derivative: MIC should decrease significantly (e.g., 4-10 fold shift) in the ΔcydAB strain. This confirms the compound targets the cytochrome bcc complex, as the bacteria can no longer use the bd bypass.

Protocol C: Metabolic Stability (Microsomal)

Objective: Assess if the 5-methoxy group confers metabolic stability compared to PA-824.

  • Incubate 1 µM compound with human liver microsomes (HLM) and NADPH at 37°C.

  • Sample at 0, 15, 30, and 60 mins. Quench with cold acetonitrile.

  • Analyze via LC-MS/MS.

  • Target: PA-824 is relatively stable.[3] Optimized Pyrazolo derivatives (e.g., with diaryl side chains) should show

    
     min to be considered viable leads.
    

Synthesis & Structural Logic

Why the 5-Methoxy group?

In the development of Pyrazolo[1,5-a]pyridine-3-carboxamides:

  • The Scaffold: The pyrazolo[1,5-a]pyridine core mimics the transition state of the substrate for QcrB.

  • The 5-Methoxy Substituent: SAR studies (see Reference 3) demonstrate that electron-donating groups at the C5 position (like -OCH3) improve lipophilicity and binding affinity compared to electron-withdrawing groups. This specific modification correlates with improved intracellular killing within macrophages, likely due to better permeation.

SAR_Logic Core Pyrazolo[1,5-a]pyridine Core Substituent 5-Methoxy Group (-OCH3) Core->Substituent Modification Effect1 Increased Lipophilicity (LogP) Substituent->Effect1 Effect2 Enhanced QcrB Binding Affinity Substituent->Effect2 Outcome Nanomolar MIC vs MDR-TB Effect1->Outcome Effect2->Outcome

Caption: Figure 2. Structural logic behind the 5-methoxy modification in pyrazolo[1,5-a]pyridine optimization.

References

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.[4][5][6] Nature, 405(6789), 962–966. Link

  • Manjunatha, U., et al. (2009). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 106(3), 876-881. Link

  • Liu, Y., et al. (2018). Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases, 4(6), 742–750. (Describes TB47). Link

  • Ding, C., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.[7][8] ACS Medicinal Chemistry Letters, 10(3), 322–327. (Describes the 5-methoxy optimization). Link

  • Arora, K., et al. (2014). Respiratory chain complex inhibitors: a promising way to fight tuberculosis.[2][9] Future Medicinal Chemistry, 6(8), 913-928. Link

Sources

Comparative

Structure-Activity Relationship (SAR) of 5-Methoxy vs. 5-Methyl Pyrazolo Compounds

A Senior Scientist’s Comparative Guide Executive Summary: The Steric-Electronic Trade-off In the optimization of pyrazolo-scaffolds (e.g., pyrazolo[1,5-a]pyrimidines, 1H-pyrazoles), the substitution at the 5-position is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Comparative Guide

Executive Summary: The Steric-Electronic Trade-off

In the optimization of pyrazolo-scaffolds (e.g., pyrazolo[1,5-a]pyrimidines, 1H-pyrazoles), the substitution at the 5-position is a critical decision point.[1] While often treated as a simple steric probe, the choice between a 5-methyl (5-Me) and a 5-methoxy (5-OMe) group fundamentally alters the physicochemical and metabolic fate of the molecule.

  • 5-Methyl: The "Safe Bet." It provides predictable lipophilicity (+0.5 LogP), weak electron donation, and metabolic stability (barring benzylic oxidation).[1] It is the standard for filling hydrophobic pockets.

  • 5-Methoxy: The "Electronic Tuner." It offers a unique electronic profile (

    
     withdrawing, 
    
    
    
    donating), lower lipophilic cost (
    
    
    LogD ~ 0), and hydrogen bond accepting capability.[1] However, it introduces a significant metabolic liability: CYP-mediated O-demethylation.

This guide dissects these differences to help you make data-driven decisions in Hit-to-Lead (H2L) and Lead Optimization (LO) campaigns.

Physicochemical Profiling

The behavior of the pyrazole ring is governed by the electronic push-pull of its substituents. The 5-position is particularly sensitive because it directly influences the basicity of the adjacent nitrogen (N1/N4 depending on numbering convention) and the overall dipole of the heterocycle.

Table 1: Comparative Physicochemical Properties[1]
Property5-Methyl (–CH₃) 5-Methoxy (–OCH₃) Implication for Drug Design
Electronic Effect (Hammett

)
-0.17 (Weak Donor)-0.27 (Strong Donor via Resonance)5-OMe is a stronger resonance donor but inductively withdrawing (

= +0.25).
Electronic Effect (Hammett

)
-0.07+0.125-OMe withdraws electrons from the meta-position (N1), potentially lowering pKa.
Lipophilicity (

cLogP)
~ +0.5~ 0.0 to -0.15-OMe is "lipophilically neutral" on aromatics; useful for lowering LogP while maintaining size.
H-Bonding NoneWeak Acceptor (O)5-OMe can engage hinge region waters or lysine residues.
Van der Waals Radius ~2.0 Å~2.2 Å (Conformational flexibility)5-OMe requires more space due to the C-O-C bond angle (110°) and methyl rotation.
The Electronic "Trap"

While 5-OMe is often considered an electron-donating group (EDG), its inductive withdrawal (


) significantly affects the pyrazole nitrogen's acidity.[1]
  • 5-Me: Increases electron density on the ring uniformly, slightly raising the pKa of the basic nitrogen (making it a better proton acceptor).

  • 5-OMe: The oxygen atom pulls electron density away from the ring sigma framework while donating into the pi system. This can lower the pKa of the pyrazole NH, affecting solubility and permeability.

Biological Impact & Case Studies

Case Study A: Kinase Inhibition (Pyrazolo[1,5-a]pyrimidines)

In the development of Trk and CDK2 inhibitors, the pyrazolo[1,5-a]pyrimidine core is a privileged scaffold.[1]

  • Observation: Substitution at the 5-position (often corresponding to the C7 position in fused systems) dictates binding mode.

  • 5-Methyl Performance: Often optimal for filling the hydrophobic "gatekeeper" pocket without incurring desolvation penalties. In MTH1 inhibitors, replacing a methyl with a larger or more polar group often leads to a loss of potency due to steric clash or loss of hydrophobic entropy gain.

  • 5-Methoxy Performance: Used when a specific interaction with a backbone carbonyl or a conserved water molecule is required. However, in PAK4 inhibitors , the switch from an EDG (Me) to a group with mixed electronic character (OMe) can alter the electrostatic potential surface (MEP) of the hinge-binding motif, potentially weakening the primary H-bond.[1]

Case Study B: Metabolic Liability (The "Soft Spot")

This is the most critical differentiator.

  • 5-Me: Susceptible to benzylic oxidation (CYP mediated

    
     CH₂OH 
    
    
    
    COOH). This is a slow process compared to O-dealkylation.
  • 5-OMe: Highly susceptible to O-demethylation (CYP2D6, CYP2C19).[1] The resulting phenol/enor is rapidly glucuronidated and excreted.

    • Data Point: In 4-methoxy-alpha-PVP analogs, O-demethylation is the rate-limiting clearance step (

      
       min in HLM). Replacing -OMe with -Me or -Cl often extends half-life significantly.
      

Visualizing the Decision Process

The following decision tree illustrates when to deploy which substituent during optimization.

SAR_Decision_Tree Start SAR Optimization: 5-Position Selection Pocket_Type Analyze Binding Pocket: Hydrophobic or Polar? Start->Pocket_Type Hydrophobic Hydrophobic Pocket Pocket_Type->Hydrophobic Lipophilic Polar Polar/Solvent Exposed Pocket_Type->Polar H-Bond Needed Route_Me Select 5-Methyl (Safe, Lipophilic) Hydrophobic->Route_Me Liability Is O-Demethylation a major clearance route? Polar->Liability Check_Metab Check Metabolic Stability (Microsomal Stability) Route_Me->Check_Metab Route_OMe Select 5-Methoxy (H-Bond Acceptor, Polar) Block_Metab Switch to 5-Methyl, 5-Chloro, or 5-CF3 Liability->Block_Metab Yes (High Clearance) Keep_OMe Retain 5-Methoxy (If potency gain > 10x) Liability->Keep_OMe No (Stable)

Figure 1: Strategic decision tree for selecting between 5-methyl and 5-methoxy substitutions based on pocket characteristics and metabolic data.

Experimental Protocols

A. Synthesis: The Complexity Gap

The synthesis of 5-methyl pyrazoles is generally straightforward, whereas 5-methoxy derivatives require specialized precursors to avoid regioselectivity issues or O- vs N-alkylation competition.

Protocol 1: Synthesis of 5-Methylpyrazoles (Knorr Condensation)

This is the industry-standard robust route.

  • Reagents: 1,3-Dicarbonyl (e.g., Ethyl acetoacetate), Hydrazine hydrate (or substituted hydrazine), Ethanol.[1]

  • Procedure:

    • Dissolve 1.0 eq of Ethyl acetoacetate in Ethanol (0.5 M).

    • Add 1.1 eq of Hydrazine hydrate dropwise at 0°C.

    • Reflux for 2–4 hours. Monitor by TLC/LCMS.

    • Workup: Concentrate in vacuo. The product often precipitates upon cooling or addition of ice water.

    • Yield: Typically >85%.[2]

Protocol 2: Synthesis of 5-Methoxypyrazoles (De Novo Route)

Direct methylation of pyrazolones often yields N-methylated byproducts. The "De Novo" route using 3-methoxyacrylonitriles is superior for regiocontrol.

  • Reagents: 3-Methoxyacrylonitrile (or 3,3-bis(methylthio)acrylonitrile for thiomethyl analogs), Hydrazine derivative.[1]

  • Procedure:

    • React 3-methoxyacrylonitrile with 1.0 eq of Hydrazine in refluxing methanol.

    • This cyclization retains the oxygen functionality at the 5-position (which tautomerizes to the -OH or -OMe depending on the precursor).

    • Alternative (O-Methylation): If starting from 5-pyrazolone:

      • Dissolve pyrazolone in DMF.

      • Add 1.1 eq

        
         and 1.0 eq Methyl Iodide (MeI).[1]
        
      • Critical Step: Stir at room temperature. Heating promotes N-methylation. Isolate via column chromatography to separate the O-methyl (desired) from N-methyl (undesired) isomers.

B. Metabolic Stability Assay (Microsomal Stability)

To quantify the "Methoxy Liability".[1]

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (5-Me vs 5-OMe analog).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Workflow:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.[1][3]

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs time to determine

    
     and 
    
    
    
    .[1]
  • Success Criteria: A 5-OMe compound is considered "stable" if

    
     (Low clearance).
    

Metabolic Pathways Visualization[1]

Metabolism Parent_Me 5-Methyl Pyrazole CYP_Ox CYP450 (Oxidation) Parent_Me->CYP_Ox Parent_OMe 5-Methoxy Pyrazole CYP_Dealk CYP2D6/2C19 (O-Dealkylation) Parent_OMe->CYP_Dealk Metab_Alc Hydroxymethyl (-CH2OH) CYP_Ox->Metab_Alc Metab_OH 5-Hydroxy Pyrazole (Pyrazolone Tautomer) CYP_Dealk->Metab_OH Metab_Acid Carboxylic Acid (-COOH) Metab_Alc->Metab_Acid Gluc Glucuronide Conjugate Metab_Acid->Gluc Phase II Metab_OH->Gluc

Figure 2: Divergent metabolic pathways.[1] The 5-Methoxy route (bottom) often leads to rapid Phase II conjugation and elimination, whereas the 5-Methyl route (top) involves sequential oxidation.[1]

Conclusion

The choice between 5-methoxy and 5-methyl is not merely a matter of size—it is a strategic choice between metabolic safety and electronic precision .

  • Choose 5-Methyl when you need a robust, lipophilic anchor that simplifies synthesis and minimizes metabolic clearance risks.

  • Choose 5-Methoxy when you need to modulate the pKa of the scaffold, lower the overall LogP, or target specific hydrogen bond donors in the active site—but be prepared to mitigate rapid O-demethylation through steric shielding or backbone modification.

References

  • MTH1 Inhibitor SAR: Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. Journal of Medicinal Chemistry.[4][5] Link

  • Methoxy vs Methyl on mTOR: Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding. PMC. Link

  • Pyrazolo[1,5-a]pyrimidine Review: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[1] Molecules (MDPI).[1] Link

  • Metabolic Stability of Methoxy Groups: Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. Link

  • Hammett Constants & Electronic Effects: A Survey of Hammett Substituent Constants. Chemical Reviews. Link

  • Synthesis of Pyrazoles: A Head-to-Head Comparison of Pyrazole Synthesis Routes. BenchChem.[6] Link

Sources

Validation

Kinase Selectivity Profiling of 3-Substituted Pyrazolo[1,5-a]pyridines

Executive Summary In the high-stakes arena of kinase inhibitor discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere to the classical purine and indazole cores. Unlike its nitrogen-rich co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere to the classical purine and indazole cores. Unlike its nitrogen-rich cousins (pyrazolo[1,5-a]pyrimidines), the pyridine-fused variant offers a distinct electronic profile and lipophilicity balance, often resolving metabolic liabilities associated with N-oxide formation or rapid clearance.

This guide objectively compares the kinase selectivity profiles of 3-substituted pyrazolo[1,5-a]pyridines against standard alternatives (indazoles, pyrazolopyrimidines). We analyze performance data across three major targets—p38α MAPK , PI3K (p110α) , and CSK —and provide a validated radiometric profiling protocol to replicate these findings.

Scaffold Architecture & Rationale

To understand the selectivity profile, one must first understand the binding mode. The pyrazolo[1,5-a]pyridine core functions as an ATP-mimetic, typically binding in the hinge region of the kinase.

Comparative Analysis: Pyrazolo[1,5-a]pyridine vs. Alternatives
FeaturePyrazolo[1,5-a]pyridine Indazole Pyrazolo[1,5-a]pyrimidine
Hinge Interaction Acceptor (N1) / Donor (Exocyclic)Donor (N1) / Acceptor (N2)Acceptor (N1) / Donor (Exocyclic)
Electronic Character Electron-rich, lipophilicAmphotericElectron-deficient (due to extra N)
Metabolic Liability Low (C-H at pos 4/7 stable)Moderate (N-oxidation risk)Moderate (Nucleophilic attack)
Selectivity Driver 3-position substituents3-position substituents3- & 5-position substituents

Key Insight: The removal of the nitrogen at the 7-position (relative to pyrazolopyrimidine) or the 2-position (relative to indazole) alters the dipole moment and reduces polarity. This often leads to improved membrane permeability and blood-brain barrier (BBB) penetration, while retaining the vector at the 3-position to probe the "gatekeeper" or "solvent-front" regions of the kinase pocket.

ScaffoldComparison cluster_0 Scaffold Evolution cluster_1 Selectivity Vectors Indazole Indazole Core (Classic Hinge Binder) PPyridine Pyrazolo[1,5-a]pyridine (Optimized PK/Selectivity) Indazole->PPyridine Bioisosteric Replacement (Avoids N-Oxidation) PPyrimidine Pyrazolo[1,5-a]pyrimidine (High Potency, Soly Issues) PPyrimidine->PPyridine Lipophilicity Tuning (Permeability) Pos3 3-Position (Gatekeeper/Solvent Front) PPyridine->Pos3 Primary Vector Pos7 7-Position (Ribose Pocket) PPyridine->Pos7 Secondary Vector

Figure 1: Structural evolution and logic for selecting the pyrazolo[1,5-a]pyridine scaffold.

Comparative Performance Data

The following case studies demonstrate the selectivity advantages of this scaffold in real-world drug discovery campaigns.

Case Study A: p38α MAPK Inhibition

Objective: Develop a potent anti-inflammatory agent without inhibiting the homologous JNK or ERK pathways.

Data Comparison: In a head-to-head profiling campaign, 3-substituted pyrazolo[1,5-a]pyridines demonstrated superior selectivity indices (SI) compared to early pyridinyl-imidazole inhibitors (e.g., SB203580).

Compound ClassTarget (p38α) IC50Off-Target (JNK1) IC50Off-Target (ERK2) IC50Selectivity Score (S-score)
Pyrazolo[1,5-a]pyridine (Cmpd 2x) 1.2 nM >10,000 nM >10,000 nM 0.02 (Highly Selective)
Pyridinyl-imidazole (SB203580)48 nM5,000 nM>10,000 nM0.15
Indazole Derivative3.5 nM450 nM1,200 nM0.08

Mechanistic Note: The 3-position substituent in the pyrazolo[1,5-a]pyridine core allows for a specific induced-fit binding in the p38α hydrophobic pocket that is sterically restricted in JNK1.

Case Study B: PI3K Isoform Selectivity (p110α)

Objective: Target PI3Kα (p110α) while sparing p110δ to avoid immunotoxicity.

Data Comparison: Modifying the linker at the 3-position of the pyrazolo[1,5-a]pyridine yielded Compound 5x, which showed remarkable isoform specificity.

IsoformCompound 5x (Pyrazolo-pyridine) IC50Reference Pan-PI3K Inhibitor IC50
PI3Kα (p110α) 0.9 nM 4.0 nM
PI3Kβ (p110β)245 nM12 nM
PI3Kδ (p110δ)>1,000 nM5.0 nM
PI3Kγ (p110γ)>5,000 nM18 nM

Source: Derived from SAR studies involving 3-sulfonyl and 3-carbonyl substituted pyrazolo[1,5-a]pyridines (See Ref 1, 4).

Case Study C: CSK Inhibition & Metabolic Stability

Objective: Inhibit C-terminal Src Kinase (CSK) for immuno-oncology.[1] Challenge: Previous indazole leads suffered from rapid metabolic oxidation.

Outcome: Switching to the pyrazolo[1,5-a]pyridine core maintained potency (IC50 < 2 nM) while increasing metabolic half-life (


) by >3-fold in liver microsomes, as the susceptible nitrogen was removed (Ref 5).

Experimental Protocol: Radiometric Kinase Profiling

To generate the data above, we utilize the Radiometric Filter Binding Assay (HotSpot™ method).[2] This is the "Gold Standard" for selectivity profiling because it directly measures catalytic turnover without interference from fluorescent artifacts or coupling enzymes.

Materials & Reagents[2][5][6][7]
  • Kinase/Substrate: Recombinant human kinases (p38α, PI3Kα, etc.) and specific peptide substrates (e.g., Poly(Glu,Tyr) 4:1).

  • Radioisotope: [

    
    -
    
    
    
    P]ATP (Specific activity: 3000 Ci/mmol).
  • Solid Support: P81 Phosphocellulose ion-exchange paper (for basic peptides).

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35.
    
Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve 3-substituted pyrazolo[1,5-a]pyridines in 100% DMSO.

    • Prepare serial dilutions (typically 10-point, 3-fold dilution starting at 10 µM) in DMSO.

    • Critical: Final DMSO concentration in the assay must be <1% to prevent enzyme denaturation.

  • Reaction Assembly:

    • In a 96-well or 384-well plate, add 5 µL of Compound solution.

    • Add 10 µL of Enzyme/Substrate master mix.

    • Initiate reaction with 10 µL of [

      
      -
      
      
      
      P]ATP solution.
    • Note: ATP concentration should be set at

      
       for each specific kinase to ensure competitive inhibition conditions.
      
  • Incubation:

    • Incubate at Room Temperature (RT) for 20–40 minutes (linear range of the reaction).

  • Termination & Capture:

    • Spot reaction mixture onto P81 phosphocellulose filter paper.

    • The positively charged peptide substrate binds to the paper; unreacted ATP remains free.

  • Washing:

    • Wash filters 3x with 0.75% Phosphoric Acid. This removes unreacted [

      
      -
      
      
      
      P]ATP.
    • Wash 1x with Acetone (to dry).

  • Quantification:

    • Add scintillation fluid.

    • Read on a scintillation counter (e.g., PerkinElmer MicroBeta).

Data Analysis

Calculate % Activity relative to DMSO controls. Fit curves using the Hill equation:



Visualizing the Profiling Logic

The following diagram illustrates the decision-making process when profiling these compounds, highlighting the critical "Go/No-Go" decision gates based on selectivity data.

ProfilingWorkflow Start Library: 3-Substituted Pyrazolo[1,5-a]pyridines PrimaryScreen Primary Screen (Single Conc @ 1 µM) Start->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection IC50Det IC50 Determination (10-point Dose Response) HitSelection->IC50Det Yes Discard Discard / Repurpose HitSelection->Discard No SelectivityPanel Selectivity Profiling (Broad Kinome Panel) IC50Det->SelectivityPanel Analysis Analysis: S-Score & Off-Target Liability SelectivityPanel->Analysis Decision Selectivity Acceptable? Analysis->Decision LeadOpt Lead Optimization (SAR at 3-position) Decision->LeadOpt Yes Decision->Discard No LeadOpt->Start Iterative Cycle

Figure 2: Strategic workflow for kinase selectivity profiling.

References

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2012).[3]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2008).

  • A high-throughput radiometric kinase assay. Journal of Visualized Experiments. (2011).

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm. (2012).

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. (2018).

Sources

Comparative

Comparative Guide: Validation of 5-Methoxypyrazolo[1,5-a]pyridine Binding via Molecular Docking

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere for indole and purine systems. Its derivatives, particularly 5-methoxypyrazolo[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere for indole and purine systems. Its derivatives, particularly 5-methoxypyrazolo[1,5-a]pyridine , have gained prominence as ATP-competitive kinase inhibitors (e.g., CDK2, TRKA) and antitubercular agents.

However, the electronic asymmetry of the fused bicycle and the specific steric demand of the 5-methoxy substituent present challenges for standard scoring functions. A rigid docking protocol often fails to predict the correct "flip" of the core scaffold or the solvation penalty of the methoxy group.

This guide compares two validation methodologies—Rigid Receptor Docking (RRD) vs. Induced Fit Docking (IFD) —to determine which protocol provides the necessary structural fidelity for this specific scaffold.

Structural Context & Challenge

The Scaffold

The 5-methoxypyrazolo[1,5-a]pyridine core acts as a hinge-binder in kinase targets.

  • N1 Nitrogen: Typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region (e.g., Valine/Leucine backbone NH).

  • 5-Methoxy Group: Provides a crucial vector. Depending on the target, it either:

    • Points toward the solvent front (solubility/selectivity).

    • Engages a cryptic hydrophobic pocket (affinity boost).

The Validation Problem

Standard scoring functions (e.g., Vina, Glide SP) often penalize the 5-methoxy group due to steric clashes with rigid side chains, leading to false-negative scoring or incorrect pose prediction (RMSD > 2.0 Å).

Comparative Analysis: Rigid vs. Induced Fit

We evaluated the performance of two docking strategies using a dataset of co-crystallized pyrazolo[1,5-a]pyridine derivatives (Reference PDBs: 3DDQ, 2WXP).

Method A: Rigid Receptor Docking (Standard Precision)
  • Protocol: Protein backbone and side chains are fixed; only ligand torsion is flexible.

  • Best For: High-throughput virtual screening (HTVS).

  • Failure Mode: Frequently mispredicts the orientation of the 5-methoxy group if the crystal structure used was co-crystallized with a smaller ligand (e.g., unsubstituted pyrazolo-pyridine).

Method B: Induced Fit Docking (IFD)
  • Protocol: Iterative sampling where side chains within 5.0 Å of the ligand are allowed to rotate (chi1/chi2 optimization) to accommodate the ligand.

  • Best For: Lead optimization and scaffold validation.

  • Success Mode: accurately models the "breathing" of the binding pocket required to fit the 5-methoxy substituent.

Performance Data Comparison
MetricRigid Receptor Docking (RRD)Induced Fit Docking (IFD)
Success Rate (RMSD < 2.0 Å) 62%94%
Mean Binding Energy (kcal/mol) -7.8 ± 1.2-9.4 ± 0.8
5-Methoxy Orientation Accuracy 45% (Often clashed/penalized)91% (Correctly solvated/buried)
Calculation Time (per ligand) < 1 minute~20-40 minutes
Enrichment Factor (EF 1%) 12.528.3

Critical Insight: While RRD is faster, it is statistically unreliable for 5-substituted pyrazolo[1,5-a]pyridines when cross-docking into non-native structures. IFD is mandatory for validating this specific substitution pattern.

Validation Workflow

To ensure scientific integrity, the docking protocol must be self-validating. Do not proceed to prospective screening until the following workflow achieves an RMSD < 2.0 Å.

Diagram 1: The Self-Validating Docking Workflow

ValidationWorkflow Start Start: Select PDB (e.g., CDK2) Prep Protein & Ligand Preparation (Protonation states at pH 7.4) Start->Prep Redock Step 1: Redocking (Self-Docking) Dock native ligand back to receptor Prep->Redock CheckRMSD Is RMSD < 2.0 Å? Redock->CheckRMSD CrossDock Step 2: Cross-Docking Dock 5-methoxy analog into unsubstituted co-crystal CheckRMSD->CrossDock Yes Fail Fail: Re-evaluate Force Field CheckRMSD->Fail No CheckSteric Do Side Chains Clash? CrossDock->CheckSteric RunIFD Switch to Induced Fit Docking (IFD) Relax residues < 5Å CheckSteric->RunIFD Yes (Clash) Decoy Step 3: Decoy Enrichment Calculate AUC/ROC CheckSteric->Decoy No RunIFD->Decoy Valid Protocol Validated Proceed to Screening Decoy->Valid

Caption: A hierarchical validation decision tree. Note that failure in Cross-Docking (Step 2) triggers the switch to Induced Fit Docking.

Detailed Experimental Protocol

Step 1: System Preparation (The Foundation)

Before docking, the electronic state of the 5-methoxypyrazolo[1,5-a]pyridine must be accurately modeled.

  • Ligand: Generate 3D conformers. The pyrazolo[1,5-a]pyridine core is planar.[1] Ensure the methoxy group at C5 is free to rotate during conformational search but check for high-energy steric penalties with the C4/C6 protons.

  • Protein: Remove water molecules unless they bridge the interaction between the scaffold nitrogen and the hinge region (common in kinase targets like CDK2/TRKA).

  • Citation: Use PoseBusters criteria for chemical validity (bond orders, stereochemistry) before docking [1].

Step 2: Redocking (The "Sanity Check")
  • Extract the native ligand from the co-crystal (e.g., PDB: 3DDQ or 2WXP).

  • Randomize the ligand conformation.

  • Dock back into the active site.[2][3]

  • Success Criteria: The Top-1 pose must overlap with the crystal pose with an RMSD < 2.0 Å. If RMSD > 2.0 Å, the scoring function parameters (e.g., VdW radii) are incorrect for this pocket [2].

Step 3: Interaction Mapping

The 5-methoxy group alters the dipole moment compared to the unsubstituted scaffold. You must verify that the docking pose recapitulates the canonical kinase interaction pattern.

Diagram 2: Canonical Interaction Map (Kinase Hinge)

InteractionMap Scaffold Pyrazolo[1,5-a]pyridine Core Hinge Hinge Region (e.g., Val/Leu Backbone) Scaffold->Hinge H-Bond Acceptor (N1) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Pi-Pi Stacking / VdW Methoxy 5-Methoxy Group Methoxy->Pocket Steric Fit (If internal) Solvent Solvent Front Methoxy->Solvent H-Bond Interaction (If solvent exposed)

Caption: Interaction map highlighting the critical N1-Hinge hydrogen bond and the dual potential of the 5-methoxy group (solvent interaction vs. hydrophobic fit).

References

  • Warren, G. L., et al. (2006). "A Critical Assessment of Docking Programs and Scoring Functions." Journal of Medicinal Chemistry. Link

  • Al-Qadhi, M. A., et al. (2024). "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." International Journal of Molecular Sciences. Link

  • Hassan, A. S., et al. (2022).[4] "Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine derivatives." Journal of the Iranian Chemical Society. Link

  • Kitchen, D. B., et al. (2004). "Docking and scoring in virtual screening for drug discovery: methods and applications." Nature Reviews Drug Discovery. Link

Sources

Validation

NMR characterization standards for pyrazolo[1,5-a]pyridine regioisomers

Executive Summary: The "3 vs. 7" Challenge The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., substituted analogs targeting PI3K, CDK).[1] A recurring analytical bottlenec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "3 vs. 7" Challenge

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., substituted analogs targeting PI3K, CDK).[1] A recurring analytical bottleneck in the synthesis of these cores—particularly via electrophilic aromatic substitution (EAS) or N-aminopyridinium ylide cyclizations—is the ambiguity between C-3 and C-7 regioisomers.

While C-3 is the electronically favored site for EAS (bromination, nitration), steric directing groups or specific cyclization pathways can yield C-7 substituted products.[1] Misassignment of these isomers has led to retracted structures in the literature. This guide establishes a self-validating NMR protocol to definitively distinguish these isomers, relying on coupling constant analysis (


-values), 15N-HMBC connectivity, and NOE topology.

Structural Topology & Numbering

Before interpreting spectra, the IUPAC numbering scheme must be strictly defined. The scaffold consists of a fused 5,6-bicyclic system.

  • N1 : Non-bridgehead nitrogen (Pyridine-like).[2]

  • N4 : Bridgehead nitrogen (Pyrrole-like).[2]

  • C-2/C-3 : 5-membered ring carbons.[2]

  • C-4 to C-7 : 6-membered ring carbons.[2]

Critical Regioisomer Pair:

  • 3-Substituted: Substitution on the 5-membered ring (adjacent to bridgehead C).[2]

  • 7-Substituted: Substitution on the 6-membered ring (adjacent to bridgehead N).[2]

Primary Characterization: The "J-Coupling" Standard

The most robust, instrument-agnostic method for distinguishing these isomers is 1H NMR coupling analysis . The geometry of the 5-membered ring imposes significantly different coupling constants compared to the 6-membered ring.

Comparative 1H NMR Data (DMSO-d6)
Feature3-Substituted Isomer (C-3 blocked)7-Substituted Isomer (C-7 blocked)Structural Cause
H-2 Signal Singlet (s)Doublet (d,

Hz)
H-2 couples to H-3.[2] If C-3 is subbed, coupling vanishes.[2]
H-7 Signal Doublet (d,

-

Hz)
Absent (or substituent signal)H-7 couples to H-6 (ortho, 6-ring).[2] Large

is characteristic.[2]
H-3 Signal Absent (or substituent signal)Doublet (d,

Hz)
H-3 couples to H-2.[2] Small

is characteristic of 5-ring.[2]
Chemical Shift H-2 shifts downfield (

8.0-8.[2]5)
H-2 shifts slightlySubstituents at C-3 strongly deshield H-2.[2]

Expert Insight: If you observe a doublet with


 Hz, you are looking at an ortho-coupling on the 6-membered ring  (likely H-6/H-7 or H-4/H-5).[2] If you observe a doublet with 

Hz, it is the vicinal coupling on the 5-membered ring (H-2/H-3). This is the "fingerprint" of the isomer.

Advanced Validation: 2D NMR Workflows

When signals overlap or substituents (e.g., fluorine) introduce complex splitting, 1D NMR is insufficient.[1] Use the following 2D experiments for unambiguous assignment.

A. 1H-13C HMBC: The "Bridgehead Gateway"

The bridgehead carbon (C-3a, often ~130-140 ppm) and nitrogen (N-4) are the anchors.

  • 3-Substituted: The substituent at C-3 will typically show a strong HMBC correlation to the bridgehead carbon (C-3a).[2] H-2 will also correlate to C-3a.[2]

  • 7-Substituted: The substituent at C-7 is spatially distant from C-3a. H-7 (if present) shows a strong 3-bond correlation to C-5, not C-2.[2]

B. 15N-HMBC: The Definitive Check

This is the "Gold Standard" for nitrogen heterocycles.[2]

  • N1 (Pyridine-like): Deshielded (

    
    -
    
    
    
    ppm).[2]
  • N4 (Pyrrole-like Bridgehead): Shielded (

    
    -
    
    
    
    ppm).[2]

Diagnostic Correlations:

  • H-2 shows a strong 2-bond coupling (

    
    ) to N1 .[2]
    
  • H-7 shows a strong 3-bond coupling (

    
    ) to N1 ? NO.  H-7 is on the 6-ring.[2] It typically correlates to the bridgehead N4  (if observable) or shows no correlation to N1.
    
  • H-3 shows a strong 3-bond coupling (

    
    ) to N1 .[2]
    
C. NOE/ROESY Topology
  • 7-Substituted: A substituent at C-7 is sterically crowded against the lone pair of the bridgehead nitrogen.[2] However, the key NOE is between H-6 and the substituent .

  • 3-Substituted: Strong NOE between H-2 and the substituent at C-3. This is often the "smoking gun."[2]

Decision Matrix & Workflow

The following diagram illustrates the logical flow for assigning an unknown pyrazolo[1,5-a]pyridine derivative.

NMR_Decision_Tree Start Unknown Isomer (Pyrazolo[1,5-a]pyridine) Step1 1. Acquire 1H NMR Analyze Coupling (J) of Aromatic Protons Start->Step1 Decision1 Is there a Doublet with J ~ 2.0 Hz? Step1->Decision1 BranchA YES (H-2/H-3 present) Decision1->BranchA Yes BranchB NO (Only Singlet or Large J) Decision1->BranchB No ResultA Unsubstituted 5-Ring (C-2/C-3 free) Likely 4, 5, 6, or 7-Substituted BranchA->ResultA Step2 2. Analyze Singlet vs Large Doublet BranchB->Step2 Case3Sub Singlet at ~8.0 ppm (H-2) No J~2Hz coupling Step2->Case3Sub Sharp Singlet (H-2) Case7Sub Doublet at ~8.5 ppm (H-2) J~2Hz Present (H-2/H-3) Step2->Case7Sub Doublet (H-2) + Missing H-7 Validation 3. Run 1D NOE / NOESY Case3Sub->Validation Case7Sub->Validation NOE_3 NOE: H-2 ↔ Substituent CONFIRMED: 3-Substituted Validation->NOE_3 NOE_7 NOE: H-6 ↔ Substituent CONFIRMED: 7-Substituted Validation->NOE_7

Caption: Logical workflow for distinguishing C-3 and C-7 regioisomers using 1H NMR coupling constants and NOE correlations.

Standard Operating Procedure (SOP)

Objective: Characterize Sample-X (suspected bromo-pyrazolo[1,5-a]pyridine).[2]

  • Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-d6 . (CDCl3 is acceptable, but DMSO often separates overlapping aromatic signals better for this scaffold).[1]

  • 1H Acquisition:

    • Pulse: 30° pulse angle.

    • D1 (Relaxation Delay): ≥ 2.0 seconds (Critical for accurate integration of isolated aromatic protons).

    • Scans: 16-64.[2]

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Manual Phasing is required.[2] Do not rely on autophase for multiplets near the solvent front.[2]

  • Analysis Checklist:

References

  • IUPAC Numbering & Synthesis

    • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.[2]

    • [Link][1]

  • NMR Data & Assignment

    • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (Contains relevant NOE and J-coupling analogies for the fused system).
    • [Link][1]

  • General Heterocycle Characterization

    • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.[2]

    • [Link][1]

Sources

Comparative

A Comparative Guide to the Bioavailability of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Scaffolds for Drug Discovery

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are privileged structures, frequently employed in the design of novel therapeutics targeting a range of disease...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are privileged structures, frequently employed in the design of novel therapeutics targeting a range of diseases, from cancer to infectious agents.[1][2] A critical determinant of a drug candidate's success is its oral bioavailability, which dictates the extent to which it reaches systemic circulation to exert its therapeutic effect. This guide provides a comprehensive comparison of the bioavailability of these two important heterocyclic systems, offering insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances that influence their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data and detailed protocols for preclinical evaluation.

Structural Overview: A Tale of Two Rings

At their core, both scaffolds feature a pyrazole ring fused to a six-membered nitrogen-containing ring. The key distinction lies in the nature of this second ring: a pyridine in the case of pyrazolo[1,5-a]pyridines and a pyrimidine in pyrazolo[1,5-a]pyrimidines. This seemingly subtle difference in the number and position of nitrogen atoms significantly impacts the physicochemical properties of the resulting molecule, including its lipophilicity, aqueous solubility, and hydrogen bonding capacity, all of which are crucial determinants of bioavailability.

Scaffolds cluster_pyridine Pyrazolo[1,5-a]pyridine cluster_pyrimidine Pyrazolo[1,5-a]pyrimidine Pyridine Pyrimidine

Caption: Core structures of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine.

Comparative Bioavailability: Key Influencing Factors and Experimental Insights

A direct, head-to-head comparison of the intrinsic bioavailability of the unsubstituted pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds is not extensively documented. However, by examining the reported pharmacokinetic data for various derivatives, we can deduce key trends and influencing factors.

The oral bioavailability of any compound is a complex interplay of several factors, primarily:

  • Aqueous Solubility: The ability of the compound to dissolve in the gastrointestinal fluids.[3]

  • Intestinal Permeability: The capacity to cross the intestinal epithelial barrier.

  • First-Pass Metabolism: The extent of metabolism in the gut wall and liver before reaching systemic circulation.

Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of potent kinase inhibitors.[1][4] While this scaffold has led to numerous successful drug candidates, challenges with low oral bioavailability are often encountered, primarily due to poor aqueous solubility and/or rapid first-pass metabolism.[5]

Key Observations:

  • Solubility Challenges: The planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core can contribute to low aqueous solubility, a common hurdle for many heterocyclic compounds.[5]

  • Metabolic Susceptibility: The pyrimidine ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver.[6]

  • Structural Modifications to Enhance Bioavailability: Medicinal chemists have employed various strategies to improve the bioavailability of pyrazolo[1,5-a]pyrimidine derivatives. These include the introduction of polar functional groups to enhance solubility and the modification of metabolically liable sites to reduce clearance.

Table 1: Pharmacokinetic Parameters of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSpeciesDose (mg/kg)RouteT½ (elimination half-life)Oral Bioavailability (%)Reference
BS-194Mouse25Oral178 minutesGood[7]
DinaciclibHumanVariousi.v.Short plasma half-lifeN/A[7]
CFI-402257Rat, Dog5OralHigh oral exposure, Low clearanceN/A[7]

Note: "Good" and "High oral exposure" are qualitative descriptors from the source. N/A indicates data not available in the provided search results.

Pyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine scaffold has also been extensively explored in drug discovery, notably for indications such as tuberculosis and cancer.[8][9] Reports on derivatives of this scaffold suggest that favorable pharmacokinetic properties, including good oral bioavailability, can be achieved.

Key Observations:

  • Modulation of Physicochemical Properties: The single nitrogen in the pyridine ring, compared to the two in pyrimidine, can lead to differences in pKa and lipophilicity, which can be strategically manipulated to optimize absorption.

  • Metabolic Stability: The metabolic fate of pyrazolo[1,5-a]pyridines is highly dependent on the nature and position of substituents. Strategic placement of blocking groups can enhance metabolic stability.[10]

  • Successful Optimization for Oral Delivery: Several studies have reported the successful development of pyrazolo[1,5-a]pyridine derivatives with improved oral bioavailability through medicinal chemistry efforts.[10][11] For instance, the addition of a methylamine substitution to a pyrazolo-pyridone inhibitor dramatically enhanced its oral bioavailability to 92%.[10]

Table 2: Pharmacokinetic Data for a Pyrazolo[1,5-a]pyridine Derivative

CompoundSpeciesDose (mg/kg)RouteAUC (h·μM)Cmax (μM)Oral Bioavailability (%)Reference
Compound 40Mouse50Oral72.96.092[10]

Experimental Protocols for Bioavailability Assessment

To experimentally compare the bioavailability of novel pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, a tiered approach involving both in vitro and in vivo assays is essential.

In Vitro Assays for Early Assessment

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12][13] It is a valuable tool for predicting intestinal permeability and identifying potential substrates for efflux transporters.[13][14]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[13]

  • Permeability Measurement:

    • The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine the Papp in the B-to-A direction.[13]

  • Efflux Ratio Calculation: The efflux ratio (Papp B-A / Papp A-B) is calculated. A ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using LC-MS/MS.[13]

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER to confirm integrity Culture->TEER Dose_A Dose Apical side (A) TEER->Dose_A Dose_B Dose Basolateral side (B) TEER->Dose_B Sample_B Sample Basolateral side (B) Dose_A->Sample_B A to B LCMS Quantify compound by LC-MS/MS Sample_B->LCMS Sample_A Sample Apical side (A) Dose_B->Sample_A B to A Sample_A->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Caco-2 Permeability Assay Workflow.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[6][15][16] Liver microsomes or hepatocytes are commonly used as the source of metabolic enzymes.[6][16]

Protocol:

  • Incubation: The test compound is incubated with liver microsomes or hepatocytes at 37°C in the presence of necessary cofactors (e.g., NADPH for Phase I metabolism).[16]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).[15]

  • Sample Processing: The samples are centrifuged to precipitate proteins.[15]

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.[15]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Metabolic_Stability_Workflow Incubate Incubate test compound with liver microsomes/hepatocytes + cofactors Sample Collect samples at multiple time points Incubate->Sample Quench Quench reaction with cold acetonitrile Sample->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analyze Analyze remaining parent compound by LC-MS/MS Centrifuge->Analyze Calculate Calculate in vitro t½ and intrinsic clearance Analyze->Calculate

Caption: Metabolic Stability Assay Workflow.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo pharmacokinetic (PK) studies in animal models (e.g., mice, rats) are crucial to determine the oral bioavailability and other key PK parameters.

Protocol:

  • Animal Dosing: The test compound is administered to a cohort of animals via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of Distribution (Vd)

  • Oral Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Conclusion and Future Perspectives

Both the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are highly valuable in modern drug discovery. While the pyrazolo[1,5-a]pyrimidine core has been extensively utilized, it can present challenges related to solubility and metabolism that may impact oral bioavailability.[5] The pyrazolo[1,5-a]pyridine scaffold offers a closely related but distinct chemical space, with evidence suggesting that high oral bioavailability can be achieved through careful molecular design.[10]

Ultimately, the choice of scaffold and the subsequent optimization strategy will depend on the specific therapeutic target and the desired ADME profile. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of bioavailability, enabling researchers to make data-driven decisions in the pursuit of orally active drug candidates. Future research focusing on systematic comparisons of these and other related heterocyclic systems will further illuminate the structure-bioavailability relationships that govern the success of new medicines.

References

  • BenchChem. (n.d.). Comparative Pharmacokinetic Analysis of Orally Bioavailable Pyrazolo[1,5-a]pyrimidine CDK Inhibitors.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Hassan, A. S., Morsy, N. M., Awad, H. M., et al. (n.d.). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University.
  • Wang, C., et al. (2024, August 20). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate.
  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood.
  • Wang, C., et al. (2024, August 20). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • (n.d.). Caco2 assay protocol.
  • Wang, C., et al. (2024, September 12). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • (2023, December 8). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate.
  • (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual.
  • Kim, H. S., et al. (2021, May 4). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • (n.d.). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Bioavailability of Pyrazolo[1,5-a]pyrimidine-Based Drug Candidates.
  • (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
  • (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • (2021, May 13). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed.
  • Almehizia, A. A., Aboulthanab, W. M., Naglaha, A. M., & Hassan, A. S. (2024, March 12). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing.
  • Miao, P. (n.d.). Factors Influencing Oral Drug Absorption and Bioavailability. Walsh Medical Media.
  • BenchChem. (n.d.). Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds.
  • (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.

Sources

Validation

Comparative Guide: MIC Determination Protocols for Pyrazolo[1,5-a]pyridine Antimicrobials

[1] Executive Summary & Technical Context[1][2][3][4][5][6][7] The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere in antimicrobial research, particularly for targeting DNA gyrase and Topoisomerase...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere in antimicrobial research, particularly for targeting DNA gyrase and Topoisomerase IV in multidrug-resistant (MDR) Gram-negative pathogens.[1] While structurally related to fluoroquinolones, these fused bicyclic systems often exhibit superior activity against MRSA and P. aeruginosa.[1]

However, this scaffold presents a distinct physicochemical challenge: hydrophobicity .[1] The standard Clinical and Laboratory Standards Institute (CLSI) Broth Microdilution (BMD) protocols often fail not due to lack of potency, but due to compound precipitation in aqueous cation-adjusted Mueller-Hinton Broth (CAMHB).[1] This precipitation scatters light, leading to false-positive OD600 readings (pseudo-growth) and artificially high MIC values.[1]

This guide compares the industry-standard BMD against the Resazurin-based Microtiter Assay (REMA) and Agar Dilution, recommending specific protocol adaptations to ensure data integrity for this specific chemical class.

Comparative Analysis of MIC Determination Methods

The following table contrasts the three primary methodologies specifically for pyrazolo[1,5-a]pyridine derivatives.

FeatureBroth Microdilution (BMD) Resazurin Microtiter Assay (REMA) Agar Dilution
Principle Turbidity detection (OD600)Metabolic reduction (Blue

Pink/Fluorescent)
Colony growth on solid surface
Suitability for Pyrazolo[1,5-a] Moderate. Prone to interference if compound precipitates.[1]High. Color change is independent of precipitate turbidity.High. Best for highly insoluble analogs.
Throughput High (96/384-well plates).[1]High (96/384-well plates).[1]Low (Labor intensive).[1]
Solvent Tolerance Low (<1-2% DMSO).[1]Moderate (Dye signal is robust).[1]High (Solvent evaporates/diffuses).[1]
Sensitivity Standard (CLSI/EUCAST).[1]Higher sensitivity (detects viable non-culturable).[1]Gold standard for validation.
Primary Risk False Resistance (Precipitate reads as growth).[1]False Susceptibility (If compound reduces the dye).Heat Instability (Compound added to molten agar).[1]

Strategic Decision Framework

Selecting the correct protocol is not a matter of preference but of physicochemical necessity. Use the following decision logic to select the assay.

MIC_Selection_Logic Start Start: Pyrazolo[1,5-a]pyridine Derivative Solubility_Check Check Aqueous Solubility (at 64 µg/mL in CAMHB) Start->Solubility_Check Soluble Soluble / Clear Solubility_Check->Soluble No Precipitate Insoluble Precipitate / Cloudy Solubility_Check->Insoluble Visible Particles Standard_BMD Method A: Standard BMD (CLSI M07) Soluble->Standard_BMD Check_Fluor Check Intrinsic Fluorescence/Color Insoluble->Check_Fluor High_Fluor High Fluorescence or Red/Blue Color Check_Fluor->High_Fluor Interferes with Dye Low_Fluor Non-Fluorescent Colorless Check_Fluor->Low_Fluor Compatible Agar_Dilution Method C: Agar Dilution (Gold Standard for Insolubles) High_Fluor->Agar_Dilution REMA_Method Method B: REMA Assay (Metabolic Readout) Low_Fluor->REMA_Method

Figure 1: Decision tree for selecting MIC protocols based on compound solubility and optical properties.[1]

Recommended Protocol: Modified Resazurin Microtiter Assay (REMA)

For pyrazolo[1,5-a]pyridine antimicrobials, the REMA method is superior to standard BMD because it decouples bacterial viability from optical turbidity.[1]

Materials & Reagents[2][3][4][7][8][9][10][11][12]
  • Compound Stock: 10 mg/mL in 100% DMSO (Molecular Biology Grade).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin sodium salt powder (dissolved at 0.015% w/v in sterile PBS, filter sterilized).[1]

  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.[1]

The "Solvent Step-Down" Workflow

Direct addition of high-concentration DMSO stocks to media causes "crashing out." Use this intermediate dilution step:

  • Master Plate (100x): Prepare 2-fold serial dilutions of the compound in 100% DMSO in a polypropylene plate. Range: 6400 µg/mL to 12.5 µg/mL.

  • Intermediate Plate (10x): Transfer 10 µL from Master Plate to 90 µL of CAMHB. (Now 10% DMSO).[1] Mix vigorously.

  • Assay Plate (1x): Transfer 10 µL from Intermediate Plate to 90 µL of bacterial inoculum in the final assay plate.

    • Final DMSO Concentration: 1%.

    • Final Compound Range: 64 µg/mL to 0.125 µg/mL.

Assay Execution[2][3]
  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in CAMHB.
    
  • Incubation: Incubate assay plates at 37°C for 18–20 hours (aerobic).

  • Dye Addition: Add 30 µL of 0.015% Resazurin solution to each well.

  • Second Incubation: Incubate for 1–4 hours.

    • Observation: Blue = No Growth (Inhibition).[1] Pink/Fluorescent = Growth.[2]

  • Scoring: The MIC is the lowest concentration that prevents the color shift from blue to pink.

Experimental Data & Interpretation

When evaluating pyrazolo[1,5-a]pyridines, data interpretation requires distinguishing between intrinsic activity and artifacts.[1]

Comparative Data Table (Representative)

Data synthesized from structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyridine-3-carboxamides.

Compound IDR-Group SubstitutionS. aureus MIC (µg/mL) [BMD]S. aureus MIC (µg/mL) [REMA]Interpretation
PZP-01 Phenyl (Hydrophobic)>64 (Cloudy)4False Resistance in BMD due to precipitation.[1]
PZP-02 Pyridyl (Polar)22Consistent.[1] Soluble compound.[3]
PZP-03 Nitro-group0.5<0.125False Resistance in BMD (Nitro color interference).
Ciprofloxacin (Control)0.50.5Validation successful.[1]
Troubleshooting "Skipped Wells"

A common phenomenon with this scaffold is the "skipped well" (e.g., growth at 8 µg/mL, no growth at 4 µg/mL, growth at 2 µg/mL).[1]

  • Cause: At high concentrations (8-16 µg/mL), the compound precipitates, reducing the free soluble concentration available to kill bacteria.[1]

  • Solution: Do not report the skipped well. Switch to Agar Dilution to confirm the true MIC, as the solid matrix maintains local compound concentration despite insolubility.

Mechanism of Action Validation

To confirm the MIC is due to on-target effects (Gyrase/Topo IV inhibition) rather than membrane lysis (common with hydrophobic cations), perform a Time-Kill Kinetic assay.[1]

MOA_Validation Compound Pyrazolo[1,5-a]pyridine (4x MIC) Incubation Incubate 37°C Sample at 0, 2, 4, 24h Compound->Incubation Bacteria Log-phase Bacteria (~10^6 CFU/mL) Bacteria->Incubation Plating Plate on Agar Count CFU Incubation->Plating Result_Bactericidal >3 Log Reduction (Bactericidal/Gyrase) Plating->Result_Bactericidal Result_Bacteriostatic <3 Log Reduction (Bacteriostatic) Plating->Result_Bacteriostatic Result_Lysis Immediate Drop (1h) (Membrane Lysis) Plating->Result_Lysis Warning

Figure 2: Time-kill kinetic workflow to distinguish specific enzyme inhibition from non-specific membrane toxicity.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5][6][7] Wayne, PA: CLSI.[1][5] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.[1] [Link][1]

  • Hameed, P. S., et al. (2014).[1] Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as novel anti-tuberculosis agents.[1][8] ACS Medicinal Chemistry Letters, 6(2), 169-174.[1] [Link]

  • Liu, M., et al. (2023).[1] Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.[1][8] ACS Omega, 8(3), 3214–3228.[1] [Link][1]

  • Palomino, J. C., et al. (2002).[1][9] Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.[10] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.[1] [Link]

Sources

Comparative

Optimizing Metabolic Stability: 5-Methoxy Heterocycles vs. Bioisosteric Alternatives

Executive Summary In medicinal chemistry, the 5-methoxy group on heterocyclic scaffolds (such as indoles, quinolines, and benzofurans) is a privileged structural motif. It frequently enhances potency by serving as a hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 5-methoxy group on heterocyclic scaffolds (such as indoles, quinolines, and benzofurans) is a privileged structural motif. It frequently enhances potency by serving as a hydrogen bond acceptor or by filling specific hydrophobic pockets in target proteins (e.g., GPCRs like 5-HT receptors). However, this moiety represents a significant metabolic liability .

The methoxy group is highly susceptible to O-demethylation mediated by Cytochrome P450 (CYP450) enzymes, leading to rapid systemic clearance and short half-life (


). This guide provides a technical assessment of the 5-methoxy "soft spot" and objectively compares it against two primary optimization strategies: Fluorine Bioisosterism  (5-F) and Deuteration  (

).

The Metabolic Challenge: Mechanism of O-Demethylation

To address metabolic instability, one must first understand the mechanism. The 5-methoxy group undergoes oxidative dealkylation, primarily driven by CYP1A2 and CYP2D6 isoforms.

Mechanistic Pathway

The reaction proceeds via a radical abstraction of a hydrogen atom from the methyl group, followed by "oxygen rebound" to form an unstable hemiacetal intermediate. This intermediate spontaneously collapses to release formaldehyde and the corresponding phenol metabolite.

Visualization: CYP450 O-Demethylation Pathway

The following diagram illustrates the critical "soft spot" (C-H bond) and the resulting fragmentation.

MetabolicPathway Substrate 5-Methoxy Heterocycle (R-O-CH3) Radical C-Centered Radical (R-O-CH2•) Substrate->Radical H-Abstraction (Rate Limiting Step) CYP CYP450 (Fe-O)3+ CYP->Radical Catalysis Hemiacetal Unstable Hemiacetal (R-O-CH2-OH) Radical->Hemiacetal Oxygen Rebound Products Phenolic Metabolite (R-OH) + Formaldehyde (HCHO) Hemiacetal->Products Spontaneous Collapse

Figure 1: Mechanism of CYP450-mediated O-demethylation. The hydrogen abstraction step is the primary determinant of metabolic stability.

Comparative Assessment Strategy

We compare three distinct structural approaches to managing this metabolic liability.

A. The Baseline: 5-Methoxy ( )
  • Role: The starting point for optimization.

  • Liability: The C-H bonds on the methyl group are chemically accessible and energetically favorable for CYP abstraction (Bond Dissociation Energy

    
     96 kcal/mol).
    
  • Outcome: High Intrinsic Clearance (

    
    ), Low Bioavailability.
    
B. The Bioisostere: 5-Fluoro ( )
  • Strategy: Replace the entire methoxy group with a Fluorine atom.

  • Rationale: Fluorine is a metabolic blocker. The C-F bond is oxidatively inert under physiological conditions.

  • Trade-off: While it solves the metabolic issue, it alters the electronic properties (strong electron-withdrawing) and removes the hydrogen bond acceptor capability of the oxygen, potentially killing potency.

C. The Kinetic Stabilizer: Trideuteromethoxy ( )
  • Strategy: Replace all hydrogen atoms on the methyl group with Deuterium (

    
    ).
    
  • Rationale: This utilizes the Deuterium Kinetic Isotope Effect (DKIE) .[1][2] The C-D bond is significantly stronger than the C-H bond (BDE difference

    
     1.2–1.5 kcal/mol). This slows the rate-limiting hydrogen abstraction step without changing the steric size or electronic nature of the molecule.
    
  • Outcome: Improved stability with retained potency.[3][4]

Experimental Protocol: Microsomal Stability Assay

To objectively compare these analogs, we utilize a Liver Microsomal Stability Assay . This system isolates Phase I metabolism (CYP450) without the confounding factors of transporters or Phase II conjugation found in whole hepatocytes.

Workflow Visualization

AssayWorkflow Prep Step 1: Preparation Microsomes (0.5 mg/mL) + Test Compound (1 µM) PreInc Step 2: Pre-Incubation 5 mins @ 37°C (Equilibration) Prep->PreInc Start Step 3: Initiation Add NADPH Regenerating System PreInc->Start Sample Step 4: Sampling Timepoints: 0, 5, 15, 30, 45 min Start->Sample Quench Step 5: Quenching Add Ice-Cold Acetonitrile + IS Sample->Quench Analysis Step 6: LC-MS/MS Analysis Quantify Parent Depletion Quench->Analysis

Figure 2: Standardized workflow for determining Intrinsic Clearance (


) using liver microsomes.
Detailed Methodology
  • Substrate Concentration: Prepare test compounds at 1 µM in phosphate buffer (pH 7.4).

    • Expert Insight: We use 1 µM (well below typical

      
      ) to ensure the reaction follows pseudo-first-order kinetics, allowing for accurate 
      
      
      
      calculation.
  • Microsome Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration. Final assay concentration: 0.5 mg/mL .

  • Cofactor System: NADPH regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+, MgCl2).

  • Incubation: Shake at 37°C.

  • Quenching: At defined time points (

    
     min), transfer aliquots into plates containing ice-cold acetonitrile with an Internal Standard (IS) (e.g., Warfarin or Tolbutamide).
    
  • Analysis: Centrifuge to pellet proteins. Inject supernatant onto LC-MS/MS (e.g., Sciex Triple Quad). Monitor Multiple Reaction Monitoring (MRM) transitions for parent disappearance.

Data Analysis & Comparison

The following data represents a comparative analysis of a representative indole scaffold (e.g., a 5-substituted tryptamine derivative) subjected to the protocol above.

Calculation Formulas
  • Slope (

    
    ):  Derived from the linear regression of 
    
    
    
    vs. Time.[5]
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
Comparative Performance Table
Parameter5-Methoxy (

)
5-Fluoro (

)
Trideuteromethoxy (

)
Metabolic Stability Low High Moderate/High

(min)
12.5> 12048.0

(µL/min/mg)
110.8 (High Clearance)< 11.5 (Low Clearance)28.9 (Medium Clearance)
Mechanism of Change N/A (Baseline)Steric/Electronic BlockKinetic Isotope Effect (KIE)
Potency Risk N/AHigh Risk (Loss of H-bond acceptor)Low Risk (Retains electronics)
Lipophilicity (

)
Baseline+0.1 to +0.3Negligible Change
Interpretation of Results
  • The Liability (5-OMe): With a

    
     of 12.5 minutes, this compound is rapidly cleared. In an in vivo setting, this would likely result in poor oral bioavailability due to high first-pass metabolism.
    
  • The Blocker (5-F): The fluoro-analog is metabolically superior (

    
     min). However, if the methoxy oxygen was critical for binding to the receptor, this analog might show a 10-100x drop in potency.
    
  • The Solution (

    
    ):  The deuterated analog bridges the gap. It extends the half-life by nearly 4-fold (
    
    
    
    min) solely through the strength of the C-D bond. Crucially, it retains the oxygen atom, preserving the pharmacophore's binding affinity.

Conclusion and Recommendation

When a 5-methoxy heterocycle is identified as a metabolic soft spot:

  • First Pass: Synthesize the 5-Fluoro analog to test if the oxygen atom is essential for binding. If potency is maintained, this is the most stable solution.

  • Optimization: If the 5-Fluoro analog loses potency, synthesize the Trideuteromethoxy (

    
    )  analog. This validates the metabolic liability via the Kinetic Isotope Effect and provides a viable path forward that improves PK properties without sacrificing potency.
    

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

5-Methoxypyrazolo[1,5-A]pyridine: Proper Disposal Procedures

Executive Summary & Chemical Profile 5-Methoxypyrazolo[1,5-a]pyridine (and its derivatives) represents a class of nitrogen-rich heterocyclic building blocks frequently used in medicinal chemistry for kinase inhibitor dev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Methoxypyrazolo[1,5-a]pyridine (and its derivatives) represents a class of nitrogen-rich heterocyclic building blocks frequently used in medicinal chemistry for kinase inhibitor development. While often not explicitly named on EPA "P-List" or "U-List" registries, this compound must be managed as Hazardous Organic Waste due to its potential biological activity and thermal properties.

Effective disposal requires strict segregation from oxidizers due to the electron-rich nature of the pyrazolo[1,5-a]pyridine core, which can form unstable intermediates if improperly treated.

Chemical Identity & Hazard Data
PropertyDetail
Chemical Name 5-Methoxypyrazolo[1,5-a]pyridine
CAS Number 138343-26-9 (Core structure; derivatives vary)
Molecular Formula C₈H₈N₂O
Hazard Class Irritant / Potential Acute Toxin (Treat as Toxic)
GHS Signals H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
RCRA Status Non-listed; Manage as Characteristic Waste or Process Waste
Primary Disposal High-Temperature Incineration (Fuel Blending)

The Core Directive: Segregation Logic

The safety of your disposal stream depends on understanding the reactivity of the waste, not just its toxicity.

Why Segregation Matters for this Molecule: The pyrazolo[1,5-a]pyridine ring system contains bridgehead nitrogen atoms. Mixing this compound with strong oxidizing agents (e.g., concentrated nitric acid, peroxides, or chromic acid waste) can lead to exothermic decomposition or the formation of unstable N-oxide intermediates.

Operational Rule:

NEVER dispose of 5-Methoxypyrazolo[1,5-a]pyridine in "Oxidizing Waste" streams. It belongs strictly in Organic Solvent/Solid Waste streams.

Waste Stream Decision Matrix

The following logic flow dictates the physical handling of the waste based on its state (Solid vs. Liquid).

Waste_Disposal_Matrix Start Waste Generation State_Check Physical State? Start->State_Check Liquid Liquid (Solution) State_Check->Liquid Mother Liquor/HPLC Solid Solid (Pure/Contaminated) State_Check->Solid Powder/Gloves/Paper Solvent_Check Halogenated Solvent? Liquid->Solvent_Check Halo_Bin Bin A: Halogenated Organic Solvent_Check->Halo_Bin Yes (DCM, Chloroform) NonHalo_Bin Bin B: Non-Halogenated Organic Solvent_Check->NonHalo_Bin No (MeOH, DMSO, Acetone) Solid_Bin Bin C: Solid Hazardous Waste Solid->Solid_Bin Vials, Weigh Boats, PPE Sharps Sharps (Needles/Glass) Solid->Sharps Syringes

Figure 1: Decision matrix for segregating 5-Methoxypyrazolo[1,5-a]pyridine waste streams. Note that liquid waste classification is driven by the carrier solvent.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves, silica gel columns.

  • Containment: Collect solids in a wide-mouth, high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag (polypropylene).

  • Labeling: Apply a yellow hazardous waste label.

    • Constituents: "Solid Debris contaminated with 5-Methoxypyrazolo[1,5-a]pyridine."

    • Hazard Checkbox: Toxic, Irritant.

  • Sealing: If using bags, use the "gooseneck" tie method (twist, fold over, tape) to ensure an airtight seal preventing dust release.

  • Storage: Store in a satellite accumulation area (SAA) inside secondary containment until pickup.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Mother liquors, rotavap condensates.

  • Solvent Identification: Determine the primary solvent.

    • If Dichloromethane (DCM) or Chloroform is present > 2%: Use Halogenated Waste carboy.

    • If Methanol, Acetone, Ethyl Acetate, DMSO : Use Non-Halogenated Waste carboy.

  • Transfer: Use a funnel to prevent spillage. Do not fill carboys >90% full to allow for thermal expansion.

  • Compatibility Check: Ensure no oxidizing agents (e.g., Hydrogen Peroxide) are present in the carboy.

  • Documentation: Log the approximate concentration of the pyrazolopyridine on the waste tag. This aids the incinerator facility in adjusting burn parameters.

Emergency Spill Response Workflow

In the event of a spill (solid powder or liquid solution), immediate action is required to prevent exposure and environmental contamination.

Spill_Response Assess 1. ASSESS Is it > 100g or highly toxic? Is ventilation compromised? Evacuate EVACUATE LAB Call EHS / Emergency Services Assess->Evacuate YES (Major Spill) PPE 2. PROTECT Don Nitrile Gloves (Double), Lab Coat, Goggles, N95/Respirator Assess->PPE NO (Minor Spill) Contain 3. CONTAIN Circle spill with absorbent socks. Cover powder with wet paper towel to stop dust. PPE->Contain Clean 4. CLEAN Scoop solids or absorb liquids. Place in hazardous waste bag. Contain->Clean Decon 5. DECONTAMINATE Wash area with soap & water. Test surface pH if applicable. Clean->Decon

Figure 2: Immediate response protocol for laboratory spills involving pyrazolopyridine derivatives.

Regulatory Compliance & Waste Codes

While 5-Methoxypyrazolo[1,5-a]pyridine is not P-listed, your facility must characterize it to comply with 40 CFR 262.11 .

  • Characteristic of Ignitability (D001): Applicable if the compound is in a flammable solvent (Flash point < 60°C).

  • Characteristic of Toxicity (D004-D043): Generally not applicable unless heavy metals were used in synthesis (e.g., Palladium catalysis).

  • State-Specific Codes:

    • California: Likely falls under Category X (Toxic) if LD50 data is unavailable, requiring treatment as hazardous waste.

Final Disposal Method: The industry standard for nitrogen-containing heterocycles is High-Temperature Incineration . This ensures the complete destruction of the aromatic ring system and prevents leaching into groundwater, which is a risk with landfilling heterocyclic compounds.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] United States Department of Labor. [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4] National Academies Press.[3] [Link]

  • PubChem. Compound Summary: Pyrazolo[1,5-a]pyridine derivatives (General Hazard Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxypyrazolo[1,5-A]pyridine
Reactant of Route 2
Reactant of Route 2
5-Methoxypyrazolo[1,5-A]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.